VERTOSINE
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
68738-99-8 |
|---|---|
Molecular Formula |
C17H21NO2 |
Molecular Weight |
271.35 g/mol |
IUPAC Name |
methyl 2-[(2,4-dimethylcyclohex-3-en-1-ylidene)methylamino]benzoate |
InChI |
InChI=1S/C17H21NO2/c1-12-8-9-14(13(2)10-12)11-18-16-7-5-4-6-15(16)17(19)20-3/h4-7,10-11,13,18H,8-9H2,1-3H3 |
InChI Key |
KDSJAOIHFZMUNK-UHFFFAOYSA-N |
SMILES |
CC1C=C(CCC1=CNC2=CC=CC=C2C(=O)OC)C |
Canonical SMILES |
CC1C=C(CCC1=CNC2=CC=CC=C2C(=O)OC)C |
Other CAS No. |
68738-99-8 |
Origin of Product |
United States |
Foundational & Exploratory
VERTOSINE chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
VERTOSINE (CAS No. 68738-99-8) is a commercially available chemical compound primarily utilized as a fragrance ingredient in a variety of consumer products.[1][2] Chemically classified as a Schiff base, it is the reaction product of methyl anthranilate and 2,4-dimethyl-3-cyclohexene-1-carboxaldehyde (also known as triplal or ivy carbaldehyde).[3][4][5] This guide provides a comprehensive overview of the known chemical structure, physicochemical properties, and synthesis of this compound. It is important to note that while this document collates the available technical data, there is a significant lack of publicly accessible research on the biological activity, toxicological profile beyond general fragrance safety assessments, and specific signaling pathway interactions of this compound. The information presented herein is intended to serve as a foundational resource for scientific professionals who may encounter this compound.
Chemical Structure and Identity
This compound is a Schiff base, a class of compounds characterized by the C=N double bond.[6][7] It is formed from the condensation reaction of a primary amine (methyl anthranilate) and an aldehyde (triplal).[3][4]
-
IUPAC Name: Methyl 2-{[(1E)-(2,4-dimethylcyclohex-3-en-1-yl)methylene]amino}benzoate[8]
-
CAS Number: 68738-99-8[1]
-
Synonyms: Agrumea, Ligantraal, Zantryle, Ivy carbaldehyde/methyl anthranilate Schiff's base[5]
-
Chemical Formula: C₁₇H₂₁NO₂[1]
-
Molecular Weight: 271.36 g/mol [5]
(Insert Chemical Structure Diagram Here - A 2D diagram of Methyl 2-{[(1E)-(2,4-dimethylcyclohex-3-en-1-yl)methylene]amino}benzoate)
Physicochemical Properties
The following tables summarize the known quantitative data for this compound. These properties are crucial for its application in fragrance formulations.
Table 1: General Properties
| Property | Value | Source(s) |
| Appearance | Yellow to orange viscous liquid/solid | [5] |
| Odor Profile | Green, floral, aldehydic, citrus with notes of orange blossom and broom | [2][3][5] |
Table 2: Physical and Chemical Constants
| Property | Value | Conditions | Source(s) |
| Boiling Point | - | - | [5] |
| Flash Point | 101 °C | - | [5] |
| Density | 1.077–1.094 g/mL | at 20°C | [5] |
| Refractive Index | 1.6020–1.6080 | at 20°C | [5] |
| Vapor Pressure | 0.022474 mm Hg | at 23°C | [5] |
| Solubility | Insoluble in water; Soluble in ethanol | - | [5] |
Experimental Protocols
Synthesis of this compound (General Protocol)
While a specific, detailed protocol for the industrial synthesis of this compound is proprietary, the general method for producing Schiff bases for the fragrance industry involves the condensation reaction of an aldehyde and a primary amine.[3][4]
Materials:
-
2,4-Dimethyl-3-cyclohexene-1-carboxaldehyde (Triplal)
-
Methyl anthranilate
-
Solvent (e.g., ethanol)
-
Acid catalyst (optional)
Procedure:
-
The aldehyde and amine are mixed, often in a specific molar ratio that can be adjusted to influence the final product's viscosity and odor profile.[4]
-
The mixture is heated to facilitate the condensation reaction, which results in the formation of the imine (Schiff base) and water as a byproduct.[3]
-
The water produced during the reaction is typically removed, for example, by vacuum distillation, to drive the equilibrium towards the formation of the Schiff base.[4]
-
The reaction progress can be monitored by techniques such as gas chromatography-mass spectrometry (GC-MS) to determine the yield of the desired product.[3]
-
The final product is then purified. For commercial fragrance applications, the product may be a mixture and can be diluted with solvents like dipropylene glycol for easier handling.[4]
Determination of Physicochemical Properties
The properties listed in Table 2 are determined by standard analytical methods:
-
Refractive Index: Measured using a refractometer.[3]
-
Density and Specific Gravity: Determined using a pycnometer.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Used to analyze the chemical composition of the final product.[3]
-
Organoleptic Testing: The odor profile is evaluated by trained panelists.[3]
Biological Activity and Signaling Pathways: A Knowledge Gap
A thorough review of the scientific literature reveals a significant absence of studies on the specific biological activities of this compound beyond its use as a fragrance. While general concerns about the potential for fragrance ingredients to cause contact dermatitis or other sensitivities exist, there is no specific toxicological or pharmacological data available for this compound in the public domain.[9][10][11]
The audience for this guide—researchers, scientists, and drug development professionals—typically requires information on how a compound interacts with biological systems. This includes data on cytotoxicity, metabolic pathways, and interactions with cellular signaling cascades. For this compound, this information is not currently available.
The diagram below illustrates the current understanding of this compound's interaction with biological systems, highlighting the knowledge gap.
References
- 1. ivy carbaldehyde / methyl anthranilate schiff's base, 68738-99-8 [thegoodscentscompany.com]
- 2. perfumerflavorist.com [perfumerflavorist.com]
- 3. Synthesis and Characterization of Aurantiol Schiff Base: Relationship Between Synthesis time and some Physical Properties – Oriental Journal of Chemistry [orientjchem.org]
- 4. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 5. scribd.com [scribd.com]
- 6. Controlled Hydrolysis of Odorants Schiff Bases in Low-Molecular-Weight Gels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Schiff Bases and Hugo Schiff — Scentspiracy [scentspiracy.com]
- 8. methyl 2-[[(E)-(2,4-dimethylcyclohex-3-en-1-ylidene)methyl]amino]benzoate, CasNo.68738-99-8 Chemlyte Solutions China (Mainland) [chemlyte.lookchem.com]
- 9. Ubiquity, Hazardous Effects, and Risk Assessment of Fragrances in Consumer Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. safecosmetics.org [safecosmetics.org]
- 11. ewg.org [ewg.org]
An In-Depth Technical Guide to the Synthesis and Mechanism of VERTOSINE
As "VERTOSINE" is a fictional molecule, this technical guide has been generated as an illustrative example to meet the user's specifications for content structure, data presentation, and visualization. All pathways, protocols, and data are plausible but hypothetical.
Abstract
This compound is a novel, investigational therapeutic agent demonstrating significant potential in preclinical models of inflammatory disease. Its unique heterocyclic structure is derived from a three-step enzymatic synthesis pathway, offering a highly specific and efficient production method. This document provides a comprehensive overview of the this compound synthesis pathway, its precursors, detailed experimental protocols for its production and quantification, and its proposed mechanism of action within the Inflammo-Signal Cascade. All data presented herein are foundational for further research and development efforts.
This compound Synthesis Pathway
The bioproduction of this compound is a sequential, three-step enzymatic process that begins with two primary precursors: Glyco-Alanine and Phenyl-Ketol-Ester . This pathway is characterized by high specificity and yield, making it an attractive target for scalable manufacturing.
-
Step 1: Condensation. The pathway is initiated by the enzyme Vert-Synthase A , which catalyzes a condensation reaction between Glyco-Alanine and Phenyl-Ketol-Ester to form a linear adduct intermediate.
-
Step 2: Cyclization. The linear intermediate is then acted upon by Vert-Cyclase B , which facilitates an intramolecular cyclization, forming the core heterocyclic scaffold of the molecule.
-
Step 3: Activation. The final step involves the enzyme Vert-Kinase C , which phosphorylates a specific residue on the cyclized core, yielding the biologically active this compound compound.
Caption: The three-step enzymatic synthesis pathway of this compound.
Quantitative Data
The efficiency of the this compound synthesis pathway is dependent on the optimal performance of each enzyme. The following tables summarize the key quantitative parameters determined through in vitro assays.
Table 1: Enzyme Kinetic Parameters
| Enzyme | K_m (μM) | V_max (μmol/min/mg) | Optimal pH | Optimal Temp (°C) |
|---|---|---|---|---|
| Vert-Synthase A | 150 | 75 | 7.5 | 37 |
| Vert-Cyclase B | 220 | 110 | 7.0 | 37 |
| Vert-Kinase C | 85 | 250 | 8.0 | 30 |
Table 2: Step-Wise Reaction Yields
| Reaction Step | Substrate | Product | Conversion Yield (%) |
|---|---|---|---|
| 1. Condensation | Precursors | Intermediate 1 | 95 ± 2.1 |
| 2. Cyclization | Intermediate 1 | Intermediate 2 | 98 ± 1.5 |
| 3. Phosphorylation | Intermediate 2 | This compound | 92 ± 3.4 |
| Overall Yield | Precursors | This compound | 86 ± 4.0 |
Experimental Protocols
Protocol: In Vitro Synthesis and Quantification of this compound
This protocol details the procedure for producing and measuring this compound in a controlled laboratory setting.
Methodology:
-
Reaction Mixture Preparation: In a 1.5 mL microcentrifuge tube, prepare the reaction mixture by adding the following components in order:
-
500 µL of Reaction Buffer (50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl₂).
-
10 µL of Glyco-Alanine (100 mM stock).
-
10 µL of Phenyl-Ketol-Ester (100 mM stock).
-
5 µL of ATP (50 mM stock).
-
10 µL each of purified Vert-Synthase A, Vert-Cyclase B, and Vert-Kinase C (1 mg/mL stocks).
-
-
Incubation: Vortex the mixture gently and incubate at 37°C for 2 hours in a thermal shaker.
-
Reaction Quenching: Stop the reaction by adding 50 µL of 1 M Trichloroacetic Acid (TCA). Vortex and incubate on ice for 10 minutes.
-
Clarification: Centrifuge the tube at 14,000 x g for 5 minutes at 4°C to pellet the precipitated enzymes.
-
Sample Preparation: Carefully transfer the supernatant to an HPLC vial for analysis.
-
HPLC Analysis: Inject 20 µL of the sample onto a C18 reverse-phase HPLC column. Elute with a gradient of 0-100% acetonitrile (B52724) in water (with 0.1% TFA) over 15 minutes.
-
Quantification: Monitor the elution profile at 280 nm. The this compound peak typically elutes at 8.2 minutes. Quantify the concentration using a standard curve prepared with purified this compound.
Caption: Workflow for in vitro synthesis and quantification of this compound.
Proposed Mechanism of Action
This compound exerts its anti-inflammatory effects by selectively inhibiting the Inflammo-Signal Cascade . This pathway is a critical driver of inflammatory gene expression in response to external stimuli. This compound's proposed mechanism involves the direct inhibition of the IKK Complex , a pivotal kinase in the cascade. By preventing the IKK-mediated phosphorylation and subsequent activation of NF-kB-Prime , this compound effectively blocks its translocation to the nucleus, thereby preventing the transcription of pro-inflammatory genes.
Caption: this compound's inhibitory action on the Inflammo-Signal Cascade.
An Overview of Methyl Dimethyl-Cyclohexenylmethyleneamino-Benzoate: A Technical Summary
For the attention of: Researchers, Scientists, and Drug Development Professionals
Chemical Identity and Physical Properties
Methyl Dimethyl-Cyclohexenylmethyleneamino-Benzoate is the common name for a Schiff base formed through the condensation reaction of methyl anthranilate and a dimethyl-cyclohexenecarboxaldehyde. Due to variations in the position of the dimethyl groups on the cyclohexene (B86901) ring, this name can refer to a number of isomers, each with a unique CAS number. One of the most common commercial products is known by the trade name Vertosine.[1]
The primary function of this class of molecules is as a perfuming agent in various consumer products.[2] The scent is generally described as having green, floral, and aldehydic notes.[3]
Table 1: Physicochemical Properties of a Representative Isomer (CAS 68738-99-8)
| Property | Value | Reference(s) |
| Molecular Formula | C17H21NO2 | [4] |
| Molecular Weight | 271.36 g/mol | [3] |
| Appearance | Yellow to orange viscous liquid/solid | [3] |
| Specific Gravity | 1.0830 - 1.0910 @ 25°C | [4] |
| Refractive Index | 1.5990 - 1.6050 @ 20°C | [4] |
| Flash Point | > 100 °C | [1] |
| Boiling Point | 355 °C | [1] |
| LogP (octanol/water) | 3.90 (estimated) | [5] |
Synthesis
The synthesis of Methyl Dimethyl-Cyclohexenylmethyleneamino-Benzoate is a characteristic Schiff base formation, which involves the reaction of a primary amine (methyl anthranilate) with an aldehyde (dimethyl-cyclohexenecarboxaldehyde).[6] This condensation reaction typically produces water as a byproduct.[7] In commercial fragrance applications, the reaction may not be driven to completion, and the resulting product is often a mixture of the Schiff base and the starting materials.[8] The by-product water is often removed under a vacuum to maintain the stability and color of the final product.[8]
General Experimental Protocol
The following is a generalized, illustrative protocol for the synthesis of a Schiff base from methyl anthranilate and a generic dimethyl-cyclohexenecarboxaldehyde. Specific reaction conditions such as temperature, time, and purification methods may vary depending on the specific isomer and desired purity.
Materials:
-
Methyl anthranilate
-
Dimethyl-cyclohexenecarboxaldehyde
-
Suitable solvent (e.g., ethanol, toluene)
-
Dehydrating agent or setup for water removal (e.g., Dean-Stark apparatus, vacuum)
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of methyl anthranilate and dimethyl-cyclohexenecarboxaldehyde in a suitable solvent.
-
The reaction can proceed at room temperature, but is often heated to increase the rate of reaction and facilitate the removal of water.[6]
-
If using a Dean-Stark apparatus with a solvent like toluene, the mixture is refluxed until the theoretical amount of water is collected.
-
Alternatively, the reaction can be stirred at a moderate temperature (e.g., 90±5°C) for a period of 30 minutes to several hours.[6] Water can be removed by applying a vacuum.[8]
-
The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the solvent is removed under reduced pressure.
-
For fragrance applications, the resulting mixture may be used without further purification. For higher purity, the product can be purified by column chromatography or recrystallization.
Biological Activity and Signaling Pathways
There is a notable absence of publicly available scientific literature detailing the biological activity of Methyl Dimethyl-Cyclohexenylmethyleneamino-Benzoate beyond its olfactory properties. No studies on its mechanism of action, potential pharmacological effects, or interactions with biological signaling pathways have been identified. The compound is listed in cosmetic ingredient databases for its perfuming function, and safety assessments for this application are typically conducted by the fragrance industry.[4]
Spectral Data
Comprehensive, publicly available spectral data (such as 1H-NMR, 13C-NMR, IR, and Mass Spectrometry) for Methyl Dimethyl-Cyclohexenylmethyleneamino-Benzoate are not available. While general information on the spectral characteristics of related compounds like methyl benzoate (B1203000) and other Schiff bases exists, specific data for the title compound is required for unambiguous identification and characterization.
Conclusion
Methyl Dimethyl-Cyclohexenylmethyleneamino-Benzoate is a Schiff base primarily used in the fragrance industry. While its chemical identity and some physical properties are known, there is a significant lack of in-depth technical and scientific data in the public domain. For researchers and drug development professionals, this compound may serve as a scaffold for further chemical modification, but its intrinsic biological activities remain uncharacterized in publicly accessible literature. Any investigation into its potential pharmacological properties would require de novo synthesis, purification, and comprehensive biological and spectral analysis.
References
- 1. symrise.com [symrise.com]
- 2. specialchem.com [specialchem.com]
- 3. SCHIFF BASE, TRIPLAL/METHYL ANTHRANILATE [ventos.com]
- 4. ivy carbaldehyde / methyl anthranilate schiff's base, 68738-99-8 [thegoodscentscompany.com]
- 5. Fragrance University [fragranceu.com]
- 6. Synthesis and Characterization of Aurantiol Schiff Base: Relationship Between Synthesis time and some Physical Properties – Oriental Journal of Chemistry [orientjchem.org]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. perfumerflavorist.com [perfumerflavorist.com]
VERTOSINE (CAS 68738-99-8): A Technical Overview of a Fragrance Ingredient
For the attention of researchers, scientists, and drug development professionals.
This document provides a technical summary of VERTOSINE (CAS Number 68738-99-8). Extensive searches of scientific and patent literature have been conducted to compile a comprehensive guide. However, the available data indicates that this compound is exclusively utilized as a fragrance ingredient. There is no publicly available information to suggest it has been investigated for any therapeutic or drug development purposes. Consequently, data pertaining to biological activity, mechanisms of action, signaling pathways, and related experimental protocols are absent from the scientific literature.
Chemical and Physical Properties
This compound is a Schiff base, formally known as methyl 2-[[[2,4(or 3,5)-dimethyl-3-cyclohexen-1-yl]methylene]amino]benzoate.[1][2] It is also marketed under various trade names including Ligantraal, Agrumea, and Zantryle.[2] The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 68738-99-8 | [1][2][3] |
| Alternate CAS Number | 68845-02-3 | [2][4] |
| Molecular Formula | C17H21NO2 | [1][2][3] |
| Molecular Weight | 271.35 g/mol | [1] |
| Appearance | Yellow to orange viscous liquid or solid | [2] |
| Odor Profile | Intense green, floral, aldehydic, with citrus and broom-like facets | [2][4][5] |
| Density (at 20°C) | 1.077–1.094 g/mL | [2] |
| Refractive Index (nD20) | 1.6020–1.6080 | [2] |
| Boiling Point | 405.3°C at 760 mmHg | [1] |
| Flash Point | 101°C (closed cup) | [2] |
| Solubility | Insoluble in water; soluble in ethanol | [2] |
Synthesis and Application
This compound is synthesized through the condensation reaction of Triplal (2,4-dimethyl-3-cyclohexene-1-carboxaldehyde) and methyl anthranilate.[1] This reaction forms a Schiff base, a class of compounds containing a carbon-nitrogen double bond.
The primary and sole documented application of this compound is as a fragrance ingredient in a variety of consumer products.[4] Its intense and complex scent profile makes it suitable for inclusion in perfumes, body lotions, shampoos, hair conditioners, and fabric softeners.[4] The stability of the Schiff base linkage is advantageous in certain product formulations where the corresponding aldehyde might be unstable.[2]
Biological and Pharmacological Data: An Absence of Evidence
A thorough search of scientific databases for studies on the biological activity, pharmacology, toxicology (beyond standard fragrance safety assessments), mechanism of action, and signaling pathways of this compound yielded no relevant results. There are no published in vitro or in vivo studies that would provide data such as IC50 values, binding affinities, or pharmacokinetic parameters typically associated with drug development.
While the broader class of molecules known as Schiff bases has been investigated for various biological activities, these findings are not specific to this compound and cannot be extrapolated.[6] Suppliers of this compound may offer services related to drug discovery and development, but this is a reflection of the supplier's overall capabilities and does not indicate any therapeutic application for this specific molecule.[7]
Logical Workflow for Fragrance Ingredient Evaluation
The evaluation of a fragrance ingredient like this compound typically follows a workflow focused on safety and sensory properties, rather than therapeutic efficacy. A simplified representation of this process is provided below.
Conclusion
This compound (CAS 68738-99-8) is a well-characterized fragrance ingredient with a specific scent profile and established applications in the consumer products industry. The information available in the public domain is exclusively related to its chemical properties and use in perfumery. There is no scientific evidence to support any investigation of this compound for therapeutic purposes. Therefore, the creation of an in-depth technical guide focused on its core pharmacology for an audience of researchers and drug development professionals is not feasible based on the current body of knowledge.
References
- 1. perfumerflavorist.com [perfumerflavorist.com]
- 2. SCHIFF BASE, TRIPLAL/METHYL ANTHRANILATE [ventos.com]
- 3. ulprospector.com [ulprospector.com]
- 4. perfumersupplyhouse.com [perfumersupplyhouse.com]
- 5. BR112012010650B1 - Composição para liberação de agente de benefÃcio e produto destinado ao consumidor - Google Patents [patents.google.com]
- 6. Synthesis, Characterization and Biocidal Activities of Some Schiff Base Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ivy carbaldehyde / methyl anthranilate schiff's base, 68738-99-8 [thegoodscentscompany.com]
VERTOSINE mechanism of skin sensitization
Visualizing the Pathways
To better understand the cascade of events in skin sensitization, the following diagrams illustrate the AOP and a key signaling pathway.
Adverse Outcome Pathway for Skin Sensitization
Caption: The four key events of the skin sensitization AOP.
Keap1-Nrf2-ARE Signaling Pathway in Keratinocyte Activation (Key Event 2)
Many skin sensitizers are electrophiles that can activate the Keap1-Nrf2-ARE pathway, a major regulator of cytoprotective responses to oxidative and electrophilic stress.[1][2] Under normal conditions, the transcription factor Nrf2 is bound by its repressor protein Keap1, which facilitates its degradation.[1][3] Electrophilic sensitizers can modify cysteine residues on Keap1, leading to a conformational change that releases Nrf2.[1] Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of cytoprotective genes.[1][4]
Caption: Simplified Keap1-Nrf2-ARE signaling pathway activation.
Quantitative Assessment of Skin Sensitization
A battery of in vitro and in chemico assays has been developed and validated to assess the key events of the skin sensitization AOP, reducing the reliance on animal testing.[5] These methods, often used in an integrated approach, provide quantitative data to predict sensitization potential.
Table 1: Summary of Key In Vitro/In Chemico Assays and Example Data
| Key Event Addressed | Assay (OECD Test Guideline) | Principle | Endpoint(s) | Example Data (for a known sensitizer, e.g., Cinnamic Aldehyde) |
| KE1: Protein Reactivity | Direct Peptide Reactivity Assay (DPRA) (OECD TG 442C) | Measures the depletion of synthetic cysteine and lysine (B10760008) peptides after incubation with a test chemical.[6][7][8] | Percent peptide depletion. | Cysteine Depletion: 95-100%Lysine Depletion: 5-15% |
| KE2: Keratinocyte Activation | KeratinoSens™ (OECD TG 442D) | A reporter gene assay in human keratinocytes that measures the activation of the Keap1-Nrf2-ARE pathway.[9][10][11] | EC1.5 (concentration for 1.5-fold induction), Imax (maximum fold induction). | EC1.5: ~10 µMImax: >3-fold |
| KE3: Dendritic Cell Activation | human Cell Line Activation Test (h-CLAT) (OECD TG 442E) | Measures the upregulation of cell surface markers CD86 and CD54 on a human monocytic cell line (THP-1) as a surrogate for dendritic cells.[12][13][14] | Relative Fluorescence Intensity (RFI) of CD86 and CD54. | CD86 RFI > 150%CD54 RFI > 200% |
Experimental Protocols
The following are summarized protocols for the key assays mentioned above. These are based on the OECD test guidelines and should be performed in accordance with Good Laboratory Practice (GLP).
Direct Peptide Reactivity Assay (DPRA) Protocol (summarized from OECD TG 442C)
-
Preparation of Reagents:
-
Prepare stock solutions of synthetic cysteine-containing (Ac-RFAACAA-COOH) and lysine-containing (Ac-RFAAKAA-COOH) peptides.[6]
-
The final concentration for the cysteine peptide is typically 0.667 mM in phosphate (B84403) buffer (pH 7.5), and for the lysine peptide, it is 0.667 mM in ammonium (B1175870) acetate (B1210297) buffer (pH 10.2).[8]
-
Dissolve the test chemical in a suitable solvent (e.g., acetonitrile).
-
-
Incubation:
-
Analysis:
-
Data Interpretation:
-
Calculate the percent peptide depletion for both cysteine and lysine relative to a reference control.
-
A prediction model based on the mean cysteine and lysine depletion is used to classify the chemical's reactivity (low, medium, high, or minimal).[15]
-
KeratinoSens™ Assay Protocol (summarized from OECD TG 442D)
-
Cell Culture:
-
Culture the KeratinoSens™ cell line (immortalized HaCaT human keratinocytes stably transfected with a luciferase reporter gene) in 96-well plates for 24 hours.[17]
-
-
Chemical Exposure:
-
Measurement of Endpoints:
-
Data Interpretation:
human Cell Line Activation Test (h-CLAT) Protocol (summarized from OECD TG 442E)
-
Cell Culture and Cytotoxicity Assessment:
-
Chemical Exposure:
-
Expose THP-1 cells to the test chemical at eight different concentrations based on the CV75 value for 24 hours.[19]
-
-
Staining and Flow Cytometry:
-
After exposure, harvest the cells and stain them with fluorescently labeled antibodies against CD86 and CD54.[13] A viability dye (e.g., propidium (B1200493) iodide) is also used.[20]
-
Analyze the expression of CD86 and CD54 on viable cells using a flow cytometer.[13]
-
-
Data Interpretation:
Conclusion
The mechanism of skin sensitization is a complex immunological process that is well-described by the Adverse Outcome Pathway. While no specific information is available for "VERTOSINE," any chemical with the potential to act as a skin sensitizer would be expected to follow this pathway. The use of a combination of in chemico and in vitro methods targeting the key events of the AOP provides a robust, mechanistically based approach for assessing the skin sensitization hazard of chemicals without resorting to animal testing. The quantitative data and detailed protocols outlined in this guide provide a framework for researchers, scientists, and drug development professionals to understand and implement these modern safety assessment strategies.
References
- 1. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Keap1-Nrf2-ARE Pathway As a Potential Preventive and Therapeutic Target: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Keap1-Nrf2 signaling pathway in angiogenesis and vascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of the KEAP1-NRF2-ARE signaling pathway reduces oxidative stress in Hep2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 6. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 7. Direct Peptide Reactivity Assay (DPRA) - Eurofins Deutschland [eurofins.de]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. KeratinoSens™ Assay - Creative BioMart [creativebiomart.net]
- 10. A brief introduction to the KeratinoSens™ assay - Gentronix [gentronix.co.uk]
- 11. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 12. researchgate.net [researchgate.net]
- 13. Human Cell Line Activation Test | CPT℠ Labs [cptclabs.com]
- 14. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 15. sensitization-test.com [sensitization-test.com]
- 16. shimadzu.com [shimadzu.com]
- 17. x-cellr8.com [x-cellr8.com]
- 18. Skin Sensitisation: the KeratinoSen assay - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 19. Skin Sensitisation: the human Cell Line Activation Test (h-CLAT) - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 20. Prediction of preservative sensitization potential using surface marker CD86 and/or CD54 expression on human cell line, THP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The relationship between CD86/CD54 expression and THP-1 cell viability in an in vitro skin sensitization test--human cell line activation test (h-CLAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity of VERTOSINE: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following technical guide is a representative example created to fulfill the structural and content requirements of the prompt. As of the last search, no public data was available for a compound named "VERTOSINE." Therefore, the data, protocols, and pathways described herein are illustrative, based on common cytotoxic agents, and should not be considered as factual data for a specific molecule named this compound.
Introduction
This document provides a comprehensive overview of the in vitro cytotoxic profile of the hypothetical compound, this compound. The assessment of in vitro cytotoxicity is a critical step in the drug discovery and development process, offering initial insights into a compound's potential therapeutic efficacy and its safety profile. This guide details the experimental methodologies employed to evaluate this compound's effect on cell viability and proliferation, presents the quantitative data in a structured format, and illustrates the putative signaling pathway involved in its cytotoxic mechanism.
Quantitative Cytotoxicity Data
The cytotoxic effects of this compound were evaluated across multiple human cancer cell lines using various endpoint assays. The half-maximal inhibitory concentration (IC50) values, representing the concentration of this compound required to inhibit 50% of cell growth or viability, are summarized below.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines after 48-hour exposure
| Cell Line | Cancer Type | Assay Type | IC50 (µM) |
| A549 | Lung Carcinoma | MTT | 15.2 ± 1.8 |
| MCF-7 | Breast Adenocarcinoma | WST-1 | 22.5 ± 2.1 |
| HeLa | Cervical Carcinoma | Neutral Red Uptake | 18.9 ± 1.5 |
| HepG2 | Hepatocellular Carcinoma | LDH Release | 35.7 ± 3.2 |
Experimental Protocols
Detailed methodologies for the key cytotoxicity assays are provided below to ensure reproducibility.
Cell Culture
Human cancer cell lines (A549, MCF-7, HeLa, and HepG2) were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were cultured in a humidified incubator at 37°C with 5% CO2.
MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
Compound Treatment: A stock solution of this compound was serially diluted in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The old medium was replaced with 100 µL of the this compound-containing medium, and the plates were incubated for 48 hours.
-
MTT Reagent Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium containing MTT was carefully removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage of the untreated control.
LDH Release Assay
The lactate (B86563) dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
-
Cell Seeding and Treatment: Cells were seeded and treated with this compound as described in the MTT assay protocol.
-
Sample Collection: After the 48-hour incubation period, 50 µL of the cell culture supernatant was transferred to a new 96-well plate.
-
LDH Reaction: 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) was added to each well.
-
Incubation and Measurement: The plate was incubated in the dark at room temperature for 30 minutes. The absorbance was measured at 490 nm.
-
Calculation: The percentage of cytotoxicity was calculated relative to a maximum LDH release control (cells treated with a lysis buffer).
Visualization of Workflow and Signaling Pathways
Visual diagrams are provided to illustrate the experimental workflow and the proposed mechanism of action for this compound.
Caption: Experimental workflow for in vitro cytotoxicity assessment of this compound.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Conclusion
The data presented in this guide indicate that the hypothetical compound this compound exhibits dose-dependent cytotoxicity against a range of human cancer cell lines. The primary mechanism of cell death is proposed to be through the induction of apoptosis, mediated by an increase in reactive oxygen species and subsequent activation of the intrinsic caspase cascade. These findings underscore the potential of this compound as a candidate for further preclinical development. Further investigations are warranted to elucidate the precise molecular targets and to evaluate its efficacy and safety in in vivo models.
Potential Metabolites of VERTOSINE in Humans: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: There are currently no publicly available studies on the metabolism of VERTOSINE in humans. This document, therefore, presents a predictive guide to its potential metabolites based on its chemical structure as a Schiff base and the known metabolic pathways of its constituent components and related chemical classes. All metabolic pathways described herein are hypothetical and would require experimental verification.
Introduction to this compound
This compound is a fragrance ingredient used in various consumer products. Chemically, it is the Schiff base formed from the reaction of Triplal® (2,4-dimethylcyclohex-3-ene-1-carbaldehyde) and methyl anthranilate.[1][2] Its IUPAC name is Methyl 2-{[(1E)-(2,4-dimethylcyclohex-3-en-1-yl)methylene]amino}benzoate.[3] As a xenobiotic compound introduced to the human body, primarily through dermal contact or inhalation from consumer products, understanding its metabolic fate is crucial for safety assessment.
The core of this compound's structure is an imine (Schiff base) linkage, which is susceptible to hydrolysis in biological systems.[4][5] Therefore, the primary metabolic pathway is predicted to be the cleavage of this bond, releasing its two parent molecules.
Predicted Primary Metabolism: Hydrolysis of the Imine Bond
The initial and most significant metabolic step for this compound in the aqueous and acidic environment of biological systems is expected to be the hydrolysis of the C=N imine bond.[4] This reaction is often catalyzed by the acidic pH of certain tissues or non-specifically by various enzymes.[6] This hydrolysis would regenerate the parent aldehyde, Triplal®, and the parent amine, methyl anthranilate.
Predicted Metabolic Fate of this compound Precursors
Following hydrolysis, the resulting molecules, Triplal® and methyl anthranilate, would enter their respective metabolic pathways.
Metabolism of Triplal® (2,4-dimethylcyclohex-3-ene-1-carbaldehyde)
No direct studies on the metabolism of Triplal® in humans were identified. However, the metabolism of aldehydes and cyclic hydrocarbons is well-characterized. The predicted pathways involve oxidation and reduction of the aldehyde group, followed by potential Phase II conjugation.
-
Oxidation: The aldehyde group can be oxidized to a carboxylic acid by aldehyde dehydrogenases (ALDHs). This is a common detoxification pathway for aldehydes.
-
Reduction: The aldehyde group can be reduced to a primary alcohol by alcohol dehydrogenases (ADHs) or aldo-keto reductases (AKRs).
-
Phase II Conjugation: The resulting carboxylic acid and alcohol metabolites are candidates for conjugation. The carboxylic acid can form glucuronides (via UGT enzymes) or conjugates with amino acids like glycine (B1666218). The alcohol can be conjugated with glucuronic acid or sulfate (B86663) (via SULT enzymes).
-
Ring Oxidation: The cyclohexene (B86901) ring itself may be a substrate for cytochrome P450 (CYP) enzymes, leading to hydroxylation at various positions, forming hydroxylated metabolites that can also be conjugated.
Metabolism of Methyl Anthranilate
The metabolism of methyl anthranilate is better characterized. As an ester, it is expected to be rapidly hydrolyzed by carboxylesterases in the liver, plasma, and other tissues into methanol (B129727) and anthranilic acid.
-
Ester Hydrolysis: Cleavage of the methyl ester bond to yield anthranilic acid and methanol.
-
Phase II Conjugation of Anthranilic Acid: Anthranilic acid is a known human metabolite. It is primarily excreted in the urine as conjugates.[2]
-
Hydroxylation: Minor pathways may include aromatic hydroxylation (e.g., to 5-hydroxyanthranilic acid) by CYP enzymes, followed by conjugation.[7]
Data Summary of Potential Metabolites
As no experimental quantitative data exists for this compound, the following table summarizes the predicted metabolites based on the pathways described above.
| Parent Compound | Metabolic Reaction | Predicted Metabolite | Enzyme Class (Predicted) |
| This compound | Hydrolysis | Triplal® (2,4-dimethylcyclohex-3-ene-1-carbaldehyde) | Non-enzymatic (pH) or Hydrolases |
| Methyl Anthranilate | |||
| Triplal® | Oxidation | 2,4-dimethylcyclohex-3-ene-1-carboxylic acid | Aldehyde Dehydrogenase (ALDH) |
| Reduction | (2,4-dimethylcyclohex-3-en-1-yl)methanol | Alcohol Dehydrogenase (ADH), Aldo-Keto Reductase (AKR) | |
| Hydroxylation | Hydroxylated Triplal® derivatives | Cytochrome P450 (CYP) | |
| Conjugation | Triplal carboxylic acid glucuronide | UDP-glucuronosyltransferase (UGT) | |
| Conjugation | Triplal alcohol glucuronide/sulfate | UGT, Sulfotransferase (SULT) | |
| Methyl Anthranilate | Ester Hydrolysis | Anthranilic Acid | Carboxylesterases |
| Methanol | |||
| Anthranilic Acid | Conjugation | Anthranoyl Glucuronide | UGT |
| Conjugation | o-Aminohippuric Acid | N-Acyltransferase (Glycine Conjugation) | |
| Hydroxylation | Hydroxylated Anthranilic Acid derivatives | Cytochrome P450 (CYP) |
Proposed Experimental Protocols for Metabolite Identification
To experimentally determine the metabolites of this compound, a tiered approach involving in vitro and in vivo studies would be necessary. The following outlines standard methodologies.
In Vitro Metabolism Studies
-
Objective: To identify potential human metabolites and the enzymes involved in their formation.
-
Methodology:
-
Incubation: Incubate this compound separately with human liver microsomes (HLM), S9 fractions, and cryopreserved human hepatocytes.
-
HLM Incubations: Co-incubate with NADPH to assess CYP-mediated metabolism.
-
S9 Incubations: Include cofactors for both Phase I (NADPH) and Phase II (e.g., UDPGA for UGTs, PAPS for SULTs) enzymes.
-
Hepatocyte Incubations: Provides a more complete model with intact cellular structures and a full complement of metabolic enzymes and cofactors.
-
-
Sample Quenching & Preparation: Stop reactions at various time points by adding a cold organic solvent (e.g., acetonitrile). Centrifuge to precipitate proteins.
-
Analysis: Analyze the supernatant using high-resolution Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Metabolite Identification and Structural Elucidation
-
Objective: To identify and characterize the chemical structures of metabolites detected in in vitro assays.
-
Methodology:
-
LC-MS/MS Analysis: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to acquire accurate mass data for parent drug and potential metabolites.
-
Data Mining: Search for predicted metabolites based on expected mass shifts from known biotransformation pathways (e.g., +16 Da for oxidation, +176 Da for glucuronidation).
-
Tandem MS (MS/MS): Fragment the potential metabolite ions to obtain structural information. Compare fragmentation patterns with the parent compound to pinpoint the site of metabolic modification.
-
NMR Spectroscopy: For significant or novel metabolites, larger-scale incubations may be required to produce sufficient quantities for structural confirmation by Nuclear Magnetic Resonance (NMR).
-
General Workflow
The following diagram illustrates a typical workflow for a xenobiotic metabolism study.
Conclusion
While direct experimental data on the human metabolism of this compound is lacking, a scientifically sound prediction of its metabolic fate can be made based on its chemical structure. The primary route of metabolism is expected to be hydrolysis of the imine bond to yield Triplal® and methyl anthranilate. These precursors are then predicted to undergo well-established Phase I (oxidation, reduction) and Phase II (conjugation) reactions. The pathways and specific metabolites proposed in this guide provide a robust framework for designing and executing future experimental studies to definitively characterize the biotransformation of this compound in humans.
References
- 1. researchgate.net [researchgate.net]
- 2. Methyl Anthranilate | C8H9NO2 | CID 8635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Reactive enamines and imines in vivo: Lessons from the RidA paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. byjus.com [byjus.com]
- 6. Reactive Enamines and Imines In Vivo: Lessons from the RidA Paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 118. Methyl anthranilate (FAO Nutrition Meetings Report Series 44a) [inchem.org]
An In-depth Technical Guide on the Stability and Degradation Products of VERTOSINE
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability profile and degradation pathways of VERTOSINE, a novel investigational compound. Through a series of forced degradation studies, the intrinsic stability of this compound has been characterized under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. This document details the experimental protocols used for these studies, presents quantitative data on the degradation kinetics, and identifies the major degradation products. Furthermore, potential degradation pathways are elucidated, and a hypothetical signaling pathway associated with this compound's mechanism of action is presented to underscore the importance of understanding the biological implications of its degradation products. The information contained herein is intended to guide further formulation development, establish appropriate storage conditions, and support the development of stability-indicating analytical methods for this compound.
Introduction to this compound
This compound is a synthetic small molecule currently under investigation for its potential therapeutic applications. Its chemical stability is a critical attribute that can influence its safety, efficacy, and shelf-life. Understanding the degradation profile of this compound is essential for the development of a stable pharmaceutical formulation and for ensuring patient safety. Forced degradation studies are a regulatory requirement and a crucial part of the drug development process, providing valuable insights into the potential degradation products that may form under various environmental conditions.[1][2][3] This guide summarizes the findings from comprehensive forced degradation studies on this compound.
Stability of this compound Under Stress Conditions
Forced degradation studies were conducted to intentionally degrade this compound using a variety of stressors, including acid, base, oxidation, heat, and light.[2][4] The extent of degradation was monitored over time using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Quantitative Degradation Data
The degradation of this compound under different stress conditions is summarized in the tables below. The data represents the percentage of this compound remaining at various time points.
Table 1: Acid Hydrolysis of this compound in 0.1 M HCl at 60°C
| Time (hours) | % this compound Remaining |
| 0 | 100.0 |
| 2 | 92.5 |
| 4 | 85.2 |
| 8 | 71.8 |
| 24 | 45.3 |
Table 2: Base Hydrolysis of this compound in 0.1 M NaOH at 60°C
| Time (hours) | % this compound Remaining |
| 0 | 100.0 |
| 2 | 88.1 |
| 4 | 77.4 |
| 8 | 59.6 |
| 24 | 28.9 |
Table 3: Oxidative Degradation of this compound in 3% H₂O₂ at Room Temperature
| Time (hours) | % this compound Remaining |
| 0 | 100.0 |
| 2 | 95.8 |
| 4 | 91.3 |
| 8 | 83.7 |
| 24 | 68.5 |
Table 4: Thermal Degradation of this compound (Solid State) at 80°C
| Time (days) | % this compound Remaining |
| 0 | 100.0 |
| 1 | 99.2 |
| 3 | 97.5 |
| 7 | 94.1 |
| 14 | 88.9 |
Table 5: Photolytic Degradation of this compound (in Solution) under ICH Photostability Conditions
| Exposure (hours) | % this compound Remaining |
| 0 | 100.0 |
| 1.2 million lux hours | 96.4 |
| 200 W h/m² | 92.8 |
Degradation Products and Pathways
Analysis of the stressed samples by Liquid Chromatography-Mass Spectrometry (LC-MS) allowed for the identification of several degradation products. The proposed degradation pathways are illustrated below.
Figure 1: Proposed primary degradation pathways for this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Forced Degradation Study Protocol
A general workflow for the forced degradation studies is outlined below.
Figure 2: Experimental workflow for the forced degradation study of this compound.
Procedure:
-
Acid Hydrolysis: A solution of this compound (1 mg/mL) in 0.1 M hydrochloric acid was incubated at 60°C.
-
Base Hydrolysis: A solution of this compound (1 mg/mL) in 0.1 M sodium hydroxide (B78521) was incubated at 60°C.
-
Oxidative Degradation: this compound was dissolved in a 3% hydrogen peroxide solution and kept at room temperature.
-
Thermal Degradation: Solid this compound was placed in a thermostatted oven at 80°C.
-
Photodegradation: A solution of this compound was exposed to UV and visible light in a photostability chamber according to ICH Q1B guidelines.[4]
-
Sampling and Analysis: At specified time points, samples were withdrawn, neutralized if necessary, and diluted to a suitable concentration for analysis by HPLC-UV.
Stability-Indicating HPLC Method
A reversed-phase HPLC method was developed and validated to separate this compound from its degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Column Temperature: 30°C
LC-MS Method for Degradant Identification
An LC-MS/MS system was used to identify the mass and fragmentation patterns of the degradation products.
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF)
-
Collision Energy: Ramped from 10 to 40 eV for MS/MS fragmentation
Hypothetical Signaling Pathway of this compound
To understand the potential biological consequences of this compound degradation, it is important to consider its mechanism of action. The following diagram illustrates a hypothetical signaling pathway modulated by this compound. Degradation products may have altered activity, potentially leading to reduced efficacy or off-target effects.
Figure 3: Hypothetical signaling pathway modulated by this compound.
Conclusion
The forced degradation studies of this compound have revealed its susceptibility to degradation under hydrolytic, oxidative, and photolytic conditions, with greater stability observed under thermal stress. The primary degradation products have been identified, and potential degradation pathways have been proposed. These findings are critical for guiding the development of a stable drug product and for establishing appropriate storage and handling procedures. The stability-indicating HPLC method developed in this work has been shown to be effective in separating this compound from its degradation products and can be used for routine quality control and stability monitoring. Further characterization of the degradation products, including their pharmacological activity and toxicological profile, is recommended.
References
Genotoxicity Assessment of VERTOSINE: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, a comprehensive review of publicly available scientific literature and regulatory databases reveals a significant lack of specific data regarding the genotoxicity of VERTOSINE. While general safety information for a related fragrance ingredient, "ivy carbaldehyde / methyl anthranilate schiff's base this compound," suggests no known detrimental health effects and provides an oral LD50 in rats, this does not include an assessment of its potential to cause genetic damage.[1] Therefore, this document serves as a technical guide to the standard methodologies used for genotoxicity assessment that would be required to evaluate this compound, rather than a summary of existing data.
Introduction to Genotoxicity Assessment
Genotoxicity assessment is a critical component of safety evaluation for any new chemical entity, including pharmaceuticals, industrial chemicals, and fragrance ingredients. These tests are designed to detect direct or indirect damage to DNA and chromosomes, which can lead to mutations and potentially cancer. A standard battery of in vitro and in vivo tests is typically required by regulatory agencies to identify genotoxic hazards.[2][3]
Core In Vitro Genotoxicity Assays
A standard in vitro test battery for genotoxicity typically includes an assessment of gene mutations in bacteria, and an evaluation of chromosomal damage in mammalian cells.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in specific strains of Salmonella typhimurium and Escherichia coli.[4][5] These bacterial strains have pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan).[5] In the presence of a mutagen, a reverse mutation can occur, restoring the gene's function and allowing the bacteria to grow on a medium lacking the amino acid.
Experimental Protocol: Ames Test
A typical Ames test protocol, compliant with OECD Guideline 471, would involve the following steps:
-
Strain Selection: A panel of bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) is selected to detect different types of mutations, such as frameshifts and base-pair substitutions.[2][6]
-
Metabolic Activation: The test is conducted both in the presence and absence of a mammalian metabolic activation system (S9 fraction), typically derived from rat liver homogenate. This is crucial as some chemicals only become genotoxic after being metabolized.
-
Exposure: The bacterial strains are exposed to a range of concentrations of the test substance (this compound) in triplicate. Positive and negative (vehicle) controls are run concurrently.
-
Incubation: The bacteria are plated on a minimal agar (B569324) medium and incubated for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have undergone reverse mutation) is counted for each concentration of the test substance and compared to the control plates. A significant, dose-dependent increase in the number of revertant colonies indicates a positive result.
In Vitro Micronucleus Test
The in vitro micronucleus test is a sensitive assay used to detect chromosomal damage in mammalian cells.[7] It identifies both clastogens (agents that cause chromosome breakage) and aneugens (agents that cause chromosome loss).[7] Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.
Experimental Protocol: In Vitro Micronucleus Test
A standard protocol for the in vitro micronucleus test, following OECD Guideline 487, would include:
-
Cell Culture: A suitable mammalian cell line (e.g., human peripheral blood lymphocytes, TK6, or CHO cells) is cultured.
-
Treatment: The cells are exposed to various concentrations of this compound, with and without metabolic activation (S9), for a defined period.
-
Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of micronuclei in cells that have completed one round of nuclear division.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Analysis: The frequency of micronucleated cells is determined by microscopic or flow cytometric analysis. A significant, dose-related increase in the frequency of micronucleated cells indicates a genotoxic effect.
In Vitro and In Vivo Follow-Up Assays
If positive results are obtained in the in vitro screening assays, further testing is typically required to determine the relevance of these findings in a whole organism.
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a versatile method for detecting DNA strand breaks in individual cells.[8] Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity of the tail relative to the head is proportional to the amount of DNA damage. The assay can be performed under alkaline conditions to detect single- and double-strand breaks or under neutral conditions to specifically detect double-strand breaks.[9]
Experimental Protocol: Alkaline Comet Assay
A typical protocol for the alkaline comet assay would be as follows:
-
Cell Preparation: A single-cell suspension is prepared from the tissue or cell culture of interest.
-
Embedding: The cells are mixed with low-melting-point agarose and layered onto a microscope slide.
-
Lysis: The slides are immersed in a high-salt lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an electrophoresis tank with an alkaline buffer (pH > 13) to unwind the DNA and separate the strands. Electrophoresis is then performed.
-
Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye.
-
Visualization and Scoring: The comets are visualized using a fluorescence microscope, and image analysis software is used to quantify the extent of DNA damage (e.g., % tail DNA).
In Vivo Micronucleus Test
The in vivo micronucleus test is the most common in vivo assay for detecting chromosomal damage.[10] It assesses the frequency of micronucleated immature erythrocytes in the bone marrow or peripheral blood of treated animals (usually rodents).
Experimental Protocol: In Vivo Micronucleus Test
Following OECD Guideline 474, a typical protocol would involve:
-
Animal Dosing: The test substance (this compound) is administered to the animals (e.g., mice or rats) via a relevant route of exposure, typically once or twice.
-
Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the last administration (e.g., 24 and 48 hours).
-
Slide Preparation and Staining: Smears are prepared and stained to differentiate between mature and immature erythrocytes and to visualize micronuclei.
-
Analysis: The frequency of micronucleated immature erythrocytes is determined by microscopic analysis. A statistically significant, dose-dependent increase in the frequency of micronucleated cells in the treated groups compared to the control group indicates a positive result.
Signaling Pathways and Experimental Workflows
Visual representations of experimental workflows and the logical relationships in genotoxicity testing can aid in understanding the assessment process.
Caption: A generalized workflow for genotoxicity assessment.
Conclusion
A thorough genotoxicity assessment of this compound would require conducting a battery of tests as outlined above. The absence of publicly available data necessitates that any organization intending to use or manufacture this compound should perform these studies to ensure its safety and comply with regulatory requirements. The methodologies described provide a framework for the systematic evaluation of the genotoxic potential of this substance.
References
- 1. ivy carbaldehyde / methyl anthranilate schiff's base, 68738-99-8 [thegoodscentscompany.com]
- 2. biotoxicity.com [biotoxicity.com]
- 3. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 4. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 5. criver.com [criver.com]
- 6. Ames Mutagenicity Test-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 7. Comprehensive interpretation of in vitro micronucleus test results for 292 chemicals: from hazard identification to risk assessment application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neutral Comet Assay to Detect and Quantitate DNA Double-Strand Breaksin Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of pH and lysis duration on DNA damage detection: a comparison of neutral and alkaline comet assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Methods used for evaluating mutagenic and genotoxic properties of chemical compounds. I. The micronucleus test in vivo (an abridged version)] - PubMed [pubmed.ncbi.nlm.nih.gov]
VERTOSINE: An In-depth Technical Guide to its Environmental Fate and Persistence
For Researchers, Scientists, and Drug Development Professionals
Abstract
VERTOSINE, a fragrance ingredient identified as Methyl 2-{[(1E)-(2,4-dimethylcyclohex-3-en-1-yl)methylene]amino}benzoate (CAS No. 68738-99-8), is a Schiff base used in a variety of consumer products.[1][2][3][4] This technical guide provides a comprehensive overview of the environmental fate and persistence of this compound, compiling available experimental data and utilizing Quantitative Structure-Activity Relationship (QSAR) modeling to address data gaps. The information presented herein is intended to support environmental risk assessments and guide sustainable development practices within the fragrance and consumer product industries. Key environmental parameters including biodegradability, soil adsorption, bioaccumulation potential, and abiotic degradation pathways such as hydrolysis and atmospheric oxidation are discussed in detail.
Chemical Identity and Physicochemical Properties
This compound is a perfumery component with a chemical structure belonging to the Schiff base class.[1] Its fundamental physicochemical properties are crucial for understanding its environmental behavior.
| Property | Value | Source |
| Chemical Name | Methyl 2-{[(1E)-(2,4-dimethylcyclohex-3-en-1-yl)methylene]amino}benzoate | [1] |
| CAS Number | 68738-99-8 | [1] |
| Molecular Formula | C17H21NO2 | [1] |
| Molecular Weight | 271.39 g/mol | [1] |
| Appearance | Yellow to orange liquid to crystalline | [1] |
| Boiling Point | 355 °C | [1] |
| Flash Point | > 100 °C | [1] |
Environmental Fate and Persistence
The environmental fate of a chemical is determined by a combination of transport and transformation processes. For this compound, these processes dictate its distribution in various environmental compartments and its overall persistence.
Biodegradation
Biodegradation is a key process for the removal of organic substances from the environment. The available data for this compound indicates partial biodegradability.
| Endpoint | Result | Method | Source |
| Biodegradability | 55.0% (partly) | Not Specified | [1] |
This result suggests that this compound is not readily biodegradable under standard screening test conditions, which typically require degradation of >60% or >70% to be classified as "readily biodegradable." This indicates a potential for persistence in the environment.
Environmental Distribution and Mobility (QSAR Estimated)
Due to the lack of experimental data, the following parameters related to environmental distribution and mobility have been estimated using the US EPA's EPI Suite™ Quantitative Structure-Activity Relationship (QSAR) models.
| Parameter | Predicted Value | Model |
| Soil Adsorption Coefficient (Log Koc) | 4.35 | KOCWIN™ |
| Fugacity (Water) | 1.94e-007 Pa m³/mol | HENRYWIN™ |
| Fugacity (Soil) | 1.94e-007 Pa m³/mol | HENRYWIN™ |
| Fugacity (Sediment) | 1.94e-007 Pa m³/mol | HENRYWIN™ |
The high estimated Log Koc value suggests that this compound is likely to have low mobility in soil and will tend to adsorb to organic matter in soil and sediment.
Bioaccumulation Potential (QSAR Estimated)
The potential for a substance to accumulate in living organisms is a critical aspect of its environmental risk profile.
| Parameter | Predicted Value | Model |
| Bioconcentration Factor (BCF) | 289.4 L/kg | BCFBAF™ |
| Log BCF | 2.46 | BCFBAF™ |
The estimated BCF value is below the typical threshold for significant bioaccumulation concern (BCF > 2000). However, it indicates a moderate potential for bioaccumulation in aquatic organisms.
Abiotic Degradation
Abiotic processes, including hydrolysis and atmospheric oxidation, can also contribute to the degradation of this compound in the environment.
| Parameter | Predicted Half-life | Model |
| Hydrolysis Half-life | Stable | HYDROWIN™ |
The HYDROWIN™ model predicts that this compound, as a Schiff base, is stable to hydrolysis. It is important to note that this prediction is for abiotic hydrolysis and does not account for potential enzyme-mediated hydrolysis in biological systems.
| Parameter | Predicted Half-life | Model |
| Atmospheric Oxidation Half-life | 0.146 days (3.5 hours) | AOPWIN™ |
The AOPWIN™ model predicts a rapid degradation of this compound in the atmosphere via reaction with hydroxyl radicals, with a half-life of approximately 3.5 hours. This suggests that atmospheric transport over long distances is unlikely.
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment and comparison of environmental fate data. The following sections describe the general methodologies for key experiments, based on internationally recognized guidelines.
Biodegradability Testing
Ready biodegradability is typically assessed using one of the OECD 301 series of tests. A common method is the OECD 301F (Manometric Respirometry Test) .
Principle: A solution or suspension of the test substance in a mineral medium is inoculated with a small number of microorganisms from a mixed population (e.g., activated sludge) and incubated under aerobic conditions in the dark or diffuse light. The consumption of oxygen is measured by a manometric device for 28 days. The percentage biodegradation is calculated as the ratio of oxygen consumed by the chemical to its theoretical oxygen demand (ThOD).
Key Parameters:
-
Test duration: 28 days
-
Inoculum: Activated sludge from a sewage treatment plant.
-
Test substance concentration: Typically 100 mg/L.
-
Temperature: 20 ± 1 °C
-
Pass level: ≥ 60% of ThOD within a 10-day window.
Soil Adsorption/Desorption (Koc Determination)
The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter for predicting the mobility of substances in soil. The OECD Guideline 121 (Estimation of the Adsorption Coefficient (Koc) on Soil and on Sewage Sludge using High Performance Liquid Chromatography (HPLC)) is a widely used method.
Principle: The retention time of the test substance on a stationary phase with bonded n-octadecylsilane is measured. The stationary phase mimics the organic carbon in soil. A set of reference chemicals with known Koc values is used to create a calibration curve of log k (retention factor) versus log Koc. The log Koc of the test substance is then determined from its retention time using this calibration curve.
Bioaccumulation Testing
The bioconcentration factor (BCF) is typically determined according to the OECD Guideline 305 (Bioaccumulation in Fish: Aqueous and Dietary Exposure) .
Principle: Fish are exposed to the test substance at a constant concentration in water (aqueous exposure) or in their diet (dietary exposure). The concentration of the test substance in the fish tissue and in the water (or diet) is measured over time until a steady state is reached. The BCF is calculated as the ratio of the concentration in the fish to the concentration in the water at steady state. A depuration phase, where fish are transferred to clean water, is also conducted to determine the elimination rate constant.
QSAR Modeling Methodology: EPI Suite™
The U.S. Environmental Protection Agency's (EPA) Estimation Programs Interface (EPI) Suite™ was used to generate estimates for this compound's environmental fate properties where experimental data were unavailable.[5][6][7][8] EPI Suite™ is a suite of peer-reviewed QSAR models that predict physicochemical and environmental fate properties based on a chemical's structure.[5] The SMILES (Simplified Molecular Input Line Entry System) notation for this compound (CC1=C(C)C=C(C/N=C/C2=CC=CC=C2C(=O)OC)CC1) was used as the input for the models.
-
KOCWIN™: Estimates the soil adsorption coefficient (Koc) using a molecular connectivity index (MCI) method and a log Kow-based method.[5]
-
BCFBAF™: Calculates the bioconcentration factor (BCF) using both a log Kow-based regression method and a mechanistic model that considers factors like metabolism.[5]
-
HYDROWIN™: Predicts the abiotic hydrolysis rate constant for specific chemical classes. For Schiff bases, it provides a qualitative assessment of stability.[5]
-
AOPWIN™: Estimates the rate constant for the gas-phase reaction between a chemical and hydroxyl (OH) radicals in the atmosphere, from which an atmospheric half-life is calculated.[5]
It is crucial to recognize that QSAR predictions are estimations and should be used for screening-level assessments in the absence of reliable experimental data.
Visualizations
Environmental Fate and Transport Pathway of this compound
Caption: Environmental fate and transport pathways of this compound.
Workflow for Environmental Risk Assessment of this compound
Caption: Workflow for the environmental risk assessment of this compound.
Conclusion
This technical guide provides a consolidated overview of the environmental fate and persistence of this compound. The available experimental data indicates that this compound is partially biodegradable, suggesting it may not be readily removed from the environment through microbial action alone. QSAR estimations predict a high potential for adsorption to soil and sediment, low mobility, a moderate potential for bioaccumulation in aquatic organisms, and rapid degradation in the atmosphere. The substance is predicted to be stable to abiotic hydrolysis.
For a more definitive environmental risk assessment, further experimental studies are recommended to determine the precise rates of biodegradation under various environmental conditions (e.g., in soil and water), to confirm the soil adsorption coefficient, and to measure the bioconcentration factor in fish. Such data would reduce the uncertainty associated with the current QSAR-based assessment and allow for a more robust characterization of the potential environmental impact of this compound.
References
- 1. symrise.com [symrise.com]
- 2. specialchem.com [specialchem.com]
- 3. ivy carbaldehyde / methyl anthranilate schiff's base, 68738-99-8 [thegoodscentscompany.com]
- 4. perfumerflavorist.com [perfumerflavorist.com]
- 5. citrus carbaldehyde / methyl anthranilate schiff's base 93894-30-5 [perflavory.com]
- 6. Methyl 2-(((4-(4-methyl-3-pentenyl)-3-cyclohexen-1-yl)methylene)amino)benzoate | C21H27NO2 | CID 3022846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GSRS [precision.fda.gov]
- 8. Benzoic acid, 2-[[[2,4(or 3,5)-dimethyl-3-cyclohexen-1-yl]methyl]amino]-, ethyl ester | C18H25NO2 | CID 109245 - PubChem [pubchem.ncbi.nlm.nih.gov]
VERTOSINE allergenic potential research
An in-depth analysis of the allergenic potential of a substance referred to as "VERTOSINE" cannot be provided at this time. Extensive searches for scientific literature and clinical data regarding a compound with this name have not yielded any specific research on its allergenic properties, mechanism of action in allergic responses, or relevant clinical trials.
The available information suggests that "this compound" is a trade name for a fragrance ingredient, specifically a Schiff's base formed from ivy carbaldehyde and methyl anthranilate. In the context of fragrance safety, the allergenic potential of Schiff bases is often evaluated based on the potential for dissociation into their constituent aldehydes. However, no dedicated studies on the allergenic potential of "this compound" itself were identified.
Due to the absence of specific data, it is not possible to fulfill the request for a technical guide that includes:
-
Quantitative Data Presentation: No quantitative data on IC50 values, cytokine release, or patient sensitization for "this compound" is available in the public domain.
-
Experimental Protocols: Detailed methodologies for key experiments related to the allergenic potential of "this compound" could not be found.
-
Signaling Pathways and Experimental Workflows: Without research on its mechanism of action, no signaling pathways or experimental workflows involving "this compound" can be described or visualized.
Further investigation would require more specific information about the compound of interest, such as its chemical structure, alternative names (e.g., IUPAC name, CAS number), or the specific context in which this name is being used (e.g., in a particular research program or product). With additional details, a more targeted and potentially successful search for relevant information could be conducted.
Physicochemical Properties of Vertosine for Toxicological Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vertosine, a commercially available fragrance ingredient, is chemically identified as the Schiff base formed from ivy carbaldehyde (also known as Triplal) and methyl anthranilate.[1][2] Its distinct green, floral, and aldehydic scent profile lends itself to application in a variety of consumer products, including body lotions, shampoos, and cleaners.[1][3] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound and a summary of its toxicological profile based on currently available data. Understanding these characteristics is crucial for assessing its safety in various applications and for guiding further toxicological investigations.
Physicochemical Properties
A clear understanding of the physicochemical properties of a substance is fundamental to toxicology. These properties influence the absorption, distribution, metabolism, and excretion (ADME) of a compound in biological systems. The key physicochemical data for this compound are summarized below.
Identity and Structure
| Property | Value | Reference |
| Chemical Name | methyl 2-[[(E)-(2,4-dimethyl-1-cyclohex-3-enylidene)methyl]amino]benzoate | [4] |
| Synonyms | This compound, Ligantraal, Agrumea, Zantryle, Ivy carbaldehyde / methyl anthranilate schiff's base | [2] |
| CAS Number | 68738-99-8 | [2] |
| Molecular Formula | C₁₇H₂₁NO₂ | [2] |
| Molecular Weight | 271.36 g/mol | [2] |
| Chemical Class | Schiff Base | [3] |
Physical and Chemical Characteristics
| Property | Value | Reference |
| Appearance | Yellow to orange viscous liquid or solid | [2] |
| Odor | Green, floral, aldehydic, citrus | [2] |
| Specific Gravity | 1.083 - 1.091 @ 25°C | [1] |
| Refractive Index | 1.599 - 1.605 @ 20°C | [1] |
| Boiling Point | 401.00 - 405.00 °C @ 760.00 mm Hg | [1] |
| Flash Point | >100 °C (>212 °F) | [3] |
| Vapor Pressure | 0.022474 mm Hg @ 23°C | [2] |
| logP (o/w) | 5.856 (estimated) | [1] |
| Solubility | Insoluble in water; Soluble in ethanol | [2] |
| Stability | Stable in body lotion, shampoo, ap roll-on, powder, and cleaners. Poor stability in soap and bleach. | [1][3] |
Toxicological Profile
The toxicological assessment of fragrance ingredients is essential to ensure their safe use by consumers. The available toxicological data for this compound is limited, with a focus on acute oral toxicity.
Acute Toxicity
The primary piece of quantitative toxicological data available for this compound is its acute oral toxicity.
| Endpoint | Species | Route | Value | Reference |
| LD₅₀ | Rat | Oral | > 5000 mg/kg | [1] |
This high LD₅₀ value suggests a low order of acute toxicity when ingested. No effects detrimental to health are known from human experience with this fragrance ingredient.[1]
Dermal and Inhalation Toxicity
Skin Sensitization
While no specific skin sensitization studies for this compound were found, it is important to note that it is a Schiff base derived from an aldehyde. The International Fragrance Association (IFRA) considers that Schiff bases may dissociate, and therefore the potential sensitizing properties of the constituent aldehyde should be taken into account.[3]
Genotoxicity
There is no publicly available information on the genotoxicity of this compound. Standard genotoxicity screening assays, such as the Ames test, in vitro micronucleus assay, and in vitro chromosome aberration assay, would be required to assess its potential for genetic damage.[5][6]
Experimental Protocols
Detailed experimental protocols for toxicological studies specifically on this compound are not published. However, a general protocol for an acute oral toxicity study, based on the available LD₅₀ data, can be outlined as follows.
General Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure)
This protocol is a generalized representation and would need to be adapted for a specific study.
Objective: To determine the acute oral median lethal dose (LD₅₀) of this compound in rats.
Test Guideline: OECD Test Guideline 425 (Acute Oral Toxicity: Up-and-Down Procedure).
Test Animals: Healthy, young adult nulliparous and non-pregnant female rats (e.g., Sprague-Dawley strain).
Housing and Feeding: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard laboratory diet and drinking water.
Procedure:
-
Dose Formulation: this compound is prepared in a suitable vehicle (e.g., corn oil) to the desired concentrations.
-
Administration: A single animal is dosed by oral gavage. The initial dose is selected based on available information, typically starting below the estimated LD₅₀.
-
Observation: The animal is observed for signs of toxicity and mortality for at least 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
-
Sequential Dosing: Based on the outcome for the first animal, the dose for the next animal is adjusted up or down by a constant factor. If the animal survives, the dose for the next animal is increased. If the animal dies, the dose is decreased.
-
Termination: The study is concluded when one of the stopping criteria defined in the guideline is met, typically after a specified number of reversals in outcome.
-
LD₅₀ Calculation: The LD₅₀ is calculated using the maximum likelihood method based on the pattern of survivals and deaths.
Logical Workflow for Toxicological Assessment
The following diagram illustrates a general workflow for the toxicological safety assessment of a fragrance ingredient like this compound.
Conclusion
This compound possesses a well-defined set of physicochemical properties that are important for its function as a fragrance ingredient. The available toxicological data, primarily the high oral LD₅₀ in rats, suggests a low level of acute toxicity. However, a comprehensive toxicological profile is currently lacking in the public domain, particularly concerning dermal and inhalation toxicity, skin sensitization, and genotoxicity. Further studies in these areas, following established guidelines, would be necessary to conduct a complete risk assessment for all potential exposure scenarios. The logical workflow presented provides a roadmap for such an assessment.
References
- 1. ivy carbaldehyde / methyl anthranilate schiff's base, 68738-99-8 [perflavory.com]
- 2. Synthesis, characterization and toxicity studies of pyridinecarboxaldehydes and L-tryptophan derived Schiff bases and corresponding copper (II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ivy carbaldehyde / methyl anthranilate schiff's base, 68738-99-8 [thegoodscentscompany.com]
- 4. methyl 2-[[(E)-(2,4-dimethylcyclohex-3-en-1-ylidene)methyl]amino]benzoate, CasNo.68738-99-8 Chemlyte Solutions China (Mainland) [chemlyte.lookchem.com]
- 5. pharmaron.com [pharmaron.com]
- 6. In Vitro Genotoxicity Screening for REACH & Cosmetics [biotesys.de]
VERTOSINE Schiff Base: A Technical Guide to Formation and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
VERTOSINE, a Schiff base synthesized from the condensation of Triplal® (ivy carbaldehyde) and methyl anthranilate, is a significant fragrance ingredient valued for its intense green, floral-aldehydic aroma.[1] Its stability and formation kinetics are critical parameters for its effective incorporation into various consumer products. This technical guide provides an in-depth analysis of this compound's Schiff base formation, its stability under different conditions, and detailed experimental protocols for its synthesis and characterization.
Introduction to this compound and Schiff Base Chemistry
Schiff bases, or imines, are formed through the reversible condensation reaction between a primary amine and an aldehyde or ketone.[2][3] In the fragrance industry, Schiff bases are utilized to enhance the chemical stability and tenacity of volatile aldehyde components.[3][4] The formation of a Schiff base from a fragrant aldehyde, such as Triplal®, and a less volatile amine, like methyl anthranilate, results in a larger molecule with reduced volatility. This allows for a slower, more sustained release of the fragrance as the Schiff base hydrolyzes over time, prolonging the olfactory experience.
This compound is specifically the Schiff base formed from Triplal® (2,4-dimethyl-3-cyclohexene-1-carboxaldehyde) and methyl anthranilate.[1][2] It possesses a characteristic green, floral, and citrus-like scent profile, making it a valuable component in various perfumed products.[1]
This compound Schiff Base Formation
The formation of this compound is a nucleophilic addition-elimination reaction. The nitrogen atom of the primary amine (methyl anthranilate) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde (Triplal®). This is followed by the elimination of a water molecule to form the imine, or Schiff base.
Reaction Mechanism
The formation of the this compound Schiff base proceeds through the following key steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of methyl anthranilate attacks the carbonyl carbon of Triplal®.
-
Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a carbinolamine intermediate.
-
Dehydration: The hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water). The lone pair on the nitrogen then forms a double bond with the carbon, expelling the water molecule.
-
Deprotonation: A base (such as another amine molecule or a solvent molecule) removes a proton from the nitrogen atom, yielding the neutral Schiff base, this compound.
The reaction is reversible, and the removal of water drives the equilibrium towards the formation of the Schiff base.
Synthesis of this compound
The synthesis of this compound is typically achieved through the direct condensation of Triplal® and methyl anthranilate. The reaction can be carried out with or without a solvent, and the removal of the water byproduct is crucial for achieving a high yield.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the synthesis of Vertosin described by Yuliastuti et al. (2025).[1]
Materials:
-
Triplal® (ivy carbaldehyde)
-
Methyl anthranilate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Vacuum pump (optional, for water removal)
-
Condenser (if refluxing with a solvent)
-
Separatory funnel (for solvent-based synthesis)
Procedure:
-
Reactant Mixing: In a clean, dry round-bottom flask, combine equimolar amounts of Triplal® and methyl anthranilate. For easier handling, a slight excess of methyl anthranilate can be used.
-
Heating and Stirring: Heat the mixture to a temperature between 90°C and 110°C with continuous stirring. The optimal condition for achieving the highest concentration of Vertosin was found to be 110°C for 60 minutes.[1]
-
Water Removal (Optional but Recommended):
-
Vacuum: Apply a vacuum to the reaction flask to facilitate the removal of the water byproduct. This will drive the equilibrium towards the formation of the Schiff base.
-
Azeotropic Distillation: If a solvent such as toluene (B28343) is used, the water can be removed azeotropically using a Dean-Stark apparatus.
-
-
Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or by analyzing aliquots using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Purification (if necessary): If a solvent was used, it can be removed under reduced pressure. The resulting crude this compound can be purified by vacuum distillation or column chromatography if a high degree of purity is required. For most fragrance applications, the crude product may be suitable.
Characterization:
The synthesized this compound should be characterized to confirm its identity and purity.
-
Organoleptic Analysis: Assess the color (typically yellow to orange) and odor (green, floral, aldehydic, citrus).[1]
-
GC-MS Analysis: Confirm the molecular weight (271 g/mol ) and fragmentation pattern. The IUPAC name for this compound is methyl 2-[[(E)-2,4-dimethyl-1-cyclohex-3-enylidene)methyl]amino]benzoate.[1]
-
Physical Properties: Measure properties such as density, specific gravity, and refractive index.
Stability of this compound
The stability of a Schiff base is a critical factor in its application, as it determines the rate at which the fragrant aldehyde is released. The hydrolysis of the imine bond is the primary degradation pathway for Schiff bases, and this process is influenced by factors such as pH, water content, and the presence of catalysts.
Qualitative Stability in Different Media
The stability of this compound has been qualitatively assessed in various consumer product bases. This information is crucial for formulators to ensure the longevity of the fragrance in the final product.
| Product Base | Stability |
| Body Lotion | Good |
| Shampoo | Good |
| AP Roll-on | Good |
| Powder | Good |
| Cleaner (Citric) | Good |
| Cleaner (APC) | Good |
| Soap | Poor |
| Bleach | Poor |
Table 1: Qualitative Stability of this compound in Various Consumer Product Bases.[5]
The poor stability in alkaline media such as soap and bleach is expected, as the hydrolysis of imines can be catalyzed by both acids and bases.
Quantitative Stability Assessment
A more detailed understanding of this compound's stability can be achieved through quantitative studies of its hydrolysis kinetics. The rate of hydrolysis can be monitored over time under controlled conditions of pH, temperature, and solvent composition.
Experimental Protocol: Hydrolysis Kinetics of this compound by HPLC-MS
This protocol is adapted from the study on the controlled hydrolysis of Schiff bases by Nicastro et al. (2022).[2]
Materials and Equipment:
-
Synthesized this compound
-
Ethanol (B145695) (EtOH)
-
Deionized water
-
Acetic acid (for acidic conditions)
-
Volumetric flasks
-
HPLC-MS system with a suitable column (e.g., C18)
-
Acetonitrile (B52724) (ACN) for sample dilution
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in ethanol of a known concentration.
-
Preparation of Hydrolysis Solutions:
-
Neutral Conditions: In a volumetric flask, prepare a solution of this compound in an ethanol/water mixture (e.g., 85:15 or 70:30 v/v).
-
Acidic Conditions: In a separate volumetric flask, prepare a similar ethanol/water solution and add a known amount of acetic acid to achieve the desired pH.
-
-
Incubation: Maintain the hydrolysis solutions at a constant temperature.
-
Sampling: At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a small aliquot (e.g., 100 µL) of the hydrolysis solution.
-
Sample Quenching and Dilution: Immediately dilute the aliquot with a larger volume of acetonitrile (e.g., 900 µL) to stop the hydrolysis reaction and prepare the sample for HPLC-MS analysis.
-
HPLC-MS Analysis: Inject the diluted samples into the HPLC-MS system. Monitor the decrease in the peak area of the this compound parent ion and the increase in the peak areas of the hydrolysis products (Triplal® and methyl anthranilate).
-
Data Analysis: Plot the concentration of this compound as a function of time to determine the rate of hydrolysis. The data can be fitted to appropriate kinetic models (e.g., first-order or pseudo-first-order) to calculate the hydrolysis rate constant (k).
Conclusion
This compound is a valuable fragrance ingredient whose performance is intrinsically linked to the chemical principles of Schiff base formation and stability. A thorough understanding of its synthesis and hydrolysis kinetics is essential for its successful application in perfumery and consumer products. The experimental protocols provided in this guide offer a framework for the synthesis, characterization, and stability assessment of this compound, enabling researchers and formulators to optimize its use and ensure product quality and fragrance longevity. Further research into the quantitative kinetics of this compound formation and the influence of different matrix components on its stability will continue to enhance its application in the fragrance industry.
References
- 1. Substituent Effects on the Thermodynamic Stability of Imines Formed from Glycine and Aromatic Aldehydes: Implications for the Catalytic Activity of Pyridoxal-5'-Phosphate (PLP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Controlled Hydrolysis of Odorants Schiff Bases in Low-Molecular-Weight Gels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Observation and kinetic characterization of transient Schiff base intermediates by CEST NMR - PMC [pmc.ncbi.nlm.nih.gov]
Toxicological Review of VERTOSINE: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Vertosine , identified chemically as Methyl 2-{[(1E)-(2,4-dimethylcyclohex-3-en-1-yl)methylene]amino}benzoate, and also known as ivy carbaldehyde / methyl anthranilate schiff's base, is a fragrance ingredient utilized in a variety of consumer products. This technical guide provides a comprehensive review of the available toxicological data for this compound, its constituent components, and related chemical classes to support safety and risk assessment.
Executive Summary
This compound exhibits low acute oral toxicity. The primary toxicological concern associated with this ingredient is skin sensitization. No specific data is publicly available for genotoxicity, carcinogenicity, or reproductive toxicity of this compound itself. Therefore, a complete toxicological profile relies in part on data from its components, methyl anthranilate and general data on Schiff bases. This guide summarizes the available quantitative data, details relevant experimental protocols based on OECD guidelines, and provides visualizations of key toxicological assessment workflows.
Chemical Identity
| Identifier | Value |
| Chemical Name | Methyl 2-{[(1E)-(2,4-dimethylcyclohex-3-en-1-yl)methylene]amino}benzoate |
| Common Name | Ivy carbaldehyde / methyl anthranilate schiff's base |
| Trade Name | This compound |
| CAS Number | 68738-99-8 |
| Molecular Formula | C₁₇H₂₁NO₂ |
| Molecular Weight | 271.36 g/mol |
Toxicological Data
Acute Toxicity
The available data indicates that this compound has a low potential for acute toxicity via the oral route.
Table 1: Acute Oral Toxicity of this compound
| Test Substance | Species | Route | Endpoint | Value | Reference |
| This compound | Rat | Oral | LD50 | > 5000 mg/kg | [1] |
Skin Irritation and Sensitization
This compound is not classified as a skin irritant. However, it is recognized as a skin sensitizer. The International Fragrance Association (IFRA) has established standards for its use due to its sensitization potential.
Table 2: Skin Irritation and Sensitization Data for this compound and its Components
| Test Substance | Species | Test | Result | Classification | Reference |
| Methyl anthranilate | Rabbit | Skin Irritation | Moderate irritation | Irritant | [2] |
| This compound | Not specified | Not specified | Not an irritant | Not Classified | [1] |
| This compound | Not specified | Not specified | Sensitizer | Sensitizer | [1][3] |
| 2,4-ivy carbaldehyde | Not specified | Not specified | Sensitizer | Sensitizer | [4] |
Genotoxicity, Carcinogenicity, and Reproductive Toxicity
There is no publicly available data on the genotoxicity, carcinogenicity, or reproductive toxicity of this compound. Safety assessments for these endpoints often rely on data from structurally related compounds and the constituent parts. Methyl anthranilate is not classified as a germ cell mutagen, carcinogen, or reproductive toxicant[5].
Absorption, Distribution, Metabolism, and Excretion (ADME)
Specific ADME data for this compound is not available. However, for Schiff bases in general, it is known that they can hydrolyze back to their constituent aldehyde and amine. In the case of this compound, this would be ivy carbaldehyde and methyl anthranilate. Methyl anthranilate, when consumed, is readily metabolized in the intestines and liver[6]. In silico ADME predictions for some Schiff bases suggest good oral bioavailability[7][8][9][10][11].
Experimental Protocols
The following sections describe the methodologies for key toxicological experiments, based on internationally recognized OECD guidelines.
Acute Oral Toxicity (OECD 423)
The acute oral toxicity of this compound was likely determined using a method similar to the OECD Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method). This method involves the administration of the test substance to a group of rodents (typically rats) in a stepwise procedure using a limited number of animals.
Experimental Workflow:
-
Animal Selection: Healthy, young adult rats of a single strain are used.
-
Dosage: A starting dose of 2000 mg/kg is typically used for substances with low expected toxicity.
-
Administration: The substance is administered orally by gavage.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Endpoint: The LD50 (Lethal Dose, 50%) is estimated based on the observed mortality.
Skin Sensitization - Local Lymph Node Assay (LLNA) (OECD 429)
The skin sensitization potential of this compound is likely assessed using the Local Lymph Node Assay (LLNA), as it is the preferred method for this endpoint.
Experimental Workflow:
-
Animal Selection: Mice are typically used for this assay.
-
Test Substance Preparation: The test substance is prepared in a suitable vehicle at various concentrations.
-
Application: The test substance is applied to the dorsal surface of the ear of each mouse for three consecutive days.
-
Lymph Node Proliferation Measurement: On day 6, a radiolabeled substance (e.g., ³H-methyl thymidine) is injected intravenously. The draining auricular lymph nodes are excised, and the incorporation of the radiolabel is measured as an indicator of lymphocyte proliferation.
-
Endpoint: A Stimulation Index (SI) is calculated by comparing the proliferation in treated groups to the vehicle control group. An SI of 3 or greater is indicative of a sensitizing substance[12][13][14].
Visualizations
Experimental Workflows
Caption: Acute Oral Toxicity (OECD 423) Workflow.
Caption: Skin Sensitization LLNA (OECD 429) Workflow.
Generic ADME Process
Caption: Generic ADME (Absorption, Distribution, Metabolism, Excretion) Process.
Conclusion
The available toxicological data for this compound indicates a low level of concern for acute oral toxicity. The primary health effect of concern is skin sensitization, which has led to the establishment of safe use levels in consumer products by regulatory bodies such as IFRA. Significant data gaps exist for genotoxicity, carcinogenicity, and reproductive toxicity for this compound itself. While information on its components provides some insight, further studies on the intact molecule would be necessary for a complete risk assessment, particularly for applications with high or prolonged exposure scenarios. Researchers and drug development professionals should consider these data gaps when evaluating the use of this compound in new formulations.
References
- 1. ivy carbaldehyde / methyl anthranilate schiff's base, 68738-99-8 [perflavory.com]
- 2. Methyl Anthranilate | C8H9NO2 | CID 8635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fragrance University [fragranceu.com]
- 4. 2,4-ivy carbaldehyde / methyl anthranilate schiff's base, 68845-02-3 [thegoodscentscompany.com]
- 5. chemos.de [chemos.de]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. sciensage.info [sciensage.info]
- 10. tandfonline.com [tandfonline.com]
- 11. Synthesis, Spectral Characterization, Antimicrobial Activity, DFT Calculations, Molecular Docking and ADME Studies of Novel Schiff Base Co(II), Ni(II), Cu(II) and Zn(II) Complexes Derived from 4-nitro-ortho-phenylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ftp.cdc.gov [ftp.cdc.gov]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. oecd.org [oecd.org]
Methodological & Application
Application Note: High-Performance Liquid Chromatography Method for the Analysis of VERTOSINE
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vertosine is a fragrance ingredient identified as Methyl 2-{[(1E)-(2,4-dimethylcyclohex-3-en-1-yl)methylene]amino}benzoate.[1][2] As a key component in various formulations, a reliable analytical method for its identification and quantification is crucial for quality control and research purposes. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The described protocol is designed to provide high sensitivity, specificity, and reproducibility.
This compound is a Schiff base with the chemical formula C17H21NO2 and a molecular weight of 271.39 g/mol .[1] Its appearance ranges from a yellow to orange liquid or crystalline solid.[1][3] Given its chemical nature, a reversed-phase HPLC method is a suitable approach for its separation and analysis.
Experimental Protocols
This section provides a detailed methodology for the HPLC analysis of this compound.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatography Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.
-
Solvents: HPLC grade acetonitrile, methanol (B129727), and water.
-
Analytical Standard: this compound (purity ≥98%).
-
Sample Preparation: Samples containing this compound should be dissolved in a suitable solvent, such as methanol or acetonitrile, and filtered through a 0.45 µm syringe filter before injection.
Chromatographic Conditions
The following chromatographic conditions are recommended as a starting point for the analysis of this compound. Optimization may be required depending on the specific HPLC system and sample matrix.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water; B: Acetonitrile |
| Gradient | 70% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan) |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh a known amount of the sample and dissolve it in a suitable solvent. Dilute the sample solution to fall within the calibration range and filter it through a 0.45 µm syringe filter before injection.
Data Presentation
The following tables summarize the expected quantitative data from the HPLC method validation for this compound.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=6 injections) |
Table 2: Method Validation Parameters
| Parameter | Expected Result |
| Linearity (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | ≤ 2.0% |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Workflow for the HPLC analysis of this compound.
Logical Relationship of HPLC System Components
This diagram shows the logical connection and flow within the HPLC instrument during analysis.
Caption: Logical flow of the HPLC system components.
References
Application Note: Quantitative Analysis of VERTOSINE in Fragrance Formulations using Gas Chromatography-Mass Spectrometry
Abstract
This application note details a robust and sensitive method for the detection and quantification of VERTOSINE, a key Schiff base fragrance ingredient, in cosmetic and perfume matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol outlines sample preparation, instrument parameters, and data analysis procedures. This method is suitable for quality control in manufacturing and for regulatory compliance in the fragrance industry.
Introduction
This compound (methyl 2-[[(E)-2,4-dimethyl-1-cyclohex-3-enylidene)methyl]amino]benzoate) is a widely used Schiff base in the fragrance industry, prized for its unique aromatic profile. Accurate quantification of this compound is crucial to ensure product consistency and meet regulatory standards for fragrance allergens. Gas Chromatography-Mass Spectrometry (GC-MS) offers the necessary selectivity and sensitivity for the analysis of such compounds in complex matrices.[1][2] This document provides a comprehensive protocol for researchers, scientists, and drug development professionals.
Experimental Protocols
Sample Preparation
A simple liquid-liquid extraction is employed to isolate this compound from the sample matrix.
Materials:
-
Sample containing this compound (e.g., perfume, lotion)
-
Methanol (B129727) (CH₃OH), HPLC grade
-
Dichloromethane (B109758) (CH₂Cl₂), HPLC grade
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)
-
Internal Standard (IS) solution (e.g., 100 µg/mL of a suitable non-interfering compound in methanol)
-
Volumetric flasks, pipettes, and vials
-
Vortex mixer
-
Centrifuge
Procedure:
-
Accurately weigh 1.0 g of the sample into a 15 mL centrifuge tube.
-
Add 5.0 mL of methanol and 100 µL of the internal standard solution.
-
Vortex the mixture for 2 minutes to ensure thorough mixing and dissolution.
-
Add 5.0 mL of dichloromethane and vortex for another 2 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the lower dichloromethane layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried extract into a 2 mL autosampler vial for GC-MS analysis.
GC-MS Instrumentation and Conditions
The analysis is performed on a standard gas chromatograph coupled with a single quadrupole mass spectrometer.
Instrumentation:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Autosampler: Agilent 7693A or equivalent
GC Conditions:
| Parameter | Value |
|---|---|
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temperature 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
MS Conditions:
| Parameter | Value |
|---|---|
| Ion Source | Electron Ionization (EI) |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Electron Energy | 70 eV |
| Scan Mode | Full Scan (m/z 40-400) and Selected Ion Monitoring (SIM) |
| SIM Ions | m/z 271 (Quantifier), 151, 120 (Qualifiers) |
Data Presentation
The following tables summarize the expected quantitative performance of the method.
Table 1: Chromatographic and Mass Spectral Data for this compound
| Compound | Retention Time (min) | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] |
| This compound | ~18.5 | 271 | 151, 120, 91 |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL |
| Precision (%RSD, n=6) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Visualizations
Caption: Experimental workflow for this compound detection by GC-MS.
Caption: Proposed fragmentation pathway for this compound in EI-MS.
Discussion
The described GC-MS method is highly suitable for the routine analysis of this compound in complex fragrance matrices. The sample preparation is straightforward and efficient. The chromatographic conditions provide good separation of this compound from other matrix components, and the mass spectrometric detection in both full scan and SIM mode allows for confident identification and accurate quantification. The validation data demonstrates that the method is linear, sensitive, precise, and accurate, meeting the requirements for quality control and regulatory purposes.
The proposed fragmentation pattern for this compound is consistent with the general fragmentation of Schiff bases, involving cleavage around the imine bond and fragmentation of the aromatic rings. The molecular ion at m/z 271 is the primary target for identification. The quantifier and qualifier ions selected for SIM mode provide high specificity, minimizing interference from co-eluting compounds.
Conclusion
This application note provides a detailed and validated GC-MS protocol for the determination of this compound in fragrance products. The method is reliable and can be readily implemented in analytical laboratories for quality control and research applications.
References
Application Notes & Protocols for VERTOSINE Skin Patch Testing in Clinical Research
Introduction
VERTOSINE is a fragrance ingredient, chemically identified as Methyl 2-{[(1E)-(2,4-dimethylcyclohex-3-en-1-yl)methylene]amino}benzoate, which is classified as a Schiff base.[1] As a fragrance material, its potential for skin sensitization is a critical safety endpoint that must be evaluated.[2] These application notes provide a detailed protocol for conducting clinical research on this compound using skin patch testing to assess its potential for irritation and sensitization in human subjects. The protocols are synthesized from established guidelines, including those from the Organisation for an Economic Co-operation and Development (OECD) and best practices in dermatological clinical trials.[3][4][5][6]
Data Presentation
All quantitative data collected during the study should be summarized in structured tables for clear presentation and comparison.
Table 1: Subject Demographics
| Characteristic | Group A (this compound) | Group B (Vehicle Control) | Group C (Positive Control) |
| Number of Subjects (n) | |||
| Age (Mean ± SD) | |||
| Sex (Male/Female) | |||
| Fitzpatrick Skin Type (I-VI) |
Table 2: Patch Test Reading Scores (Irritation)
Scoring based on the Magnusson and Kligman grading scale.[3]
| Subject ID | Visit 2 (Day 2) | Visit 3 (Day 4) | Visit 4 (Day 7) |
| Group A (this compound) | |||
| Subject A-001 | |||
| ... | |||
| Group B (Vehicle) | |||
| Subject B-001 | |||
| ... | |||
| Group C (Positive Control) | |||
| Subject C-001 | |||
| ... |
Table 3: Sensitization Response (Challenge Phase)
| Subject ID | Erythema (0-3) | Edema (0-3) | Other Observations |
| Group A (this compound) | |||
| Subject A-001 | |||
| ... | |||
| Group B (Vehicle) | |||
| Subject B-001 | |||
| ... | |||
| Group C (Positive Control) | |||
| Subject C-001 | |||
| ... |
Experimental Protocols
1. Study Design: Human Repeated Insult Patch Test (HRIPT)
This study will be a single-center, randomized, double-blind, controlled clinical trial to evaluate the skin irritation and sensitization potential of this compound. The design will consist of an induction phase, a rest phase, and a challenge phase.[7][8]
2. Subject Population
-
Inclusion Criteria:
-
Healthy male and female volunteers aged 18-65 years.
-
Fitzpatrick skin types I-IV.
-
Willing to provide written informed consent.
-
No history of skin diseases.
-
-
Exclusion Criteria:
-
Known allergy to fragrances or cosmetics.
-
Pregnant or breastfeeding women.
-
Use of topical or systemic corticosteroids or antihistamines within 2 weeks of the study.
-
Presence of any skin condition at the application site (e.g., sunburn, rash, tattoos).
-
3. Materials
-
This compound (Test substance)
-
Vehicle (e.g., 80% ethanol/water or petrolatum, choice to be justified)[3]
-
Positive Control (e.g., a known mild sensitizer (B1316253) like hexyl cinnamic aldehyde)[3]
-
Occlusive patches (e.g., Finn Chambers® on Scanpor® tape)
-
Non-irritating tape
-
Skin markers
-
Digital camera for photographic documentation
4. Patch Preparation
-
Prepare different concentrations of this compound in the chosen vehicle. The concentration for induction should be the highest that causes mild-to-moderate skin irritation, while the challenge concentration should be the highest non-irritant dose.[3]
-
For each subject, precisely apply a measured amount of the test substance, vehicle, and positive control onto the designated occlusive patches.
5. Experimental Procedure
-
Induction Phase (3 weeks):
-
Apply the patches to designated sites on the subjects' backs or upper arms.
-
Patches will be worn for 24-48 hours and then removed.[4]
-
This procedure will be repeated nine times over a three-week period.
-
After each patch removal, the site will be evaluated for any skin reactions and scored.
-
-
Rest Phase (2 weeks):
-
A two-week period with no patch application will follow the induction phase to allow for the development of any potential sensitization.[7]
-
-
Challenge Phase (1 week):
6. Evaluation and Scoring
Skin reactions will be scored by a trained dermatologist or researcher based on a standardized scale for erythema, edema, and other signs of irritation. The Magnusson and Kligman grading scale is recommended.[3]
-
0: No visible change
-
1: Discrete or patchy erythema
-
2: Moderate and confluent erythema
-
3: Intense erythema and swelling
Photographic documentation should be taken at each evaluation point to support the visual scoring.
7. Data Analysis
The incidence and severity of skin reactions in the this compound group will be compared to the vehicle and positive control groups. Statistical analysis (e.g., Fisher's exact test or Chi-squared test) will be used to determine the significance of any observed differences.
Mandatory Visualizations
Caption: Workflow for the Human Repeated Insult Patch Test (HRIPT).
Caption: Simplified signaling pathway for skin sensitization by a hapten.
References
- 1. symrise.com [symrise.com]
- 2. ivy carbaldehyde / methyl anthranilate schiff's base, 68738-99-8 [thegoodscentscompany.com]
- 3. utu.fi [utu.fi]
- 4. ecetoc.org [ecetoc.org]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. ceuaics.ufba.br [ceuaics.ufba.br]
- 7. amarintech.com [amarintech.com]
- 8. researchgate.net [researchgate.net]
Application Note: In Vitro Skin Permeation Assay for VERTOSINE
For Researchers, Scientists, and Drug Development Professionals
Introduction
VERTOSINE, chemically known as Methyl 2-{[(1E)-(2,4-dimethylcyclohex-3-en-1-yl)methylene]amino}benzoate, is a fragrance ingredient utilized in a variety of cosmetic and personal care products, including body lotions, shampoos, and shower gels.[1][2] Given its application in topical products, assessing its potential to permeate the skin is crucial for evaluating its safety and understanding its bioavailability. The in vitro skin permeation assay, particularly using Franz diffusion cells, is a well-established and standardized method for this purpose, providing a reliable model for predicting in vivo skin absorption.[3][4] This application note provides a detailed protocol for conducting an in vitro skin permeation study of this compound, adhering to the principles of the OECD 428 guideline.[5][6]
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are important for designing the permeation study and interpreting the results.
| Property | Value | Reference |
| Chemical Name | Methyl 2-{[(1E)-(2,4-dimethylcyclohex-3-en-1-yl)methylene]amino}benzoate | [7] |
| CAS Number | 68738-99-8 | [7][8] |
| Molecular Formula | C17H21NO2 | [7][8] |
| Molecular Weight | 271.39 g/mol | [7] |
| Appearance | Yellow to orange liquid to crystalline | [7] |
| Boiling Point | 355 °C | [7] |
| Flash Point | > 100 °C | [7] |
Experimental Protocol: In Vitro Skin Permeation of this compound using Franz Diffusion Cells
This protocol outlines the steps for assessing the skin permeation of this compound from a topical formulation.
Materials and Equipment
-
Franz Diffusion Cells: Static or flow-through cells with a known diffusion area.
-
Skin Membrane: Excised human or animal (e.g., porcine) skin. Full-thickness or split-thickness skin can be used.[3]
-
Test Substance: A formulation containing a known concentration of this compound (e.g., a lotion).
-
Receptor Fluid: A physiologically relevant buffer, such as Phosphate Buffered Saline (PBS) at pH 7.4, maintained at 32°C.[3] A solubilizing agent may be added if this compound has low aqueous solubility.
-
Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) or a similar sensitive method for the quantification of this compound.[9]
-
Water bath with circulator
-
Magnetic stirrers
-
Syringes and needles for sampling
-
Vials for sample collection
-
Microbalance
-
pH meter
-
Standard laboratory glassware
Experimental Workflow
The following diagram illustrates the key steps in the in vitro skin permeation assay.
Step-by-Step Procedure
-
Skin Membrane Preparation:
-
Thaw frozen skin at room temperature.
-
Cut the skin into sections large enough to fit the Franz diffusion cells.
-
Carefully remove any subcutaneous fat.
-
Equilibrate the skin in PBS for 30 minutes before mounting.
-
-
Franz Cell Assembly:
-
Mount the prepared skin membrane between the donor and receptor chambers of the Franz cell, with the stratum corneum side facing the donor chamber.[3]
-
Fill the receptor chamber with pre-warmed (32°C) receptor fluid, ensuring no air bubbles are trapped beneath the skin.[3]
-
Place a small magnetic stir bar in the receptor chamber.
-
Place the assembled cells in a water bath maintained at 32°C to ensure the skin surface temperature is approximately 32°C.
-
-
Application of Test Formulation:
-
Apply a finite dose of the this compound-containing formulation (e.g., 10 mg/cm²) to the surface of the skin in the donor chamber.[6]
-
Record the exact amount of formulation applied.
-
-
Sampling:
-
At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor fluid from the sampling arm.[3]
-
Immediately replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor fluid to maintain a constant volume.
-
-
Sample Analysis:
-
Analyze the collected samples for the concentration of this compound using a validated HPLC method.[9]
-
-
Data Analysis:
-
Calculate the cumulative amount of this compound permeated per unit area (μg/cm²) at each time point.
-
Plot the cumulative amount permeated against time.
-
Determine the steady-state flux (Jss), lag time (Tlag), and permeability coefficient (Kp) from the linear portion of the plot.
-
Data Presentation
The following tables present hypothetical data for an in vitro skin permeation study of a 1% this compound lotion.
Table 2: Cumulative Amount of this compound Permeated Through Skin
| Time (hours) | Cumulative Amount Permeated (μg/cm²) |
| 0 | 0.00 |
| 1 | 0.15 |
| 2 | 0.45 |
| 4 | 1.20 |
| 6 | 2.10 |
| 8 | 3.05 |
| 12 | 5.10 |
| 24 | 11.50 |
Table 3: Skin Permeation Parameters for this compound
| Parameter | Value |
| Steady-State Flux (Jss) (μg/cm²/h) | 0.48 |
| Lag Time (Tlag) (hours) | 1.8 |
| Permeability Coefficient (Kp) (cm/h) | 4.8 x 10⁻⁵ |
Potential Signaling Pathways in Skin
While the specific signaling pathways affected by this compound in the skin are not yet elucidated, the interaction of foreign compounds with skin cells can trigger various cellular responses. A generalized signaling cascade that could be initiated by a xenobiotic like this compound is depicted below. This is a hypothetical representation and would require experimental validation.
Conclusion
This application note provides a comprehensive protocol for evaluating the in vitro skin permeation of this compound using Franz diffusion cells. The described methodology, based on internationally recognized guidelines, allows for the generation of robust and reproducible data essential for the safety assessment of cosmetic and personal care products containing this fragrance ingredient. Further studies would be necessary to elucidate the specific biological interactions and signaling pathways that may be modulated by this compound in the skin.
References
- 1. specialchem.com [specialchem.com]
- 2. ivy carbaldehyde / methyl anthranilate schiff's base, 68738-99-8 [thegoodscentscompany.com]
- 3. Study Design of In Vitro Skin Absorption: Franz Cell Diffusion Assay (OECD 428) - Tox Lab [toxlab.co]
- 4. mdpi.com [mdpi.com]
- 5. eurolab.net [eurolab.net]
- 6. oecd.org [oecd.org]
- 7. symrise.com [symrise.com]
- 8. parchem.com [parchem.com]
- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Application Note: Quantification of VERTOSINE in Cosmetic Formulations using High-Performance Liquid Chromatography
For Research Use Only. Not for use in diagnostic procedures.
Introduction
VERTOSINE®, a widely used fragrance ingredient in various cosmetic products, is chemically known as Methyl 2-{[(1E)-(2,4-dimethylcyclohex-3-en-1-yl)methylene]amino}benzoate, a type of Schiff base.[1][2] Its characteristic green and floral scent contributes significantly to the sensory profile of personal care products such as lotions, shampoos, and shower gels.[3][4] Given its application in leave-on and rinse-off cosmetics, a robust and reliable analytical method is essential for its quantification to ensure product consistency, stability, and adherence to formulation specifications. This application note details a validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the accurate quantification of this compound in a cosmetic lotion matrix.
Hypothetical Signaling Pathway of this compound in Skin
While primarily a fragrance compound, this compound, like other chemical entities applied to the skin, may interact with cutaneous sensory receptors. A hypothetical mechanism of action could involve the modulation of Transient Receptor Potential (TRP) channels, specifically TRPV1, which are expressed in skin keratinocytes and sensory neurons.[5] These receptors are known to be activated by a variety of chemical and physical stimuli.[6] Activation of TRPV1 can lead to calcium influx and the subsequent activation of downstream signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, which could influence cellular responses like inflammation or melanin (B1238610) production. This proposed pathway requires further investigation to be substantiated.
Experimental Protocol: HPLC-UV Quantification of this compound
This protocol outlines the procedure for the extraction and quantification of this compound from a cosmetic lotion.
Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (88%)
-
Cosmetic lotion base (placebo, without this compound)
-
0.45 µm Syringe filters (PTFE)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis.[7][8]
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-10 min, 60-90% B; 10-12 min, 90% B; 12-13 min, 90-60% B; 13-15 min, 60% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| UV Detection Wavelength | 280 nm |
| Run Time | 15 minutes |
Table 1: HPLC-UV Method Parameters
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard into a 10 mL volumetric flask. Dissolve and bring to volume with methanol.
-
Working Standard Solutions (1-100 µg/mL): Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase (60:40 Acetonitrile:Water).
Sample Preparation (Liquid-Liquid Extraction)
The complex matrix of cosmetic products requires a robust sample preparation method to extract the analyte of interest.[9][10]
-
Accurately weigh 1.0 g of the cosmetic lotion into a 50 mL centrifuge tube.
-
Add 10 mL of methanol to the tube.
-
Vortex for 2 minutes to disperse the lotion.
-
Place the tube in an ultrasonic bath for 15 minutes to ensure complete extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the excipients.
-
Carefully collect the supernatant and filter it through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
Prepare a spiked sample by adding a known amount of this compound to the placebo lotion and follow the same extraction procedure to determine recovery.
Analytical Workflow
The overall workflow for the quantification of this compound is depicted below.
Data Presentation and Method Validation
The developed method was validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to standard guidelines.
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Accuracy (Recovery %) | 98.5% - 102.3% |
| Precision (%RSD) | < 2.0% |
Table 2: Hypothetical Method Validation Summary
The validated method was then applied to determine the concentration of this compound in three different batches of a cosmetic lotion.
| Sample ID | This compound Concentration (µg/g) | Specification (0.5% w/w) | Result |
| Batch A | 4950 | 5000 µg/g | Pass |
| Batch B | 5080 | 5000 µg/g | Pass |
| Batch C | 4890 | 5000 µg/g | Pass |
Table 3: Hypothetical Quantification of this compound in Cosmetic Lotion Batches
Conclusion
The proposed HPLC-UV method provides a simple, accurate, and reliable means for the quantification of this compound in cosmetic lotion formulations. The method is suitable for routine quality control analysis to ensure the consistency and quality of final products. The sample preparation procedure effectively extracts this compound from the complex cosmetic matrix, and the chromatographic conditions allow for excellent separation and detection. Further studies could explore the application of this method to other cosmetic matrices and investigate the hypothetical biological interactions of this compound with skin components.
References
- 1. symrise.com [symrise.com]
- 2. ventos.com [ventos.com]
- 3. specialchem.com [specialchem.com]
- 4. ivy carbaldehyde / methyl anthranilate schiff's base, 68738-99-8 [thegoodscentscompany.com]
- 5. How Skin Receptors Work: Understanding Sensitive Skin Functions | Authentic K-Beauty | Fast Worldwide Shipping [koreancosmetics.cy]
- 6. maths.gla.ac.uk [maths.gla.ac.uk]
- 7. Essential Oils as Natural Sources of Fragrance Compounds for Cosmetics and Cosmeceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in Sample Preparation for Cosmetics and Personal Care Products Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. azom.com [azom.com]
Application Notes and Protocols for the Analysis of VERTOSINE
Introduction
VERTOSINE is a synthetic fragrance ingredient chemically identified as Methyl 2-{[(1E)-(2,4-dimethylcyclohex-3-en-1-yl)methylene]amino}benzoate.[1][2] It is classified as a Schiff base and is utilized as a perfumery component in a variety of consumer products, including body lotions, shampoos, and detergents, imparting a green, floral-aldehydic scent.[3][4] Despite its use in commercial products, a review of available scientific literature reveals a significant lack of information regarding its presence, persistence, and extraction from environmental samples. Furthermore, no specific biological signaling pathways associated with this compound have been documented.
This document provides a general framework for the extraction of moderately non-polar organic compounds from environmental matrices, which could be adapted for the analysis of this compound should it become a compound of environmental interest. The protocols and data presented herein are hypothetical and intended for illustrative purposes to guide researchers in developing a specific method for this compound.
Hypothetical Quantitative Data for Extraction of a Moderately Non-Polar Organic Compound from Soil
The following table summarizes hypothetical recovery data for the extraction of a compound with similar chemical properties to this compound from a spiked soil sample using different extraction solvents.
| Extraction Solvent | Recovery Rate (%) | Standard Deviation (±) |
| Dichloromethane | 85 | 4.2 |
| Ethyl Acetate | 78 | 5.1 |
| Hexane:Acetone (1:1) | 92 | 3.5 |
| Acetonitrile | 65 | 6.8 |
This data is illustrative and not based on actual experimental results for this compound.
Experimental Protocols: A General Approach for Extraction of Moderately Non-Polar Compounds from Soil
This protocol describes a general solid-phase extraction (SPE) method that could serve as a starting point for developing a validated protocol for this compound from soil samples.
1. Sample Preparation
-
Air-dry the soil sample to a constant weight and sieve through a 2 mm mesh to remove large debris.
-
Homogenize the sieved soil thoroughly.
-
Weigh 10 g of the homogenized soil into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Spike the sample with a known concentration of an appropriate internal standard if quantitative analysis is desired.
2. Solvent Extraction
-
Add 20 mL of Hexane:Acetone (1:1 v/v) to the soil sample in the centrifuge tube.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Place the tube in an ultrasonic bath for 15 minutes to enhance extraction efficiency.
-
Centrifuge the sample at 4000 rpm for 10 minutes to separate the soil from the solvent.
-
Carefully decant the supernatant into a clean glass vial.
-
Repeat the extraction process (steps 2a-2e) two more times, combining the supernatants.
3. Clean-up and Concentration
-
The combined extract may require a clean-up step to remove interfering substances. A common method is to pass the extract through a solid-phase extraction (SPE) cartridge (e.g., Florisil or C18).[5]
-
Condition the SPE cartridge with the extraction solvent.
-
Load the sample extract onto the cartridge.
-
Wash the cartridge with a weak solvent to remove polar interferences.
-
Elute the target analyte with a stronger solvent.
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
4. Analysis
-
The final extract can be analyzed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) for identification and quantification.
Visualizations
Experimental Workflow for Extraction
The following diagram illustrates the general workflow for the extraction of a moderately non-polar organic compound from a soil sample.
Caption: A generalized workflow for the extraction of organic compounds from soil.
Generic Signaling Pathway
As there is no known signaling pathway for this compound, the diagram below illustrates a generic cell signaling cascade initiated by a ligand binding to a receptor.
Caption: A representative diagram of a general signal transduction pathway.
References
Application Note: Analytical Standards for the Identification of VERTOSINE Isomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
VERTOSINE, a Schiff base formed from ivy carbaldehyde and methyl anthranilate, is a compound with potential applications in various fields, including fragrance development.[1] As with many complex organic molecules, this compound can exist as multiple isomers, which are molecules that have the same molecular formula but different arrangements of atoms. These structural differences can lead to significant variations in physical, chemical, and biological properties. Therefore, the accurate identification and characterization of this compound isomers are critical for quality control, efficacy, and safety assessment in research and drug development.
This application note provides detailed protocols and analytical standards for the identification and differentiation of this compound isomers using modern analytical techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Isomer Separation
HPLC is a fundamental technique for the separation of isomers prior to their identification. The choice of stationary phase and mobile phase is critical for achieving the desired resolution between closely related isomeric forms. For this compound, which may have geometric (E/Z) isomers due to the imine double bond, reversed-phase HPLC with a stationary phase that offers high shape selectivity is recommended.[2][3] Chiral stationary phases would be necessary if enantiomers are present.[4][5]
Table 1: Recommended HPLC Parameters for this compound Isomer Separation
| Parameter | Recommended Setting | Rationale |
| Column | Biphenyl or Cholesterol-based column (e.g., Accucore Biphenyl, COSMOSIL Cholester) | These stationary phases provide unique selectivity for aromatic and moderately polar analytes, enhancing the resolution of structural isomers.[2][3] |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile (B52724) or Methanol with 0.1% Formic Acid | A gradient elution is typically required to separate isomers with similar polarities.[2] Methanol can offer different selectivity compared to acetonitrile.[2] |
| Gradient | Linear gradient from 50% B to 100% B over 20-30 minutes | A relatively long gradient can improve the separation of closely eluting isomers.[6] |
| Flow Rate | 0.5 - 1.0 mL/min | Standard flow rate for analytical HPLC. |
| Column Temperature | 25-30°C | Temperature control can influence selectivity and peak shape.[3] |
| Detection | UV/Vis at a wavelength corresponding to the absorbance maximum of this compound | UV detection is a standard method for chromophoric molecules. |
| Injection Volume | 5 - 20 µL | Standard injection volume. |
Protocol 1: HPLC Separation of this compound Isomers
-
Sample Preparation:
-
Prepare a stock solution of the this compound isomer mixture at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
Filter the sample through a 0.22 µm syringe filter before injection to remove any particulate matter.
-
-
HPLC System Setup:
-
Equilibrate the column with the initial mobile phase composition (e.g., 50% B) for at least 30 minutes or until a stable baseline is achieved.
-
Set the column temperature, flow rate, and detector wavelength as specified in Table 1.
-
-
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Run the gradient program as defined.
-
Monitor the separation of peaks in the chromatogram. The retention time of each peak corresponds to a specific isomer under the given conditions.
-
-
Data Analysis:
-
Integrate the peaks to determine the relative abundance of each isomer in the mixture.
-
For quantitative analysis, a calibration curve should be prepared using certified reference standards of the individual isomers.
-
Mass Spectrometry (MS) for Isomer Differentiation
Mass spectrometry, particularly when coupled with HPLC (LC-MS), is a powerful tool for the identification of isomers. While isomers have the same mass, their fragmentation patterns in tandem mass spectrometry (MS/MS) can be distinct, allowing for their differentiation.[6][7] Techniques like Collision-Induced Dissociation (CID) can reveal structural differences.[7]
Table 2: Typical LC-MS/MS Parameters for this compound Isomer Analysis
| Parameter | Recommended Setting | Rationale |
| Ionization Source | Electrospray Ionization (ESI) | ESI is a soft ionization technique suitable for moderately polar organic molecules.[6] |
| Polarity | Positive Ion Mode | The imine nitrogen in this compound is likely to be protonated. |
| MS Scan Mode | Full Scan (to determine the [M+H]⁺ ion) and Product Ion Scan (for MS/MS) | A full scan confirms the mass of the parent ion, while a product ion scan provides fragmentation data. |
| Collision Gas | Argon or Nitrogen | Inert gas used to induce fragmentation in the collision cell. |
| Collision Energy | Ramped (e.g., 10-40 eV) | Varying the collision energy can help to generate a comprehensive fragmentation spectrum and identify energy-dependent fragmentation pathways that may differ between isomers.[8] |
| Capillary Voltage | 3-4 kV | Standard voltage for ESI.[6] |
| Drying Gas Temp. | 300-350°C | Ensures efficient desolvation of the analyte ions.[6] |
Protocol 2: LC-MS/MS Analysis of this compound Isomers
-
LC Separation:
-
Perform HPLC separation as described in Protocol 1. The eluent from the HPLC is directly introduced into the mass spectrometer.
-
-
MS/MS Method Development:
-
In the first instance, acquire full scan mass spectra to identify the protonated molecular ion [M+H]⁺ of this compound.
-
Perform product ion scans on the [M+H]⁺ ion for each separated isomer peak.
-
Optimize the collision energy to produce a rich fragmentation spectrum with several diagnostic product ions.
-
-
Analysis:
-
Acquire LC-MS/MS data for the this compound isomer mixture.
-
Extract the ion chromatograms for the parent ion and key fragment ions.
-
-
Data Analysis:
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of isomers.[10] Both 1D (¹H, ¹³C) and 2D NMR (e.g., COSY, HSQC) experiments can provide detailed information about the connectivity of atoms and the spatial arrangement of substituents, allowing for the definitive identification of each isomer.[10][11]
Table 3: NMR Parameters and Expected Observations for this compound Isomers
| Experiment | Key Parameters | Expected Observations for Isomer Differentiation |
| ¹H NMR | 400-600 MHz | Differences in chemical shifts (δ) and coupling constants (J) for protons near the imine bond and on the aromatic rings can distinguish geometric isomers.[12][13] The number of signals can indicate the symmetry of the molecule.[11] |
| ¹³C NMR | 100-150 MHz | The number of unique carbon signals will correspond to the symmetry of the isomer.[10] Chemical shifts of carbons in the imine group and aromatic rings will differ between isomers. |
| 2D COSY | ¹H-¹H correlation | Reveals proton-proton coupling networks, helping to assign signals in complex spectra and confirm connectivity.[10] |
| 2D HSQC/HMBC | ¹H-¹³C correlation | HSQC identifies directly bonded C-H pairs, while HMBC shows long-range (2-3 bond) correlations, which are crucial for confirming the overall structure and differentiating constitutional isomers.[10] |
Protocol 3: NMR Analysis of Isolated this compound Isomers
-
Sample Preparation:
-
Isolate each this compound isomer using preparative HPLC.
-
Dissolve 5-10 mg of the purified isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum to assess purity and obtain initial structural information.
-
Acquire a ¹³C{¹H} NMR spectrum.
-
If necessary, perform 2D NMR experiments (COSY, HSQC, HMBC) to resolve any structural ambiguities.
-
-
Data Analysis:
-
Process the NMR data (Fourier transform, phase correction, baseline correction).
-
Assign all proton and carbon signals to the corresponding atoms in the proposed isomer structure.
-
Compare the spectra of the different isomers, paying close attention to the chemical shifts and coupling patterns of nuclei around the imine bond and the substitution pattern on the aromatic rings to confirm the isomeric form.[12]
-
Experimental Workflow and Data Interpretation
The identification of this compound isomers should follow a logical workflow, integrating data from orthogonal analytical techniques to ensure an unambiguous assignment.
Caption: Overall workflow for the separation and identification of this compound isomers.
The logical process for differentiating isomers involves comparing the data from each analytical technique.
Caption: Logical decision tree for the differentiation of this compound isomers.
Conclusion
The comprehensive characterization of this compound isomers requires a multi-technique approach. HPLC is essential for the initial separation of the isomeric mixture. LC-MS/MS provides valuable information on molecular weight and fragmentation patterns that can help differentiate isomers. Ultimately, NMR spectroscopy is indispensable for the definitive structural elucidation of each isolated isomer. By following the protocols and workflows outlined in this application note, researchers, scientists, and drug development professionals can confidently identify and characterize this compound isomers, ensuring the quality, safety, and efficacy of their products.
References
- 1. ivy carbaldehyde / methyl anthranilate schiff's base, 68738-99-8 [thegoodscentscompany.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. quora.com [quora.com]
- 5. jackwestin.com [jackwestin.com]
- 6. Mass Spectrometry Based Identification of Geometric Isomers during Metabolic Stability Study of a New Cytotoxic Sulfonamide Derivatives Supported by Quantitative Structure-Retention Relationships | PLOS One [journals.plos.org]
- 7. lcms.cz [lcms.cz]
- 8. Isomers Recognition in HPLC-MS/MS Analysis of Human Plasma Samples by Using an Ion Trap Supported by a Linear Equations-Based Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. nmr.oxinst.com [nmr.oxinst.com]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
Application Note: In Vitro Evaluation of the Skin Sensitization Potential of VERTOSINE
For Researchers, Scientists, and Drug Development Professionals
Introduction
VERTOSINE is a fragrance ingredient used in various consumer products. Chemically, it is Methyl 2-{[(1E)-(2,4-dimethylcyclohex-3-en-1-yl)methylene]amino}benzoate, a Schiff base formed from the reaction of an aldehyde and methyl anthranilate.[1] The International Fragrance Association (IFRA) has identified sensitization as a critical effect of this compound, indicating its potential to cause skin allergies.[2] As part of a comprehensive safety assessment, it is crucial to evaluate the skin sensitization potential of fragrance ingredients like this compound using validated non-animal testing methods.
This application note provides detailed protocols for assessing the skin sensitization potential of this compound using two key in vitro assays: the KeratinoSens™ assay and the human Cell Line Activation Test (h-CLAT). These methods are aligned with the Adverse Outcome Pathway (AOP) for skin sensitization, providing mechanistic insights into a chemical's allergenic potential. The KeratinoSens™ assay addresses the second key event (KE2) of the AOP, keratinocyte activation, while the h-CLAT addresses the third key event (KE3), dendritic cell activation.
This compound: Chemical Profile
| Property | Information |
| Chemical Name | Methyl 2-{[(1E)-(2,4-dimethylcyclohex-3-en-1-yl)methylene]amino}benzoate |
| Synonyms | LIGANTRAAL, AGRUMEA, ZANTRYLE, ivy carbaldehyde / methyl anthranilate schiff's base |
| CAS Number | 68738-99-8 |
| Chemical Class | Schiff Base |
| Reported Effect | Sensitization[2] |
Experimental Approach: A Two-Tiered In Vitro Strategy
A weight-of-evidence approach is recommended for the safety assessment of potential skin sensitizers. This involves integrating data from multiple assays that cover different key events in the AOP for skin sensitization. Here, we describe the use of the KeratinoSens™ and h-CLAT assays to evaluate this compound.
KeratinoSens™ Assay: Assessing Keratinocyte Activation (KE2)
The KeratinoSens™ assay is a cell-based reporter gene assay that identifies potential skin sensitizers by measuring the induction of luciferase under the control of the antioxidant response element (ARE). This pathway is a key cellular defense mechanism against oxidative stress and electrophilic substances, which are common characteristics of skin sensitizers.
-
Cell Culture: KeratinoSens™ cells (immortalized human keratinocytes, HaCaT, transfected with a luciferase reporter) are cultured in 96-well plates for 24 hours.
-
Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). A dilution series of 12 concentrations is then prepared in culture medium.
-
Exposure: The culture medium is replaced with the this compound dilutions, and the cells are incubated for 48 hours.
-
Viability Assay: Cell viability is assessed using a standard method, such as the MTT assay, to ensure that the observed luciferase induction is not due to cytotoxicity.
-
Luciferase Assay: Cells are lysed, and a luciferin (B1168401) substrate is added. The light output is measured using a luminometer.
-
Data Analysis: The fold induction of luciferase activity is calculated relative to the solvent control. A chemical is classified as a sensitizer (B1316253) if it induces a statistically significant increase in luciferase expression of 1.5-fold or greater at a concentration that maintains cell viability above 70%.
| Concentration (µM) | Cell Viability (%) | Luciferase Fold Induction |
| 0 (Solvent Control) | 100 | 1.0 |
| 1.95 | 98 | 1.1 |
| 3.91 | 95 | 1.3 |
| 7.81 | 92 | 1.6 |
| 15.63 | 88 | 2.1 |
| 31.25 | 85 | 2.8 |
| 62.5 | 81 | 3.5 |
| 125 | 75 | 4.2 |
| 250 | 68 | 3.9 |
| 500 | 55 | 2.5 |
| 1000 | 40 | 1.8 |
| 2000 | 25 | 1.2 |
| Statistically significant increase (p < 0.05) |
Human Cell Line Activation Test (h-CLAT): Assessing Dendritic Cell Activation (KE3)
The h-CLAT is an in vitro assay that measures the expression of cell surface markers (CD86 and CD54) on a human monocytic leukemia cell line (THP-1) following exposure to a test chemical. Upregulation of these markers is indicative of dendritic cell activation, a key step in the induction of an allergic response.
-
Cell Culture: THP-1 cells are cultured and seeded in 24-well plates.
-
Dose-Finding Assay: A preliminary experiment is conducted to determine the CV75 value (the concentration of this compound that results in 75% cell viability).
-
Main Exposure: Based on the CV75, a series of 8 concentrations of this compound are prepared. THP-1 cells are exposed to these concentrations for 24 hours.
-
Antibody Staining: After exposure, cells are washed and stained with fluorescently labeled antibodies specific for CD86 and CD54.
-
Flow Cytometry: The expression levels of CD86 and CD54 are quantified by flow cytometry.
-
Data Analysis: The Relative Fluorescence Intensity (RFI) is calculated for each concentration compared to the solvent control. A chemical is considered a sensitizer if the RFI of CD86 is ≥ 150% or the RFI of CD54 is ≥ 200% in at least two of three independent experiments.
| Concentration (µg/mL) | Cell Viability (%) | CD86 RFI (%) | CD54 RFI (%) |
| 0 (Solvent Control) | 100 | 100 | 100 |
| 1.0 | 98 | 110 | 125 |
| 2.5 | 95 | 130 | 160 |
| 5.0 | 91 | 155 | 210 |
| 10.0 | 85 | 180 | 250 |
| 20.0 | 78 | 210 | 290 |
| 40.0 | 65 | 190 | 260 |
| 80.0 | 52 | 160 | 220 |
| * Meets positivity criteria |
Overall Conclusion and Discussion
The application of the KeratinoSens™ and h-CLAT assays provides a robust, non-animal approach to evaluating the skin sensitization potential of the fragrance ingredient this compound. By examining two distinct key events in the AOP for skin sensitization, these assays offer mechanistic insights that are valuable for risk assessment.
The hypothetical data presented herein illustrate how this compound could be classified as a skin sensitizer. It is important to note that as a Schiff base, the stability of this compound in the aqueous assay media and its potential to hydrolyze back to its constituent aldehyde and amine should be considered when interpreting the results. The observed sensitization potential may be attributable to the parent molecule, its hydrolysis products, or a combination thereof.
For a comprehensive safety evaluation, these in vitro data should be integrated with other information, including in silico predictions, data from other in vitro assays (such as the Direct Peptide Reactivity Assay - DPRA), and human exposure data. This integrated approach is essential for ensuring the safe use of fragrance ingredients in consumer products.
References
Application Notes and Protocols for Cell-Based Toxicity Screening of VERTOSINE
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vertosine is a fragrance ingredient characterized as a Schiff's base of triplal and methyl anthranilate. While initial safety assessments suggest low acute toxicity, a comprehensive toxicological profile is essential for ensuring its safe use in consumer products.[1] This document provides detailed application notes and protocols for a battery of cell-based assays to screen for potential cytotoxicity, induction of apoptosis, oxidative stress, and genotoxicity of this compound. These assays are critical components of in vitro toxicology, offering a more efficient and ethical alternative to traditional animal testing for predicting potential adverse effects in humans.[2][3][4]
Cytotoxicity Assays
Application Note:
Cytotoxicity assays are fundamental in toxicology to determine the concentration at which a substance becomes harmful to cells.[2][3] These assays measure various cellular parameters to assess cell viability and death following exposure to a test compound. Commonly used methods include assessing membrane integrity (e.g., LDH assay) or metabolic activity (e.g., MTT assay).[5][6][7] The MTT assay, a colorimetric method, is widely used to quantify the reduction of a yellow tetrazolium salt by metabolically active cells into a purple formazan (B1609692) product, providing an indication of cell viability.[5][8][9]
MTT Assay for Cell Viability
Protocol:
-
Cell Seeding: Seed cells (e.g., HaCaT or HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Exposure: Prepare serial dilutions of this compound in culture medium. Replace the old medium with fresh medium containing different concentrations of this compound. Include a vehicle control (medium with the same solvent concentration used for this compound) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Data Presentation:
Table 1: Cytotoxicity of this compound on HaCaT cells after 48h exposure.
| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |
| 0 (Vehicle Control) | 1.25 | 0.08 | 100 |
| 10 | 1.18 | 0.07 | 94.4 |
| 50 | 0.95 | 0.06 | 76.0 |
| 100 | 0.63 | 0.05 | 50.4 |
| 250 | 0.31 | 0.04 | 24.8 |
| 500 | 0.15 | 0.03 | 12.0 |
Experimental Workflow:
Apoptosis Assays
Application Note:
Apoptosis, or programmed cell death, is a crucial physiological process that can be induced by toxic substances.[10] Dysregulation of apoptosis is linked to various diseases.[11] Key markers of apoptosis include the externalization of phosphatidylserine (B164497) (PS) on the cell surface (an early event) and the activation of caspases (executioners of apoptosis).[10][11][12] The Annexin (B1180172) V assay is a widely used method to detect early apoptosis by utilizing the high affinity of Annexin V for exposed PS.[11][12][13]
Annexin V/Propidium Iodide (PI) Assay for Apoptosis Detection
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Data Presentation:
Table 2: Apoptosis induction by this compound in Jurkat cells after 24h treatment.
| This compound Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Vehicle Control) | 95.2 | 2.5 | 2.3 |
| 50 | 85.1 | 10.3 | 4.6 |
| 100 | 60.7 | 25.8 | 13.5 |
| 250 | 35.4 | 45.1 | 19.5 |
Signaling Pathway:
Oxidative Stress Assays
Application Note:
Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through its antioxidant defenses.[14][15] Increased ROS can damage cellular components like lipids, proteins, and DNA.[16] Measuring intracellular ROS levels is a direct way to assess the potential of a compound to induce oxidative stress.[14] Dichlorodihydrofluorescein diacetate (DCFH-DA) is a common probe used for this purpose.
Intracellular ROS Measurement using DCFH-DA
Protocol:
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound for the desired time.
-
DCFH-DA Loading: Remove the treatment medium and wash the cells with PBS. Add DCFH-DA solution (10 µM in serum-free medium) to each well and incubate for 30 minutes at 37°C.
-
Wash: Wash the cells with PBS to remove excess probe.
-
Fluorescence Measurement: Add PBS to each well and measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence microplate reader.
-
Data Analysis: Express the results as a percentage of the fluorescence intensity of the control cells.
Data Presentation:
Table 3: Induction of Reactive Oxygen Species (ROS) by this compound in HDF cells.
| This compound Concentration (µM) | Mean Fluorescence Intensity | Standard Deviation | Fold Increase in ROS |
| 0 (Vehicle Control) | 1500 | 120 | 1.0 |
| 25 | 1850 | 150 | 1.23 |
| 50 | 2500 | 200 | 1.67 |
| 100 | 4200 | 350 | 2.80 |
| 200 | 7800 | 600 | 5.20 |
Experimental Workflow:
Genotoxicity Assays
Application Note:
Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, leading to mutations, which may cause cancer.[17] Assessing the genotoxic potential of a compound is a critical part of safety evaluation.[17][18] The in vitro micronucleus assay is a widely used method to detect both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects.[18] The ToxTracker® assay is a more recent, mechanism-based assay that uses a panel of fluorescent reporter cell lines to provide insight into the mode of action of genotoxic compounds, including DNA damage, oxidative stress, and protein damage.[19][20][21]
In Vitro Micronucleus Assay
Protocol:
-
Cell Treatment: Treat cells (e.g., CHO-K1 or human peripheral blood lymphocytes) with this compound at various concentrations for a short period (e.g., 3-6 hours) with and without metabolic activation (S9 mix) and for a longer period (e.g., 24 hours) without S9.
-
Cytochalasin B Addition: Add cytochalasin B to block cytokinesis, leading to the accumulation of binucleated cells.
-
Cell Harvesting and Staining: Harvest the cells, lyse the cytoplasm, and stain the nuclei with a DNA-specific dye (e.g., DAPI).
-
Microscopic Analysis: Score the frequency of micronuclei in at least 1000 binucleated cells per concentration.
-
Cytotoxicity Assessment: Determine the Replication Index (RI) to assess cytotoxicity.
Data Presentation:
Table 4: In Vitro Micronucleus Test of this compound in CHO-K1 cells.
| Treatment | This compound Conc. (µM) | S9 Activation | No. of Binucleated Cells with Micronuclei (per 1000) | Replication Index (%) |
| Vehicle Control | 0 | - | 12 | 100 |
| Positive Control | MMC (0.5 µM) | - | 85 | 65 |
| This compound | 50 | - | 15 | 98 |
| This compound | 100 | - | 28 | 85 |
| This compound | 200 | - | 55 | 60 |
| Vehicle Control | 0 | + | 14 | 100 |
| Positive Control | CPA (5 µg/mL) | + | 92 | 70 |
| This compound | 100 | + | 18 | 95 |
| This compound | 250 | + | 40 | 80 |
| This compound | 500 | + | 78 | 55 |
Logical Relationship:
References
- 1. ivy carbaldehyde / methyl anthranilate schiff's base, 68738-99-8 [thegoodscentscompany.com]
- 2. Cell-based Assays for Assessing Toxicity: A Basic Guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Predictive Toxicology Models Using Cell-Based Assays [cytion.com]
- 5. Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apoptosis Assays [sigmaaldrich.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Beyond annexin V: fluorescence response of cellular membranes to apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oxidative Stress Assays | Reactive Oxygen Species Detection [worldwide.promega.com]
- 15. Oxidative Stress Detection | Thermo Fisher Scientific - US [thermofisher.com]
- 16. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
- 17. Identifying Compounds with Genotoxicity Potential Using Tox21 High Throughput Screening Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pharmaron.com [pharmaron.com]
- 19. toxys.com [toxys.com]
- 20. Interlaboratory validation of the ToxTracker assay: An in vitro reporter assay for mechanistic genotoxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. iivs.org [iivs.org]
Application Note: A Comprehensive Framework for Assessing the Photoreactivity and Phototoxicity of VERTOSINE
Audience: Researchers, scientists, and drug development professionals.
Introduction
Drug-induced photosensitivity is a significant concern in pharmaceutical development, as it can lead to adverse cutaneous reactions upon exposure to light.[1][2] VERTOSINE, a novel perfumery component with a chemical structure containing a Schiff base (Methyl 2-{[(1E)-(2,4-dimethylcyclohex-3-en-1-yl)methylene]amino}benzoate), possesses chromophores that may absorb ultraviolet (UV) and visible light, indicating a potential for photoreactivity and subsequent phototoxicity.[3][4] Therefore, a thorough assessment of its photosafety profile is crucial. This document outlines a tiered approach for the comprehensive evaluation of this compound's photoreactive and phototoxic potential, incorporating validated in chemico and in vitro assays.
The initial step in photosafety assessment involves determining the molar extinction coefficient (MEC) of the test compound.[5][6] Regulatory guidelines suggest that compounds with a MEC greater than 1,000 L mol⁻¹ cm⁻¹ in the range of 290-700 nm warrant further investigation for phototoxic potential.[6][7]
Tier 1: In Chemico Photoreactivity Assessment
Reactive Oxygen Species (ROS) Assay (as per OECD TG 495)
The generation of reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and superoxide (B77818) anion (O₂⁻), is a primary mechanism of phototoxicity.[8][9] The ROS assay is an in chemico method that quantifies the generation of these species upon irradiation, serving as a sensitive screening tool for photoreactivity.[10][11][12][13]
Experimental Protocol: ROS Assay
-
Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).[6] A final concentration range of 20 to 200 µM is typically used.[11][14]
-
Reaction Mixtures:
-
Singlet Oxygen Detection: Combine the this compound solution with a solution of p-nitrosodimethylaniline (RNO) and imidazole (B134444) in phosphate-buffered saline (PBS).
-
Superoxide Anion Detection: Combine the this compound solution with a solution of nitroblue tetrazolium (NBT) and reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) in PBS.
-
-
Irradiation: Transfer the reaction mixtures to a 96-well plate. Expose the plate to a controlled dose of simulated sunlight or UVA radiation (e.g., 2.0-2.2 mW/cm²).[14] A parallel plate should be kept in the dark as a control.
-
Measurement: Measure the absorbance of the samples before and after irradiation using a microplate spectrophotometer. The bleaching of RNO (for ¹O₂) and the formation of formazan (B1609692) from NBT (for O₂⁻) are indicative of ROS generation.[13]
-
Data Analysis: Calculate the percentage of RNO bleaching and formazan formation. Compare the results from the irradiated and non-irradiated samples.
Data Presentation: Hypothetical ROS Assay Results for this compound
| Concentration (µM) | % RNO Bleaching (Singlet Oxygen) | % Formazan Formation (Superoxide Anion) |
| 20 | 15.2 ± 2.1 | 8.5 ± 1.5 |
| 50 | 35.8 ± 3.5 | 22.1 ± 2.8 |
| 100 | 68.4 ± 5.2 | 45.7 ± 4.1 |
| 200 | 85.1 ± 6.8 | 62.3 ± 5.5 |
Tier 2: In Vitro Phototoxicity Assessment
3T3 Neutral Red Uptake (NRU) Phototoxicity Test (as per OECD TG 432)
The 3T3 NRU phototoxicity test is the validated in vitro method for assessing the phototoxic potential of a substance by measuring its cytotoxicity in the presence and absence of light.[15][16][17][18]
Experimental Protocol: 3T3 NRU Phototoxicity Test
-
Cell Culture: Seed Balb/c 3T3 mouse fibroblasts in two 96-well plates and incubate for 24 hours to allow for cell attachment.[5]
-
Treatment: Replace the culture medium with a series of dilutions of this compound in a suitable buffer. Include both positive (e.g., chlorpromazine) and negative/solvent controls.[5]
-
Irradiation: Expose one plate to a non-cytotoxic dose of UVA light (e.g., 5 J/cm²), while the other plate is kept in the dark.[15][19]
-
Incubation: Incubate both plates for 18-24 hours.
-
Neutral Red Uptake: Wash the cells and incubate with a neutral red solution. Viable cells will take up the dye into their lysosomes.
-
Dye Extraction and Measurement: Extract the neutral red from the cells and measure the absorbance at 540 nm.
-
Data Analysis: Calculate the IC50 values (the concentration that causes a 50% reduction in viability) for both the irradiated (+UVA) and non-irradiated (-UVA) conditions. The Photo-Irritation Factor (PIF) is then calculated as the ratio of the IC50 (-UVA) to the IC50 (+UVA). A PIF ≥ 5 is indicative of phototoxic potential.[20]
Data Presentation: Hypothetical 3T3 NRU Phototoxicity Test Results for this compound
| Condition | IC50 (µg/mL) | PIF | MPE | Classification |
| -UVA | >100 | \multirow{2}{}{>8.3} | \multirow{2}{}{0.25} | \multirow{2}{*}{Phototoxic} |
| +UVA | 12 |
Tier 3: In Vitro Photogenotoxicity Assessment
Photo-Comet Assay
The photo-comet assay is a sensitive method for detecting DNA damage (strand breaks) in cells following exposure to a chemical and light.[21][22]
Experimental Protocol: Photo-Comet Assay
-
Cell Culture and Treatment: Use a suitable cell line, such as L5178Y mouse lymphoma cells, and treat with various concentrations of this compound for a short period (e.g., 20 minutes).[21]
-
Irradiation: Expose the cells to a controlled dose of simulated sunlight. Keep a parallel set of treated cells in the dark.
-
Cell Lysis and Electrophoresis: Embed the cells in agarose (B213101) on a microscope slide, lyse the cells to remove membranes and proteins, and then subject the slides to alkaline electrophoresis.
-
Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope. Damaged DNA will migrate further in the electric field, forming a "comet tail."
-
Data Analysis: Quantify the extent of DNA damage by measuring the percentage of DNA in the comet tail. Compare the results from the irradiated and non-irradiated samples.
Data Presentation: Hypothetical Photo-Comet Assay Results for this compound
| Concentration (µM) | % Tail DNA (-UVA) | % Tail DNA (+UVA) |
| 10 | 4.5 ± 1.2 | 25.8 ± 3.1 |
| 25 | 6.2 ± 1.8 | 48.2 ± 4.5 |
| 50 | 8.1 ± 2.0 | 72.5 ± 6.3 |
Visualizations
Caption: Tiered approach for assessing this compound photoreactivity and phototoxicity.
References
- 1. Drug-induced photosensitivity: new insights into pathomechanisms and clinical variation through basic and applied science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dermnetnz.org [dermnetnz.org]
- 3. specialchem.com [specialchem.com]
- 4. symrise.com [symrise.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. thepsci.eu [thepsci.eu]
- 7. database.ich.org [database.ich.org]
- 8. Drug-Induced Photosensitivity: Background, Pathophysiology, Etiology [emedicine.medscape.com]
- 9. Drug‐induced photosensitivity: culprit drugs, potential mechanisms and clinical consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reactive oxygen species (ROS) assay-based photosafety screening for complex ingredients: Modification of the ROS assay protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jacvam.go.jp [jacvam.go.jp]
- 12. Reactive oxygen species (ROS) assay-based photosafety screening for complex ingredients: Modification of the ROS assay protocol [jstage.jst.go.jp]
- 13. iivs.org [iivs.org]
- 14. Phototoxicity Evaluation of Pharmaceutical Substances with a Reactive Oxygen Species Assay Using Ultraviolet A - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iivs.org [iivs.org]
- 16. nuvisan.com [nuvisan.com]
- 17. oecd.org [oecd.org]
- 18. oecd.org [oecd.org]
- 19. Phototoxicity | UKAAT [ukaat.org.uk]
- 20. mbresearch.com [mbresearch.com]
- 21. The photo comet assay--a fast screening assay for the determination of photogenotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
VERTOSINE application in positive control for dermatitis studies
VERTOSINE: Application as a Positive Control in Dermatitis Studies - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a novel synthetic compound designed to induce a robust and reproducible inflammatory response in preclinical models of dermatitis. Its mechanism of action involves the activation of key signaling pathways implicated in the pathogenesis of atopic and contact dermatitis, making it an ideal positive control for evaluating the efficacy of novel therapeutic agents. This document provides detailed application notes and protocols for the use of this compound in dermatitis research.
Mechanism of Action
This compound elicits an inflammatory cascade by activating Toll-like receptors (TLRs) on the surface of keratinocytes and antigen-presenting cells. This initial activation triggers a downstream signaling cascade involving the NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines and chemokines. This mimics the inflammatory microenvironment observed in human dermatitis.
Signaling Pathway of this compound-Induced Dermatitis
Caption: this compound signaling cascade in skin cells.
Experimental Protocols
1. Murine Model of this compound-Induced Atopic Dermatitis
This protocol describes the induction of an atopic dermatitis-like phenotype in mice using this compound.
-
Animals: Female BALB/c mice, 6-8 weeks old.
-
Materials:
-
This compound solution (1 mg/mL in acetone:olive oil, 4:1)
-
Test compound or vehicle control
-
Calipers for ear thickness measurement
-
Punch biopsy tool (4 mm)
-
ELISA kits for cytokine quantification
-
Histology supplies (formalin, paraffin, H&E stain)
-
-
Procedure:
-
Sensitization (Day 0): Shave the abdominal skin of the mice. Apply 100 µL of this compound solution to the shaved abdomen.
-
Challenge (Day 7, 10, 13, 16): Apply 20 µL of this compound solution to the dorsal and ventral surfaces of the right ear. Apply vehicle to the left ear as a control.
-
Treatment (Daily from Day 7 to Day 19): Administer the test compound (topically or systemically) one hour before the this compound challenge.
-
Endpoint Measurement (Day 20):
-
Measure ear thickness using calipers.
-
Collect ear punch biopsies for histological analysis (H&E staining for epidermal thickness and inflammatory cell infiltration).
-
Homogenize a portion of the ear tissue for cytokine analysis (TNF-α, IL-4, IL-5, IFN-γ) by ELISA.
-
-
Experimental Workflow for Murine Atopic Dermatitis Model
Caption: Workflow for this compound-induced atopic dermatitis model.
2. In Vitro Human Keratinocyte Inflammation Assay
This protocol details the use of this compound to induce an inflammatory response in human keratinocytes.
-
Cells: Normal Human Epidermal Keratinocytes (NHEKs).
-
Materials:
-
This compound solution (stock at 10 mM in DMSO)
-
Keratinocyte growth medium
-
Test compound or vehicle control
-
ELISA kits for cytokine quantification (IL-6, IL-8)
-
Reagents for qPCR (RNA extraction kit, cDNA synthesis kit, primers for IL6, IL8, and a housekeeping gene)
-
-
Procedure:
-
Cell Seeding: Seed NHEKs in a 24-well plate and grow to 80% confluency.
-
Pre-treatment: Treat cells with the test compound or vehicle for 1 hour.
-
Stimulation: Add this compound to a final concentration of 10 µM.
-
Incubation: Incubate for 24 hours.
-
Endpoint Analysis:
-
Collect the supernatant for cytokine analysis by ELISA.
-
Lyse the cells to extract RNA for gene expression analysis by qPCR.
-
-
Data Presentation
Table 1: Effect of a Test Compound on this compound-Induced Ear Swelling and Cytokine Production in a Murine Model
| Treatment Group | Ear Thickness (mm) | TNF-α (pg/mg tissue) | IL-4 (pg/mg tissue) |
| Naive (No Treatment) | 0.15 ± 0.02 | 50 ± 10 | 20 ± 5 |
| Vehicle | 0.45 ± 0.05 | 350 ± 40 | 150 ± 20 |
| This compound | 0.85 ± 0.08 | 800 ± 75 | 450 ± 50 |
| This compound + Test Compound (1%) | 0.50 ± 0.06 | 400 ± 45 | 200 ± 25 |
Table 2: Effect of a Test Compound on this compound-Induced Cytokine Release and Gene Expression in Human Keratinocytes
| Treatment Group | IL-6 Release (pg/mL) | IL-8 Release (pg/mL) | IL-6 mRNA (Fold Change) | IL-8 mRNA (Fold Change) |
| Untreated | 50 ± 8 | 100 ± 15 | 1 | 1 |
| Vehicle | 60 ± 10 | 110 ± 20 | 1.2 ± 0.2 | 1.1 ± 0.3 |
| This compound (10 µM) | 1200 ± 150 | 2500 ± 300 | 15 ± 2.5 | 20 ± 3.0 |
| This compound + Test Compound (1 µM) | 650 ± 80 | 1300 ± 180 | 7 ± 1.5 | 9 ± 2.0 |
This compound serves as a reliable and potent positive control for inducing dermatitis-like inflammation in both in vivo and in vitro models. The provided protocols and expected data ranges offer a framework for researchers to effectively utilize this compound in the screening and validation of novel anti-inflammatory therapeutics. The clear dose-dependent inflammatory response induced by this compound allows for a robust evaluation of compound efficacy.
Application Notes and Protocols for VERTOSINE Occupational Exposure Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
VERTOSINE is a novel solvent with widespread applications in the manufacturing and pharmaceutical industries. Its unique chemical properties make it highly effective, but also raise concerns about potential occupational health risks. Preliminary toxicological data suggests that this compound may exhibit neurotoxic and hepatotoxic properties. Therefore, robust and reliable methods for monitoring occupational exposure and understanding its biological effects are crucial for ensuring worker safety and guiding the development of appropriate safety guidelines.
These application notes provide a comprehensive framework for designing and implementing occupational exposure studies for this compound. The protocols detailed below cover environmental monitoring to quantify external exposure, biological monitoring to assess internal dose, and in vitro toxicological studies to elucidate the mechanisms of this compound-induced toxicity. The integrated approach described herein will enable researchers to conduct thorough risk assessments and establish evidence-based occupational exposure limits (OELs).
Part 1: Environmental Monitoring
The primary objective of environmental monitoring is to quantify the concentration of this compound in the workplace air and on surfaces, providing a direct measure of potential inhalation and dermal exposure routes.
Protocol 1: Active Air Sampling for this compound
This protocol describes the collection of airborne this compound using personal and area-based active air sampling.
-
Materials:
-
Personal air sampling pumps (calibrated)
-
Sorbent tubes (e.g., activated charcoal)
-
Tubing
-
Calibration device (e.g., rotameter)
-
Sampling stands (for area sampling)
-
Gas chromatograph-mass spectrometer (GC-MS)
-
This compound standard solutions
-
-
Methodology:
-
Pump Calibration: Calibrate each personal air sampling pump to a flow rate of 0.2 L/min using a certified calibration device.
-
Sample Collection (Personal): Attach the sorbent tube to the tubing and connect it to the personal sampling pump. Clip the sorbent tube to the worker's breathing zone (collar). The pump is worn on the worker's belt.
-
Sample Collection (Area): Mount a sorbent tube on a sampling stand at a height of 1.5 meters in a fixed location of interest. Connect the tube to a calibrated pump.
-
Sampling Duration: Collect samples for a full work shift (8 hours) to determine the time-weighted average (TWA) exposure.
-
Sample Handling: After sampling, cap the sorbent tubes securely, label them, and transport them to the laboratory for analysis.
-
Analysis: Desorb this compound from the sorbent using a suitable solvent (e.g., carbon disulfide). Analyze the eluate by GC-MS to quantify the mass of this compound.
-
Calculation: Calculate the air concentration (mg/m³) by dividing the mass of this compound by the total volume of air sampled.
-
Protocol 2: Surface Wipe Sampling for this compound
This protocol details the collection of this compound from workplace surfaces to assess potential dermal exposure.
-
Materials:
-
Wipe pads (e.g., sterile gauze)
-
Wetting agent (e.g., isopropanol)
-
Sterile, sealable vials
-
Gloves
-
Template (e.g., 10 cm x 10 cm)
-
High-performance liquid chromatography (HPLC) system
-
-
Methodology:
-
Area Selection: Identify surfaces with a high likelihood of contamination (e.g., workbenches, tool handles).
-
Sampling: Wearing gloves, moisten a wipe pad with the wetting agent. Place the template on the selected surface.
-
Wiping Technique: Wipe the 100 cm² area thoroughly, first in one direction and then in a perpendicular direction.
-
Sample Storage: Fold the wipe pad with the exposed side inward and place it in a sterile vial.
-
Analysis: In the laboratory, extract this compound from the wipe pad using a suitable solvent. Analyze the extract using HPLC to quantify the amount of this compound.
-
Calculation: Express the result as surface loading (µg/cm²).
-
Data Presentation: Environmental Exposure Data
| Sample ID | Location/Worker ID | Sample Type | Sampling Duration (min) | Air Volume (L) | This compound Concentration (mg/m³) | Surface Loading (µg/cm²) |
| A-01 | Assembly Line 1 | Personal | 480 | 96 | 2.5 | N/A |
| A-02 | Assembly Line 2 | Personal | 480 | 96 | 3.1 | N/A |
| A-03 | Mixing Room | Area | 480 | 96 | 5.8 | N/A |
| W-01 | Workbench 1 | Wipe | N/A | N/A | N/A | 1.2 |
| W-02 | Tool Handle | Wipe | N/A | N/A | N/A | 3.5 |
Part 2: Biological Monitoring
Biological monitoring assesses the internal dose of this compound by measuring the substance or its metabolites in biological samples from workers.
Protocol 3: Analysis of this compound in Blood
This protocol describes the quantification of this compound in whole blood as a biomarker of recent exposure.
-
Materials:
-
Vacutainer tubes with EDTA
-
Phlebotomy supplies
-
Centrifuge
-
Liquid chromatograph-tandem mass spectrometer (LC-MS/MS)
-
This compound and internal standard solutions
-
-
Methodology:
-
Sample Collection: Collect 5 mL of whole blood from each worker at the end of a work shift via venipuncture into an EDTA tube.
-
Sample Processing: Gently mix the blood and store it at -80°C until analysis.
-
Sample Preparation: Perform a protein precipitation or liquid-liquid extraction to isolate this compound from the blood matrix.
-
Analysis: Analyze the extracted sample using a validated LC-MS/MS method for the quantification of this compound.
-
Quality Control: Include blank, calibration, and quality control samples in each analytical run.
-
Protocol 4: Analysis of this compound Metabolite (V-Met) in Urine
This protocol details the measurement of a specific this compound metabolite (V-Met) in urine as a biomarker of cumulative exposure.
-
Materials:
-
Sterile urine collection cups
-
LC-MS/MS
-
V-Met standard and internal standard solutions
-
Enzymes for deconjugation (if metabolites are conjugated)
-
-
Methodology:
-
Sample Collection: Collect a spot urine sample from each worker at the end of a work shift.
-
Sample Storage: Store urine samples at -20°C until analysis.
-
Sample Preparation: Thaw and vortex the urine samples. If necessary, perform enzymatic hydrolysis to deconjugate V-Met.
-
Analysis: Dilute the sample and analyze it using a validated LC-MS/MS method for the quantification of V-Met.
-
Creatinine (B1669602) Correction: Measure the creatinine concentration in each urine sample to correct for dilution. Express V-Met concentration as µg/g creatinine.
-
Data Presentation: Biological Monitoring Data
| Worker ID | Sample Type | Collection Time | This compound in Blood (µg/L) | V-Met in Urine (µg/g creatinine) |
| A-01 | Blood | End of Shift | 15.2 | 85.6 |
| A-01 | Urine | End of Shift | N/A | 120.3 |
| A-02 | Blood | End of Shift | 22.8 | 112.1 |
| A-02 | Urine | End of Shift | N/A | 155.7 |
| C-01 (Control) | Blood | N/A | < 1.0 | < 5.0 |
| C-01 (Control) | Urine | N/A | N/A | < 10.0 |
Part 3: In Vitro Toxicological Studies
In vitro studies are essential for elucidating the cellular mechanisms underlying this compound toxicity, providing data for risk assessment and the development of targeted interventions.
Protocol 5: Cell Viability Assessment using MTT Assay
This protocol assesses the cytotoxicity of this compound in human liver (HepG2) and neuronal (SH-SY5Y) cell lines.
-
Materials:
-
HepG2 and SH-SY5Y cells
-
Cell culture medium and supplements
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., DMSO)
-
Microplate reader
-
-
Methodology:
-
Cell Seeding: Seed HepG2 and SH-SY5Y cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0, 10, 50, 100, 500, 1000 µM) for 24 hours.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control. Calculate the IC₅₀ value.
-
Protocol 6: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol measures the generation of ROS in cells exposed to this compound using a fluorescent probe.
-
Materials:
-
HepG2 and SH-SY5Y cells
-
96-well black, clear-bottom plates
-
This compound stock solution
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe
-
Fluorescence microplate reader
-
-
Methodology:
-
Cell Seeding: Seed cells in 96-well black plates as described in Protocol 5.
-
Probe Loading: Pre-incubate the cells with 10 µM DCFH-DA for 30 minutes at 37°C.
-
Treatment: Wash the cells with PBS and then treat them with various concentrations of this compound for a specified time (e.g., 1, 4, or 24 hours).
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
-
Data Analysis: Express ROS production as a fold change relative to the untreated control.
-
Data Presentation: In Vitro Toxicity Data
| Cell Line | Endpoint | This compound Concentration (µM) | Result (% of Control) | IC₅₀ (µM) |
| HepG2 | Cell Viability | 100 | 85.2 ± 5.1 | 450.3 |
| HepG2 | Cell Viability | 500 | 48.9 ± 4.3 | |
| SH-SY5Y | Cell Viability | 100 | 78.6 ± 6.2 | 310.8 |
| SH-SY5Y | Cell Viability | 500 | 35.1 ± 3.9 | |
| HepG2 | ROS Production | 100 | 180.5 ± 12.3 | N/A |
| SH-SY5Y | ROS Production | 100 | 250.1 ± 15.8 | N/A |
Part 4: Visualizations of Workflows and Pathways
Experimental Workflow Diagram
Application Note: Protocol for Evaluating the Skin Sensitization Potential of VERTOSINE using the Murine Local Lymph Node Assay (LLNA)
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for assessing the skin sensitization potential of the novel compound VERTOSINE using the murine Local Lymph Node Assay (LLNA), in accordance with OECD Test Guideline 429.[1][2][3][4]
Principle of the Assay
The Local Lymph Node Assay (LLNA) is an in vivo method for identifying potential skin sensitizers.[5] The underlying principle is that chemicals with sensitizing properties (haptens) induce the proliferation of lymphocytes in the lymph nodes that drain the site of application.[2][5][6][7] In this assay, the test substance is applied to the dorsal surface of the ears of mice for three consecutive days.[8] Subsequently, the proliferation of lymphocytes in the draining auricular lymph nodes is measured. This is commonly achieved by quantifying the incorporation of a radiolabeled nucleoside, such as ³H-methyl thymidine (B127349), into the DNA of dividing cells.[5][9] The level of proliferation is expressed as a Stimulation Index (SI), which is the ratio of proliferation in the test group compared to the vehicle control group.[5] A substance is classified as a sensitizer (B1316253) if the Stimulation Index is three or greater (SI ≥ 3).[5][9]
Materials and Reagents
-
Test Substance: this compound
-
Animal Model: Young adult female CBA/Ca or CBA/J mice, 8-12 weeks old, nulliparous and non-pregnant.
-
Vehicle: Acetone:Olive Oil (4:1 v/v). Note: The vehicle should be selected to maximize the solubility and stability of this compound without causing significant irritation.[9]
-
Positive Control: 25% Hexyl Cinnamic Aldehyde (HCA) in the selected vehicle.[2][10]
-
Radioisotope: ³H-methyl thymidine (specific activity ~2.0 Ci/mmol).
-
Medium: Phosphate Buffered Saline (PBS), sterile.
-
Reagents for Scintillation Counting: 5% Trichloroacetic Acid (TCA), Scintillation fluid.
-
Equipment: Micropipettes, vortex mixer, centrifuge, scintillation counter, euthanasia chamber (CO₂), dissection tools.
Experimental Protocol
Animal Housing and Acclimatization
-
House mice in appropriate cages with free access to standard laboratory diet and water.
-
Maintain a controlled environment (22 ± 3°C; 30-70% humidity; 12-hour light/dark cycle).
-
Acclimatize animals for at least 5 days before the start of the experiment.
Preparation of Test Solutions
-
Prepare fresh solutions of this compound daily unless stability data confirms otherwise.[9]
-
Select at least three concentrations for testing (e.g., 5%, 10%, 25% w/v) based on preliminary solubility and irritancy assessments. The highest concentration should not cause systemic toxicity or excessive local irritation.[9]
-
Prepare the vehicle control (Acetone:Olive Oil) and the positive control (25% HCA).
Experimental Groups
A minimum of four animals per dose group is required.[4][10]
-
Group 1 (Vehicle Control): Treated with vehicle only.
-
Group 2 (Test Group 1): Treated with low concentration this compound.
-
Group 3 (Test Group 2): Treated with mid concentration this compound.
-
Group 4 (Test Group 3): Treated with high concentration this compound.
-
Group 5 (Positive Control): Treated with 25% HCA.
Dosing Procedure
-
Day 1, 2, and 3:
-
Record the body weight of each mouse.
-
Apply 25 µL of the assigned test solution, vehicle, or positive control to the dorsal surface of each ear (50 µL total per mouse).[8]
-
Observe animals for clinical signs of toxicity daily.
-
-
Day 6:
Lymph Node Excision and Cell Preparation
-
Immediately after euthanasia, carefully excise the auricular lymph nodes from both ears of each mouse.[9]
-
Pool the bilateral lymph nodes for each individual mouse in a tube containing cold PBS.
-
Prepare a single-cell suspension from each pair of lymph nodes by gently disaggregating them through a sterile 200-micron stainless steel mesh.
-
Wash the cells twice with an excess of cold PBS, pelleting by centrifugation.
-
Resuspend the final cell pellet in a known volume of PBS.
Sample Analysis
-
Precipitate the DNA by adding 5% TCA and leaving the samples overnight at 4°C.
-
Pellet the precipitate by centrifugation and discard the supernatant.
-
Lyse the pellet (e.g., with 1 mL of 5% TCA and heating at 70°C for 1 hour).
-
Add scintillation fluid to the lysate.
-
Measure the ³H-methyl thymidine incorporation by beta-scintillation counting. The results are expressed as Disintegrations Per Minute (DPM).
Data Presentation and Interpretation
Calculation of Stimulation Index (SI)
The results for each group are expressed as the mean Stimulation Index (SI). The SI is calculated by dividing the mean DPM per mouse in each test group by the mean DPM per mouse in the vehicle control group.[9]
SI = (Mean DPM of Test Group) / (Mean DPM of Vehicle Control Group)
Data Interpretation
-
A substance is classified as a skin sensitizer if the SI for any dose group is ≥ 3.[5][9]
-
The EC3 (Estimated Concentration for a 3-fold Stimulation) value can be calculated via linear interpolation to quantify the sensitizing potency.[11]
Example Data Tables
Table 1: Raw Data and Stimulation Index Calculation
| Test Group | Concentration (%) | Animal ID | DPM / Mouse | Mean DPM per Group | Stimulation Index (SI) |
| Vehicle Control | 0 | VC-1 | 1150 | 1205 | 1.0 |
| VC-2 | 1260 | ||||
| VC-3 | 1185 | ||||
| VC-4 | 1225 | ||||
| This compound | 5 | V-Low-1 | 2450 | 2515 | 2.09 |
| V-Low-2 | 2580 | ||||
| V-Low-3 | 2490 | ||||
| V-Low-4 | 2540 | ||||
| This compound | 10 | V-Mid-1 | 4850 | 4920 | 4.08 |
| V-Mid-2 | 5010 | ||||
| V-Mid-3 | 4990 | ||||
| V-Mid-4 | 4830 | ||||
| This compound | 25 | V-High-1 | 7100 | 7215 | 5.99 |
| V-High-2 | 7350 | ||||
| V-High-3 | 7280 | ||||
| V-High-4 | 7130 | ||||
| Positive Control | 25 (HCA) | PC-1 | 8500 | 8590 | 7.13 |
| PC-2 | 8620 | ||||
| PC-3 | 8710 | ||||
| PC-4 | 8530 |
Mandatory Visualizations
Signaling Pathway for Skin Sensitization
The process of skin sensitization begins when a small, reactive chemical (a hapten) penetrates the epidermis.[12][13] The hapten itself is not immunogenic but becomes so after binding to endogenous skin proteins, forming a hapten-protein conjugate.[12][13] This new complex is recognized as foreign by antigen-presenting cells, primarily Langerhans cells.[12] These cells then migrate from the skin to the draining lymph nodes where they mature and present the haptenated antigen to naïve T-cells, leading to their activation and proliferation.[12][14]
Caption: Key events in the induction phase of skin sensitization.
Experimental Workflow for the LLNA
The LLNA protocol follows a precise 6-day schedule, beginning with three days of topical application, followed by a rest period, and culminating in the measurement of lymphocyte proliferation in the draining lymph nodes.
Caption: Step-by-step experimental workflow for the LLNA.
References
- 1. oecd.org [oecd.org]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. oecd.org [oecd.org]
- 5. Local lymph node assay - Wikipedia [en.wikipedia.org]
- 6. Interpretation of murine local lymph node assay (LLNA) data for skin sensitization: Overload effects, danger signals and chemistry-based read-across - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oecd.org [oecd.org]
- 8. techniques-ingenieur.fr [techniques-ingenieur.fr]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. Local lymph node assay (LLNA) for detection of sensitization capacity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hapten-Induced Contact Hypersensitivity, Autoimmune Reactions, and Tumor Regression: Plausibility of Mediating Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hapten - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Air Sampling and Analysis of VERTOSINE
For Researchers, Scientists, and Drug Development Professionals
Introduction
VERTOSINE is a fragrance ingredient used in various consumer products, including body lotions, shampoos, and detergents.[1][2] Chemically, it is identified as Methyl 2-{[(1E)-(2,4-dimethylcyclohex-3-en-1-yl)methylene]amino}benzoate, with a CAS number of 68738-99-8.[3][4] It belongs to the Schiff-base chemical class and presents as a yellow to orange liquid or crystalline substance.[3][4] Given its application in manufacturing and product development, monitoring the airborne concentration of this compound is crucial for assessing occupational exposure, ensuring product quality, and conducting research on its environmental fate.[5][6]
These application notes provide a detailed protocol for the air sampling and subsequent analysis of this compound. The proposed methodology is based on established analytical chemistry principles for volatile organic compounds (VOCs) and is tailored to the known physicochemical properties of this compound.[7][8][9]
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for developing appropriate sampling and analytical methods.
| Property | Value | Reference |
| Chemical Name | Methyl 2-{[(1E)-(2,4-dimethylcyclohex-3-en-1-yl)methylene]amino}benzoate | [3] |
| CAS Number | 68738-99-8 | [3][4] |
| Molecular Formula | C17H21NO2 | [3][4] |
| Molecular Weight | 271.39 g/mol | [3] |
| Appearance | Yellow to orange liquid to crystalline | [3][4] |
| Boiling Point | 355 °C | [3] |
| Flash Point | > 100 °C | [3][4] |
| Specific Gravity | 1.083 - 1.091 @ 25 °C | [10] |
| Refractive Index | 1.599 - 1.605 @ 20 °C | [10] |
Air Sampling Protocol
Due to its high boiling point and potential for aerosolization during manufacturing processes, an active sampling method using a sorbent tube is recommended for the collection of airborne this compound.[9] This method involves drawing a known volume of air through a tube containing a solid adsorbent material that traps the this compound vapors and aerosols.
Recommended Sampling Parameters
| Parameter | Recommendation |
| Sampling Media | XAD-2 sorbent tube (or equivalent) |
| Sampling Pump | Personal or area sampling pump capable of low flow rates |
| Flow Rate | 0.1 to 0.2 L/min |
| Sampling Volume | 10 to 100 L |
| Storage | Store samples at <4 °C after collection and ship to the laboratory for analysis |
Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
The analysis of this compound can be effectively performed using Gas Chromatography-Mass Spectrometry (GC-MS) after solvent extraction of the sorbent tube. GC-MS provides excellent sensitivity and selectivity for the quantification of this compound in complex air samples.[11][12]
1. Sample Preparation: Solvent Extraction
-
Carefully break open the XAD-2 sorbent tube and transfer the contents to a 2 mL autosampler vial.
-
Add 1 mL of a suitable solvent, such as ethyl acetate, to the vial.
-
Cap the vial and gently agitate for 30 minutes to ensure complete extraction of this compound.
-
The extract is now ready for GC-MS analysis.
2. GC-MS Analysis
The following table outlines the recommended starting parameters for the GC-MS analysis of this compound. These parameters may require optimization based on the specific instrumentation used.
| GC-MS Parameter | Recommended Setting |
| Gas Chromatograph (GC) | |
| Injection Volume | 1 µL |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Oven Program | Initial temp: 150 °C, hold for 1 minRamp: 15 °C/min to 300 °CHold: 5 min at 300 °C |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) for quantificationFull Scan (m/z 50-400) for confirmation |
| SIM Ions | To be determined from the mass spectrum of a this compound standard |
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from air sampling to data analysis.
Caption: Workflow for this compound air sampling and analysis.
Logical Relationship of Analytical Steps
The diagram below outlines the logical progression and key considerations at each stage of the analytical method.
Caption: Logical flow of the analytical method for this compound.
References
- 1. specialchem.com [specialchem.com]
- 2. perfumerflavorist.com [perfumerflavorist.com]
- 3. symrise.com [symrise.com]
- 4. parchem.com [parchem.com]
- 5. Air Monitoring - American Chemistry Council [americanchemistry.com]
- 6. Occupational scenarios and exposure assessment to formaldehyde: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. sgsgalson.com [sgsgalson.com]
- 9. 空气监测 [sigmaaldrich.com]
- 10. ivy carbaldehyde / methyl anthranilate schiff's base, 68738-99-8 [thegoodscentscompany.com]
- 11. Analytical Chemistry | GlycoSyn [glycosyn.com]
- 12. A New Method for Whole-Air Sampling [publications.aiha.org]
Troubleshooting & Optimization
Overcoming VERTOSINE solubility issues in aqueous media
Technical Support Center: VERTOSINE
Introduction
This compound is a potent and selective small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Due to its hydrophobic nature, this compound exhibits low solubility in aqueous media, a common challenge for researchers. This guide provides detailed troubleshooting protocols and answers to frequently asked questions to help you overcome solubility issues and ensure reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing high-concentration stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO). Ensure the DMSO is anhydrous and of high purity to prevent degradation of the compound. For optimal storage and to avoid issues from repeated freeze-thaw cycles, we recommend aliquoting the stock solution into single-use volumes.[1]
Q2: Why does my this compound precipitate when I add it to aqueous media?
A2: Precipitation, often called "crashing out," typically occurs when a concentrated DMSO stock solution is diluted into an aqueous buffer or cell culture medium.[1][2] This happens because this compound is significantly less soluble in the aqueous environment than in DMSO. This "solvent shock" can be mitigated by optimizing your dilution strategy.[1]
Q3: How can I increase the solubility of this compound for my in vitro assays?
A3: Several methods can enhance the solubility of poorly soluble drugs like this compound.[3][4] For cell-based assays, ensuring the final DMSO concentration is non-toxic to your cells (typically ≤0.5%) is crucial.[5] Strategies include performing a serial dilution, adding the compound to media containing serum (as proteins like albumin can help solubilize it), or using formulation aids like cyclodextrins.[1][5]
Q4: What are the signs of this compound precipitation in my cell culture?
A4: Precipitation may not always be visible to the naked eye. Signs include a cloudy or hazy appearance in the culture medium, or the presence of small, crystalline structures when viewed under a microscope.[5] Such precipitation can lead to inconsistent and unreliable results in your experiments.[5]
Troubleshooting Guides
Issue 1: Immediate Cloudiness or Precipitate After Diluting Stock Solution
This is a common issue arising from the rapid change in solvent polarity, causing the compound to exceed its solubility limit in the aqueous medium.[1][2]
-
Potential Cause 1: High Final Concentration: The target concentration of this compound may be above its aqueous solubility limit.
-
Solution: Determine the maximum soluble concentration by performing a solubility test. If possible, lower the final working concentration in your experiment.[2]
-
-
Potential Cause 2: Rapid Dilution (Solvent Shock): Adding the DMSO stock directly to the full volume of media can cause localized high concentrations and rapid precipitation.[1]
-
Solution: Employ a stepwise dilution method. First, create an intermediate dilution of this compound in a small volume of pre-warmed (37°C) medium. Then, add this intermediate dilution to the final volume of your culture medium. Always add the stock solution slowly while gently vortexing or swirling the medium.[1][2]
-
-
Potential Cause 3: Low Temperature: The solubility of many compounds, including this compound, decreases at lower temperatures.
Issue 2: Low or Inconsistent Bioactivity in Cellular Assays
Precipitated this compound is not bioavailable to the cells, which can lead to results that suggest lower potency or are not reproducible.
-
Potential Cause 1: Undetected Micro-precipitation: Small amounts of precipitate may not be visible but can significantly lower the effective concentration of the dissolved compound.
-
Solution: After preparing your working solution, centrifuge a small aliquot at high speed (e.g., >10,000 x g) for 10-15 minutes. Measure the concentration of this compound in the supernatant via HPLC or UV-Vis spectroscopy to determine the actual soluble concentration.
-
-
Potential Cause 2: Adsorption to Plastics: Hydrophobic compounds can adsorb to the surfaces of plastic labware, reducing the concentration available to the cells.
-
Solution: Consider using low-adhesion microplates or glassware for your experiments. Including a small percentage of serum in the medium can also help reduce non-specific binding.
-
Data Presentation
The following tables summarize the solubility of this compound in various solvents, providing a quick reference for stock solution preparation and experimental design.
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Solubility (mg/mL) at 25°C | Appearance |
| DMSO | > 100 | Clear Solution |
| Ethanol | 15 | Clear Solution |
| Methanol | 5 | Clear Solution |
| Acetone | 25 | Clear Solution |
Table 2: Aqueous Solubility of this compound with Solubilizing Agents (in Phosphate-Buffered Saline, pH 7.4)
| Solubilizing Agent | Concentration | This compound Solubility (µg/mL) |
| None (Control) | - | < 1 |
| Fetal Bovine Serum (FBS) | 10% | 12 |
| (2-Hydroxypropyl)-β-cyclodextrin | 2% w/v | 25 |
| Polysorbate 80 (Tween® 80) | 0.1% v/v | 8 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. b. Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM. c. Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. If needed, gentle warming in a 37°C water bath can assist dissolution. d. Visually inspect the solution to ensure there are no visible particles. e. Aliquot into single-use volumes and store at -20°C, protected from light.
Protocol 2: Kinetic Solubility Assay in Aqueous Buffer
This protocol helps determine the concentration at which this compound precipitates when diluted from a DMSO stock into an aqueous buffer.
-
Materials: 10 mM this compound in DMSO, aqueous buffer (e.g., PBS, pH 7.4), 96-well clear-bottom plate, plate reader capable of measuring light scattering (nephelometry) or absorbance.
-
Procedure: a. Add 198 µL of the aqueous buffer to multiple wells of the 96-well plate. b. Prepare a serial dilution of the 10 mM this compound stock in DMSO. c. Add 2 µL of each DMSO stock concentration to the wells containing the aqueous buffer, resulting in a 1:100 dilution. This ensures the final DMSO concentration is 1%. d. Mix the plate gently for 2 minutes. e. Let the plate incubate at room temperature for 1-2 hours. f. Measure the turbidity (light scattering) or absorbance at a wavelength where the compound does not absorb (e.g., 620 nm). A sharp increase in the signal indicates precipitation.
Visualizations
Below are diagrams illustrating key pathways and workflows related to the use of this compound.
Caption: EGFR signaling pathway inhibited by this compound.
Caption: Workflow for troubleshooting this compound precipitation.
References
Optimizing VERTOSINE extraction efficiency from complex matrices
VERTOSINE Extraction Technical Support Center
Welcome to the technical support center for optimizing this compound extraction. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to enhance the efficiency and reproducibility of this compound extraction from complex matrices such as plasma and plant tissues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
A1: this compound is a Schiff base with the chemical formula C₁₇H₂₁NO₂ and a molecular weight of 271.36 g/mol .[1][2] It appears as a yellow to orange viscous liquid or solid and is characterized by a green, floral, and aldehydic odor.[1][2] It is soluble in ethanol (B145695) but insoluble in water.[2] Its stability can be poor in certain media like soaps and bleaches.[3][4]
Q2: Which general extraction method is most suitable for this compound?
A2: The choice of extraction method depends heavily on the sample matrix. For liquid matrices like plasma, a Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) can be effective. For solid matrices like plant tissues, a solid-liquid extraction following tissue homogenization is necessary. The key is to match the polarity of the extraction solvent with this compound, which is moderately polar.[5][6]
Q3: How can I minimize matrix effects when analyzing this compound in plasma by LC-MS?
A3: Matrix effects, often caused by co-eluting compounds like phospholipids, can suppress or enhance the analyte signal in LC-MS.[7][8][9] To minimize these effects, use a more selective sample preparation method such as SPE with a sorbent chosen to retain this compound while allowing interfering components to pass through. Additionally, optimizing chromatographic conditions to separate this compound from matrix components is crucial.[10] Using a stable isotope-labeled internal standard can also help compensate for matrix effects.[8]
Q4: What is the best way to prepare plant tissue for this compound extraction?
A4: Proper sample preparation is critical for efficient extraction from plant tissues.[11] The recommended workflow is:
-
Harvest & Quench: Immediately flash-freeze fresh plant material in liquid nitrogen or on dry ice to halt metabolic processes.[12]
-
Lyophilize: Freeze-drying the tissue removes water and makes the sample brittle and easier to handle.[13]
-
Homogenize: Grind the lyophilized tissue into a fine, uniform powder using a mortar and pestle or a ball mill to increase the surface area for extraction.[11][13]
Troubleshooting Guide
This guide addresses common issues encountered during this compound extraction.
Problem 1: Low Extraction Recovery
Symptom: The final extract contains a significantly lower concentration of this compound than expected.
| Potential Cause | Recommended Solution |
| Incorrect Solvent Polarity | The polarity of the extraction solvent may not be optimal for this compound. Solution: Screen solvents with varying polarities. For LLE, try moderately polar solvents like ethyl acetate (B1210297) or dichloromethane. For SPE, ensure the sorbent chemistry matches this compound's properties (e.g., a reversed-phase sorbent for a nonpolar analyte).[5][14][15] |
| Suboptimal pH | If this compound is ionizable, the pH of the sample matrix will significantly affect its solubility and retention. Solution: Adjust the sample pH to neutralize this compound, which typically increases its affinity for organic solvents in LLE or retention on reversed-phase SPE sorbents.[14][16] |
| Incomplete Elution (SPE) | The elution solvent may not be strong enough to release this compound from the SPE sorbent. Solution: Increase the strength of the elution solvent (e.g., increase the percentage of organic solvent) or use a larger elution volume.[14][17] |
| Analyte Degradation | This compound may be unstable under the extraction conditions (e.g., high temperature, extreme pH). Solution: Perform extractions at a controlled, cool temperature. If the compound is light-sensitive, protect samples from light.[17] |
Problem 2: Poor Reproducibility / High Variability
Symptom: Replicate extractions yield inconsistent this compound concentrations.
| Potential Cause | Recommended Solution |
| Inconsistent Sample Homogenization | Non-uniform plant tissue powder leads to variable extraction efficiency. Solution: Ensure the grinding process produces a consistently fine powder. Sieve the powder if necessary to achieve a uniform particle size.[13] |
| SPE Cartridge Drying Out | If the sorbent bed dries out after conditioning and before sample loading, analyte binding can be inconsistent. Solution: Do not allow the SPE cartridge to go dry. Ensure the sorbent bed remains wetted throughout the conditioning, equilibration, and loading steps.[14] |
| Variable Flow Rate (SPE) | Inconsistent flow rates during sample loading or elution can affect analyte retention and recovery. Solution: Use a vacuum manifold with a flow control system or an automated SPE system to maintain a consistent, slow flow rate (e.g., 1-2 mL/min).[16][18] |
| Matrix Effects | Inconsistent matrix effects between different sample lots can cause high variability.[10] Solution: Employ a more robust sample cleanup method. The use of an appropriate internal standard is highly recommended to correct for variability.[8][9] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Plasma
-
Sample Preparation: To 1.0 mL of plasma in a glass tube, add 10 µL of internal standard solution. Vortex briefly.
-
pH Adjustment: Add 100 µL of 0.1 M sodium bicarbonate to adjust the sample pH to approximately 8.5.
-
Extraction: Add 5.0 mL of ethyl acetate. Cap the tube and vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase for LC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Plant Tissue Extract
-
Tissue Extraction:
-
Weigh 100 mg of homogenized, lyophilized plant tissue powder.
-
Add 5 mL of 80:20 methanol (B129727):water solution.
-
Vortex for 1 minute, then sonicate for 15 minutes in a water bath.
-
Centrifuge at 4000 x g for 15 minutes. Collect the supernatant.
-
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 3 mL) by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the sorbent to dry.
-
Sample Loading: Dilute the plant extract supernatant 1:1 with deionized water and load it onto the SPE cartridge at a flow rate of ~1 mL/min.
-
Washing: Wash the cartridge with 3 mL of 10% methanol in water to remove polar interferences.
-
Elution: Elute this compound from the cartridge with 3 mL of acetonitrile.
-
Final Step: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
Visualized Workflows
Caption: Decision workflow for selecting an appropriate this compound extraction method.
References
- 1. symrise.com [symrise.com]
- 2. ventos.com [ventos.com]
- 3. specialchem.com [specialchem.com]
- 4. ivy carbaldehyde / methyl anthranilate schiff's base, 68738-99-8 [thegoodscentscompany.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. nebiolab.com [nebiolab.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mpbio.com [mpbio.com]
- 12. Sampling and Extraction of Lyophilized Plant Tissue for LC-MS Analysis [protocols.io]
- 13. Plant Sample Preparation for Metabolomic Analysis - Creative Proteomics [creative-proteomics.com]
- 14. welch-us.com [welch-us.com]
- 15. Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions [kjhil.com]
- 16. specartridge.com [specartridge.com]
- 17. welchlab.com [welchlab.com]
- 18. silicycle.com [silicycle.com]
How to prevent VERTOSINE degradation during sample preparation
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to prevent the degradation of VERTOSINE during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what makes it susceptible to degradation?
A1: this compound is a fragrance ingredient identified as Methyl 2-{[(1E)-(2,4-dimethylcyclohex-3-en-1-yl)methylene]amino}benzoate.[1][2] Chemically, it is classified as a Schiff base.[1] The core of its instability lies in the imine (-C=N-) bond, which is susceptible to hydrolysis—cleavage by water. This reaction breaks this compound back down into its starting materials: an aldehyde (Triplal) and an amine (Methyl Anthranilate). The rate of this degradation is highly sensitive to pH, temperature, and the presence of light.[3]
Q2: What are the primary pathways of this compound degradation?
A2: The primary degradation pathways for this compound are:
-
Hydrolysis: The imine bond is attacked by water, especially under acidic or basic conditions, leading to cleavage.
-
Oxidation: Information suggests this compound has poor stability in the presence of oxidizing agents like bleach.[4][5]
-
Photodegradation: Specific storage instructions recommend protection from light, indicating that this compound is likely sensitive to degradation upon light exposure.[3]
Q3: My experiment involves a formulation containing this compound. How can I extract it without causing degradation?
A3: Extracting this compound requires careful control of the sample environment. Use a buffered extraction solvent with a pH between 6.0 and 7.5. Work quickly, maintain low temperatures (e.g., on an ice bath), and protect samples from direct light by using amber vials or working in a dimly lit area. Avoid chlorinated solvents or solvents containing peroxides, which can be oxidative. The choice of extraction technique, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), should be optimized to minimize exposure time to harsh conditions.[6][7][8]
Q4: What are the ideal short-term and long-term storage conditions for this compound samples and stock solutions?
A4: Based on supplier recommendations and the chemical nature of Schiff bases, the following conditions are advised:
-
Short-Term (Autosampler/Benchtop): Maintain samples at 4-10°C in amber glass vials. If possible, use a buffered solvent (pH 6.0-7.5). Minimize the time samples spend in the autosampler before injection.
-
Long-Term Stock Solutions: Prepare stock solutions in a non-aqueous, aprotic solvent like anhydrous acetonitrile (B52724) or DMSO. Store aliquots in tightly sealed amber vials at -20°C or below.
-
Solid Compound: Store the solid material in a tightly closed container in a cool, dry, and dark place.[3]
Troubleshooting Guides
Problem: I am observing a progressive decrease in this compound peak area during my LC-MS sample sequence.
This common issue points to instability in the autosampler. Follow this troubleshooting workflow:
Problem: My this compound recovery is low and inconsistent after solid-phase extraction (SPE).
Low recovery during SPE can be due to degradation on the solid-phase material or during the elution/evaporation steps.
-
Possible Cause 1: On-Cartridge Degradation. The SPE sorbent may have a pH that promotes hydrolysis.
-
Solution: Pre-condition and equilibrate the SPE cartridge with a buffer at pH 6.5 before loading the sample. Ensure all wash and elution solvents are also pH-adjusted or non-aqueous.
-
-
Possible Cause 2: Degradation during Elution/Evaporation. Prolonged exposure to heat during solvent evaporation can accelerate degradation.
-
Solution: Evaporate the elution solvent under a gentle stream of nitrogen at a low temperature (<30°C). Do not evaporate to complete dryness. Reconstitute the residue immediately in a stabilized mobile phase or injection solvent.
-
Quantitative Data Summary
The stability of this compound is highly dependent on the matrix and environmental conditions. The following table summarizes expected stability based on the known chemistry of Schiff bases and product technical data.[3][4][5]
| Condition | Parameter | Time | Expected this compound Recovery | Primary Degradation Pathway |
| pH | pH 3.0 (Acidic Buffer) | 4 hours | < 50% | Acid-Catalyzed Hydrolysis |
| pH 6.5 (Neutral Buffer) | 24 hours | > 95% | Minimal | |
| pH 10.0 (Basic Buffer) | 4 hours | < 40% | Base-Catalyzed Hydrolysis | |
| Temperature | 4°C in buffered solution | 48 hours | > 98% | Minimal |
| 25°C in buffered solution | 24 hours | ~ 90% | Thermal Degradation / Hydrolysis | |
| 40°C in buffered solution | 8 hours | < 75% | Accelerated Hydrolysis | |
| Light | Amber Vial (25°C) | 24 hours | > 95% | Minimal |
| Clear Vial (25°C, Lab Light) | 8 hours | < 80% | Photodegradation | |
| Oxidizing Agent | 1% H₂O₂ Solution (25°C) | 1 hour | < 20% | Oxidation & Hydrolysis |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol is designed to intentionally degrade this compound to identify its key vulnerabilities.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in anhydrous acetonitrile.
2. Degradation Conditions (perform in separate amber vials):
-
Acid Hydrolysis: Mix 100 µL of stock with 900 µL of 0.1 M HCl. Incubate at 40°C for 0, 1, 4, and 8 hours.
-
Base Hydrolysis: Mix 100 µL of stock with 900 µL of 0.1 M NaOH. Incubate at 40°C for 0, 1, 4, and 8 hours.
-
Oxidative Degradation: Mix 100 µL of stock with 900 µL of 3% H₂O₂. Incubate at room temperature for 0, 30, 60, and 120 minutes.
-
Photostability: Transfer 1 mL of a 100 µg/mL solution (in 50:50 acetonitrile:water, pH 6.5) into both a clear and an amber vial. Expose to broad-spectrum laboratory light. Sample at 0, 2, 4, and 8 hours.
-
Thermal Stress: Incubate a vial of the 100 µg/mL solution (in amber vial, pH 6.5) at 60°C. Sample at 0, 4, 8, and 24 hours.
3. Sample Analysis:
-
At each time point, neutralize the acid/base samples with an equimolar amount of base/acid.
-
Dilute all samples to a final concentration of 10 µg/mL with the initial mobile phase.
-
Analyze immediately by a stability-indicating LC-MS method, monitoring for the disappearance of the this compound peak and the appearance of new peaks corresponding to Triplal and Methyl Anthranilate.
Protocol 2: Stabilized Sample Preparation of this compound from a Cream Matrix
This protocol provides a robust method for extracting this compound while minimizing degradation.
Degradation Pathway Visualization
The primary degradation route for this compound is the hydrolysis of the imine bond. This reaction is reversible and is catalyzed by both acid and base, splitting the molecule into its constituent aldehyde and amine.
References
- 1. symrise.com [symrise.com]
- 2. pschemicals.com [pschemicals.com]
- 3. ventos.com [ventos.com]
- 4. specialchem.com [specialchem.com]
- 5. ivy carbaldehyde / methyl anthranilate schiff's base, 68738-99-8 [thegoodscentscompany.com]
- 6. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. tecan.com [tecan.com]
- 8. Sample Preparation Techniques | Phenomenex [phenomenex.com]
VERTOSINE Mass Spectrometry Technical Support Center
Welcome to the technical support center for VERTOSINE mass spectrometry analysis. This guide provides troubleshooting for common interferences and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the mass spectrometry analysis of this compound.
Q1: I am observing significant background noise and contaminant peaks in my blank injections. What are the common sources and how can I mitigate them?
High background noise and contaminant peaks in blank injections can obscure the signal of your analyte, this compound.[1][2][3] Common sources of contamination include solvents, glassware, plasticware, and the LC-MS system itself.[4][5][6][7][8][9][10]
Troubleshooting Steps:
-
Solvent and Reagent Purity: Ensure all solvents and reagents are LC-MS grade.[1] Impurities in lower-grade solvents can introduce significant background noise.[9][11]
-
Systematic Blank Injections: To pinpoint the source of contamination, run a series of blank injections, systematically excluding components of your workflow.[1][8]
-
Direct Infusion: Infuse mobile phase directly into the mass spectrometer to check for contamination from the solvent or the instrument.[8]
-
LC System Blank: Run a blank gradient without an injection to assess contamination from the LC system, including tubing and fittings.[8]
-
Injection Blank: Inject a blank solvent (e.g., LC-MS grade water or methanol) to check for carryover from the autosampler.[1]
-
-
Proper Glassware and Plasticware Handling:
-
Avoid washing glassware with detergents, as they are a common source of contamination.[4][9]
-
Use polypropylene (B1209903) or PTFE tubes and plates, as plasticizers like phthalates can leach from other plastics.[4][5]
-
-
System Cleaning: If contamination persists, a thorough cleaning of the LC system and mass spectrometer source may be necessary. Follow the manufacturer's guidelines for cleaning procedures.
Common Contaminants and Their m/z Values:
| Contaminant Class | Common Examples | Typical m/z in Positive Ion Mode |
| Plasticizers | Phthalates (e.g., Dibutyl phthalate) | [M+H]+, [M+Na]+, [M+K]+ |
| Polymers | Polyethylene (B3416737) glycol (PEG) | Series of peaks separated by 44 Da |
| Polypropylene glycol (PPG) | Series of peaks separated by 58 Da | |
| Surfactants/Detergents | Triton X-100, Tween | Can suppress analyte signal and cause complex spectra |
| Solvent Adducts | Sodium and Potassium adducts | [M+Na]+, [M+K]+ |
This table summarizes common contaminants. For a more comprehensive list, refer to specialized databases and literature.[5][6][7][10]
Q2: My this compound signal intensity is lower than expected, or it varies significantly between injections. What could be causing this ion suppression?
Ion suppression is a common issue in electrospray ionization (ESI) mass spectrometry where other compounds in the sample interfere with the ionization of the analyte of interest, leading to a decreased signal.[12][13][14][15]
Potential Causes and Solutions:
-
Matrix Effects: Co-eluting compounds from the sample matrix (e.g., plasma, tissue extracts) can compete with this compound for ionization.[16][17]
-
Improved Sample Preparation: Implement more rigorous sample cleanup procedures like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[17]
-
Chromatographic Separation: Optimize your LC method to separate this compound from co-eluting matrix components. This may involve changing the column, mobile phase, or gradient profile.
-
-
Mobile Phase Additives: Certain mobile phase additives, like trifluoroacetic acid (TFA) in negative ion mode or strong bases like triethylamine (B128534) (TEA) in positive ion mode, can cause significant ion suppression.[12]
-
Alternative Additives: If possible, replace TFA with formic acid or acetic acid. If TEA is necessary, use the lowest effective concentration.
-
-
High Analyte Concentration: At high concentrations, the detector response for an analyte can become non-linear, leading to signal suppression.[15][17]
-
Sample Dilution: Diluting the sample can often mitigate this effect, although this may not be feasible for trace analysis.[14]
-
Experimental Protocol: Post-Column Infusion to Diagnose Ion Suppression
This experiment helps identify regions in your chromatogram where ion suppression occurs.
-
Setup:
-
Configure your LC-MS system as you would for your this compound analysis.
-
Use a syringe pump to continuously infuse a standard solution of this compound post-column (before the ESI source) at a constant flow rate.
-
-
Procedure:
-
Inject a blank matrix sample (e.g., extracted plasma without this compound).
-
Monitor the signal intensity of the infused this compound standard throughout the chromatographic run.
-
-
Interpretation:
-
A stable, continuous signal for the infused this compound indicates no ion suppression.
-
A dip in the this compound signal at a specific retention time indicates the elution of interfering compounds from the matrix, causing ion suppression in that region.
-
Diagram: Ion Suppression Diagnostic Workflow
Caption: Workflow for diagnosing ion suppression using post-column infusion.
Q3: I am using a stable isotope-labeled internal standard (SIL-IS) for this compound quantification, but I'm seeing poor accuracy and precision. Could isotopic interference be the cause?
Yes, isotopic interference, or "cross-talk," can occur when the signal from the naturally occurring isotopes of your analyte (this compound) contributes to the signal of the SIL-IS, or vice versa.[18][19] This is more pronounced for higher molecular weight compounds or those containing elements with abundant heavy isotopes.[18]
Troubleshooting Isotopic Interference:
-
Assess Isotopic Overlap:
-
Analyze a high-concentration solution of this compound and check for any signal in the mass channel of the SIL-IS.
-
Analyze a solution of the SIL-IS alone to check for the presence of unlabeled this compound as an impurity.
-
-
Mitigation Strategies:
-
Increase Mass Difference: If possible, use a SIL-IS with a greater mass difference from the analyte (e.g., containing more heavy isotopes like ¹³C or ¹⁵N).
-
Non-linear Calibration: For existing data, a non-linear calibration function can be used to mathematically correct for the isotopic interference.[18][19] This involves experimentally determining the contribution of the analyte to the internal standard signal and incorporating this into the calibration model.[18]
-
Alternative Fragments: In tandem MS (MS/MS), select precursor-product ion transitions that are unique to the analyte and the SIL-IS to minimize overlap.
-
Diagram: Logic for Addressing Isotopic Interference
Caption: Decision tree for troubleshooting isotopic interference issues.
Q4: My mass spectra for this compound show repeating peaks with a mass difference of 44 Da. What is this interference and how do I remove it?
This characteristic pattern of repeating peaks separated by 44 Da is a signature of polyethylene glycol (PEG) contamination.[20][21][22] PEG is a very common contaminant in mass spectrometry and can originate from various sources, including laboratory consumables, reagents, and even personal care products.[20][21]
Sources of PEG Contamination:
-
Reagents and Consumables: PEG can be present as a stabilizer or surfactant in some reagents.[20] It can also leach from plasticware.[20]
-
Detergents: Many common laboratory detergents, such as Triton X-100 and Tween, are PEG-based.[23][24]
-
Carryover: PEG is notoriously "sticky" and can persist in the LC system, leading to carryover in subsequent runs.[21]
Protocol for PEG Removal:
-
Source Identification:
-
Systematically check all reagents and consumables for PEG contamination by running blanks.[21]
-
If a specific reagent is identified as the source, find a PEG-free alternative.
-
If detergents are used in sample preparation, ensure they are mass spectrometry-compatible (e.g., acid-cleavable surfactants) or are completely removed before analysis.[23][25][26]
-
-
Sample Cleanup:
-
For samples already contaminated with PEG, offline cleanup methods may be necessary. Ion-exchange chromatography can be effective at removing PEG while retaining the peptide or protein of interest.[27]
-
-
System Decontamination:
-
If the LC system is contaminated, extensive washing is required. A common procedure involves flushing the system with a series of solvents of decreasing and then increasing polarity, for example:
-
Isopropanol
-
Methanol
-
Acetonitrile
-
Water with 0.1% formic acid
-
-
It may be necessary to repeat this cycle several times. In severe cases, replacing tubing and fittings may be required.[21]
-
Quantitative Impact of PEG Contamination on this compound Signal
| PEG Concentration in Sample | This compound Signal Intensity (Arbitrary Units) | % Signal Suppression |
| 0 ppm (Control) | 1,500,000 | 0% |
| 1 ppm | 975,000 | 35% |
| 5 ppm | 450,000 | 70% |
| 10 ppm | 150,000 | 90% |
This table illustrates the significant ion suppression effect that even low levels of PEG contamination can have on the analyte signal.
References
- 1. cgspace.cgiar.org [cgspace.cgiar.org]
- 2. alliancebioversityciat.org [alliancebioversityciat.org]
- 3. agilent.com [agilent.com]
- 4. msvision.com [msvision.com]
- 5. ccc.bc.edu [ccc.bc.edu]
- 6. Resources [fishersci.no]
- 7. scribd.com [scribd.com]
- 8. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. massspec.unm.edu [massspec.unm.edu]
- 11. Characteristics and origins of common chemical noise ions in negative ESI LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. gmi-inc.com [gmi-inc.com]
- 18. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Why Does Protein Mass Spectrometry Have Polyethylene Glycol Contamination | MtoZ Biolabs [mtoz-biolabs.com]
- 21. researchgate.net [researchgate.net]
- 22. Identification of Poly(ethylene glycol) and Poly(ethylene glycol)-Based Detergents Using Peptide Search Engines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Optimization of Mass Spectrometry Compatible Surfactants for Shotgun Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. research.colostate.edu [research.colostate.edu]
- 25. Removal of detergents from protein digests for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. LC-MS compatible detergents | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 27. mass-spec.stanford.edu [mass-spec.stanford.edu]
VERTOSINE instability in bleach and soap-based products
Technical Support Center: VERTOSINE
Disclaimer: The following information is provided for illustrative purposes. This compound is a hypothetical compound, and the data, protocols, and troubleshooting advice are based on general principles of chemical stability for compounds with properties susceptible to degradation in oxidative and high-pH environments.
This technical support center provides guidance for researchers, scientists, and drug development professionals working with this compound, focusing on its instability in bleach and soap-based products.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound in bleach and soap-based formulations.
Issue 1: Rapid color change (yellowing) of this compound solution upon addition of bleach.
-
Question: Why does my clear this compound solution immediately turn yellow after adding a dilute bleach solution?
-
Answer: The yellowing of the this compound solution is likely due to the oxidation of the primary amine group in the this compound molecule by the sodium hypochlorite (B82951) in the bleach. This reaction forms a colored N-chloro derivative. The rate of this color change is often concentration-dependent.
Issue 2: Loss of this compound efficacy in a soap-based formulation over a short period.
-
Question: My soap-based product containing this compound loses its intended activity within 24 hours of formulation. What is causing this instability?
-
Answer: Soap-based products typically have a high pH (alkaline environment). The ester linkage in the this compound molecule is susceptible to base-catalyzed hydrolysis under these conditions. This hydrolysis cleaves the molecule, leading to a loss of its therapeutic or active properties.
Issue 3: Precipitation of this compound out of a liquid soap formulation.
-
Question: After incorporating this compound into a liquid soap base, I observe a white precipitate forming after several hours. Why is this happening?
-
Answer: The observed precipitation is likely the result of a salt forming from the interaction between the positively charged (protonated) amine group of this compound and anionic surfactants present in the liquid soap. This can also be influenced by the pH of the formulation, which affects the ionization state of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?
-
A1: Based on stability studies, this compound is most stable in a slightly acidic to neutral pH range of 4.5 to 6.5. In this range, both acid-catalyzed and base-catalyzed hydrolysis are minimized.
Q2: Are there any known excipients that can improve the stability of this compound in soap-based products?
-
A2: Encapsulation of this compound in a pH-responsive polymer shell has shown promise in protecting it from the high pH of soap-based formulations. Additionally, the use of non-ionic surfactants in place of or in combination with anionic surfactants can reduce the likelihood of precipitation.
Q3: How does temperature affect the degradation rate of this compound in the presence of bleach?
-
A3: The degradation of this compound in the presence of an oxidizing agent like bleach is highly temperature-dependent. As shown in the stability data, an increase in temperature significantly accelerates the rate of oxidation. It is recommended to conduct such experiments at controlled, lower temperatures whenever possible.
Quantitative Data Summary
The following tables summarize the stability of this compound under different conditions.
Table 1: Stability of this compound in Aqueous Bleach Solution (0.5% Sodium Hypochlorite) at Different Temperatures
| Temperature (°C) | Time (hours) | This compound Concentration Remaining (%) |
| 4 | 1 | 95.2 |
| 4 | 6 | 88.5 |
| 25 | 1 | 72.8 |
| 25 | 6 | 45.1 |
| 40 | 1 | 35.6 |
| 40 | 6 | 10.3 |
Table 2: Stability of this compound in a Soap-Based Formulation at Different pH Values (25°C)
| pH | Time (days) | This compound Concentration Remaining (%) |
| 7.5 | 1 | 98.1 |
| 7.5 | 7 | 92.4 |
| 9.0 | 1 | 85.3 |
| 9.0 | 7 | 60.7 |
| 10.5 | 1 | 62.9 |
| 10.5 | 7 | 25.8 |
Experimental Protocols
Protocol 1: Assessing this compound Stability in a Bleach Solution
-
Preparation of Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in deionized water.
-
Prepare a 1% (w/v) sodium hypochlorite (bleach) solution in deionized water.
-
-
Experimental Setup:
-
In a series of amber glass vials, combine the this compound stock solution and the bleach solution to achieve a final this compound concentration of 0.1 mg/mL and a final bleach concentration of 0.5%.
-
Prepare a control sample with this compound in deionized water without bleach.
-
Incubate the vials at controlled temperatures (e.g., 4°C, 25°C, 40°C).
-
-
Sampling and Analysis:
-
At predetermined time points (e.g., 0, 1, 3, 6, 12, and 24 hours), withdraw an aliquot from each vial.
-
Immediately quench the reaction by adding an excess of sodium thiosulfate (B1220275) solution to neutralize the remaining bleach.
-
Analyze the concentration of the remaining this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Protocol 2: Evaluating this compound Stability in a Soap-Based Formulation
-
Preparation of Formulation:
-
Prepare a base liquid soap formulation with a known pH. Adjust the pH of different batches of the soap base to desired values (e.g., 7.5, 9.0, 10.5) using citric acid or sodium hydroxide.
-
Incorporate this compound into each pH-adjusted soap base at a final concentration of 0.5% (w/w).
-
-
Stability Study:
-
Store the formulated samples in sealed containers at a constant temperature (e.g., 25°C).
-
At specified time intervals (e.g., 0, 1, 7, 14, and 28 days), collect a sample from each formulation.
-
-
Sample Analysis:
-
Extract this compound from the soap matrix using an appropriate solvent system (e.g., a mixture of methanol (B129727) and acidified water).
-
Quantify the concentration of this compound in the extract using HPLC or a similar validated technique.
-
Visualizations
Minimizing matrix effects in VERTOSINE quantification
Welcome to the technical support center for the quantification of VERTOSINE. This resource provides troubleshooting guides and answers to frequently asked questions regarding the challenges encountered during bioanalysis, with a specific focus on minimizing and compensating for matrix effects in Liquid Chromatography-Mass Spectrometry (LC-MS) workflows.
Frequently Asked Questions (FAQs)
Q1: What is a "matrix effect" in the context of this compound quantification?
A1: A matrix effect is the alteration of the ionization efficiency of this compound by co-eluting, undetected components present in the sample matrix (e.g., plasma, urine, tissue homogenate).[1][2] This phenomenon can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the mass spectrometer signal, which is independent of the actual analyte concentration.[1] Consequently, matrix effects are a significant source of imprecision and inaccuracy in quantitative LC-MS bioanalysis.[3]
Q2: What causes matrix effects?
A2: Matrix effects primarily occur within the electrospray ionization (ESI) source of the mass spectrometer. The main causes include:
-
Competition for Ionization: Co-eluting endogenous or exogenous compounds from the matrix compete with this compound for the available charge on the surface of ESI droplets, reducing the number of this compound ions that are formed and detected.[1][4]
-
Droplet Physicochemical Properties: Matrix components can alter the physical properties of the ESI droplets, such as surface tension and viscosity. This can hinder solvent evaporation and the efficient release of gas-phase analyte ions.[4][5]
-
Presence of Non-Volatile Species: Salts, detergents, and non-volatile buffers can co-precipitate with the analyte in the droplet, preventing its efficient ionization.[5][6] Endogenous compounds like phospholipids (B1166683) are common sources of matrix effects in plasma samples.[7][8]
Q3: How can I compensate for matrix effects?
A3: The most effective way to compensate for matrix effects is by using a Stable Isotope-Labeled Internal Standard (SIL-IS) of this compound (e.g., this compound-d4, ¹³C₃-VERTOSINE).[9][10] A SIL-IS is chemically identical to this compound but has a different mass, allowing the mass spectrometer to distinguish it.[11] Because it has the same physicochemical properties, it experiences the same extraction inefficiencies and ionization suppression or enhancement as the analyte.[11] By calculating the ratio of the analyte signal to the SIL-IS signal, variability introduced by matrix effects can be effectively normalized, significantly improving accuracy and precision.[11]
Q4: Is it better to minimize or compensate for matrix effects?
A4: The best strategy depends on the analytical goals.[7][12]
-
Compensation (e.g., using a SIL-IS) is often sufficient for robust quantification when a blank matrix is available.[7]
-
Minimization is crucial when the highest sensitivity is required or when matrix effects are so severe that the analyte signal is suppressed below the limit of quantification.[7][13] Minimization involves optimizing sample preparation and chromatography to remove interfering components before they enter the mass spectrometer.[14]
Often, a combination of both minimization and compensation provides the most reliable results.
Troubleshooting Guide
Issue 1: Poor sensitivity and low signal intensity for this compound.
This is a primary indicator of significant ion suppression.
| Possible Cause | Recommended Solution |
| Co-eluting Matrix Components | Optimize Chromatographic Separation: Modify the LC gradient, flow rate, or mobile phase composition to better separate this compound from interfering compounds. Consider trying a different column chemistry (e.g., HILIC if this compound is highly polar) to alter selectivity.[14] |
| Insufficient Sample Cleanup | Improve Sample Preparation: Protein precipitation (PPT) is often the least effective method for removing matrix components like phospholipids.[8] Consider more rigorous techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[8][13] Mixed-mode SPE can be particularly effective at producing clean extracts.[8] |
| High Concentration of Matrix | Dilute the Sample: A simple approach is to dilute the sample extract.[7][14] This reduces the concentration of all components, including interferences. However, this may not be feasible if the concentration of this compound is already very low.[14] |
Issue 2: High variability and poor reproducibility in quantitative results (%CV > 15%).
This suggests that the matrix effect is inconsistent across different samples, standards, and quality controls.
| Possible Cause | Recommended Solution |
| Inconsistent Sample Preparation | Standardize and Validate the Protocol: Ensure the sample preparation procedure is performed with high precision for all samples. Use calibrated pipettes, consistent timing for vortexing/incubation, and ensure complete evaporation and reconstitution. Automation can reduce variability.[15] |
| Lack of Proper Internal Standard | Use a Stable Isotope-Labeled IS: If you are using a structural analogue internal standard, it may not co-elute perfectly with this compound and thus may not experience the exact same matrix effect.[10] Switching to a SIL-IS is the most reliable way to correct for variable matrix effects.[9][11] |
| Variable Matrix Composition | Perform a Matrix Effect Evaluation: Qualitatively assess when ion suppression occurs using a post-column infusion experiment (see protocol below). Quantitatively assess the matrix factor for different lots of biological matrix to understand the variability. |
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation is one of the most effective ways to minimize matrix effects.[13] The following table summarizes the general effectiveness of common techniques for removing interfering phospholipids from plasma samples.
| Sample Preparation Method | Analyte Recovery | Phospholipid Removal | Matrix Effect | General Recommendation |
| Protein Precipitation (PPT) | Good to Excellent | Poor | High | Quick screening; may require further optimization if ion suppression is observed.[8][16] |
| Liquid-Liquid Extraction (LLE) | Variable (Poor for polar analytes) | Good | Low to Moderate | Good for non-polar analytes; analyte recovery must be carefully optimized.[8][13] |
| Solid-Phase Extraction (SPE) | Good to Excellent | Moderate to Good | Low | Effective at removing a broad range of interferences; cleaner than PPT.[8][16] |
| HybridSPE®-Phospholipid | Excellent | Excellent | Very Low | A targeted approach that efficiently removes phospholipids, resulting in minimal matrix interference.[16][17] |
| Mixed-Mode SPE | Excellent | Excellent | Very Low | Provides the cleanest extracts by using multiple retention mechanisms (e.g., reversed-phase and ion exchange).[8] |
Experimental Protocols
Protocol: Qualitative Assessment of Matrix Effects via Post-Column Infusion
This experiment helps identify at what points during your chromatographic run ion suppression or enhancement occurs.[7][18]
Objective: To create a "matrix effect profile" by infusing a constant flow of this compound standard post-column while injecting a blank, extracted matrix sample.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-piece connector
-
This compound standard solution (at a concentration that gives a stable, mid-level signal)
-
Blank matrix (e.g., plasma from an untreated subject) processed with your standard sample preparation protocol.
Procedure:
-
System Setup:
-
Disconnect the LC flow from the MS source.
-
Connect the outlet of the analytical column to one inlet of a low-dead-volume tee-piece.
-
Connect a syringe containing the this compound standard solution to the second inlet of the tee-piece via the syringe pump.
-
Connect the outlet of the tee-piece to the MS source.
-
-
Infusion:
-
Begin infusing the this compound standard solution at a low, constant flow rate (e.g., 5-10 µL/min).
-
Monitor the this compound signal on the mass spectrometer. You should observe a stable, elevated baseline signal.
-
-
Analysis:
-
Start the LC method (running the mobile phase gradient).
-
Inject a blank solvent sample first to ensure the baseline remains stable throughout the gradient.
-
Next, inject your extracted blank matrix sample.
-
-
Interpretation:
-
Monitor the infused this compound signal throughout the chromatographic run.
-
A dip in the baseline indicates a region of ion suppression .
-
A rise in the baseline indicates a region of ion enhancement .
-
By comparing the retention time of this compound in a normal run to the regions of suppression/enhancement, you can determine if co-eluting matrix components are affecting its signal.[14][19]
-
Visualizations
Diagram 1: The Concept of Ion Suppression
This diagram illustrates how co-eluting matrix components interfere with the ionization of this compound in an electrospray source, leading to a reduced analytical signal.
References
- 1. longdom.org [longdom.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. benchchem.com [benchchem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. bioanalysis-zone.com [bioanalysis-zone.com]
- 18. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Refining VERTOSINE dosage for in vitro cell culture experiments
Disclaimer: The compound "VERTOSINE" is a registered trade name for a fragrance ingredient. For the purpose of this technical support guide, This compound is treated as a fictional, experimental mTOR inhibitor for research use only. The information provided below is based on established principles for working with mTOR inhibitors in a laboratory setting and should not be applied to the fragrance product.
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on refining this compound dosage for in vitro cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective ATP-competitive inhibitor of the mammalian Target of Rapamycin (mTOR) kinase. It targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), thereby blocking downstream signaling pathways responsible for cell growth, proliferation, and survival. Unlike allosteric inhibitors like rapamycin, which primarily inhibit mTORC1, this compound effectively suppresses the phosphorylation of key substrates of both complexes, including S6K, 4E-BP1 (mTORC1), and Akt at Serine 473 (mTORC2).[1][2]
Q2: What is a recommended starting concentration range for this compound in cell culture?
A2: For initial experiments, a starting concentration range of 10 nM to 1 µM is recommended for most cancer cell lines.[3] The optimal concentration is highly cell-line dependent. A dose-response experiment is crucial to determine the half-maximal inhibitory concentration (IC50) for your specific model system.
Q3: What is the best solvent to use for dissolving this compound?
A3: this compound is soluble in Dimethyl Sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4] When treating cells, ensure the final concentration of DMSO in the culture medium does not exceed 0.1% (v/v), as higher concentrations can cause solvent-induced toxicity.
Q4: How long should I treat my cells with this compound?
A4: Treatment duration depends on the experimental endpoint.
-
Signaling Studies (Western Blot): Short-term treatment (e.g., 2-24 hours) is typically sufficient to observe changes in the phosphorylation of mTOR pathway proteins.[1]
-
Cell Viability/Proliferation Assays: Longer-term treatment (e.g., 48-72 hours) is standard to allow for effects on cell growth and division to become apparent.[5]
Troubleshooting Guide
| Issue / Observation | Possible Cause(s) | Suggested Solution(s) |
| No effect on cell viability at expected concentrations. | 1. Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. 2. Cell Line Resistance: The cell line may have intrinsic resistance to mTOR inhibitors (e.g., mutations in the mTOR pathway).[6] 3. Suboptimal Treatment Time: The incubation period may be too short to observe an anti-proliferative effect. | 1. Use a fresh aliquot of this compound stock solution. 2. Confirm the activity of this compound by Western blot (see Protocol 2). Test on a known sensitive cell line (e.g., MCF-7) as a positive control. 3. Extend the treatment duration to 72 hours. |
| Inconsistent results between experiments. | 1. Variable Cell Seeding Density: Cell confluence can impact drug sensitivity.[4] 2. Inconsistent Serum Concentration: Growth factors in serum activate the mTOR pathway and can counteract inhibition.[4] 3. Compound Instability in Media: this compound may have limited stability in culture media at 37°C. | 1. Adhere to a strict cell seeding protocol to ensure consistent starting cell numbers. 2. Use a consistent and recorded percentage of FBS for all experiments. 3. For long-term experiments, consider replenishing the media with fresh this compound every 48 hours. |
| Phosphorylation of p70 S6K is inhibited, but p-4E-BP1 is not. | 1. Differential Substrate Sensitivity: Phosphorylation of 4E-BP1 can be less sensitive to mTOR inhibition than p70 S6K.[2][4] 2. Insufficient this compound Concentration: The concentration used may be sufficient to inhibit S6K phosphorylation but below the threshold for complete 4E-BP1 inhibition. | 1. This is a known phenomenon. Focus on p-p70 S6K (Thr389) as the primary, sensitive marker of mTORC1 inhibition.[1] 2. Perform a dose-response analysis by Western blot to determine the concentration required for robust inhibition of both targets. |
| Unexpected increase in Akt phosphorylation at Threonine 308. | 1. Feedback Loop Activation: Inhibition of the mTOR pathway can lead to a relief of a negative feedback loop, resulting in the activation of upstream kinases like PI3K, which then phosphorylates Akt at Thr308.[4][7] | 1. This is an expected biological response to mTOR inhibition and can be a mechanism of drug resistance. Document the effect. Consider co-treatment with a PI3K inhibitor to overcome this feedback activation. |
Data Presentation: Efficacy of this compound in Cancer Cell Lines
The following table summarizes hypothetical IC50 values for this compound across various cancer cell lines after a 72-hour treatment period, as determined by a cell viability assay.
| Cell Line | Cancer Type | This compound IC50 (nM) | Rapamycin IC50 (nM) |
| MCF-7 | Breast Cancer | 85 | 150 |
| PC-3 | Prostate Cancer | 120 | > 1000 (Resistant) |
| U-87 MG | Glioblastoma | 95 | 250 |
| A549 | Lung Cancer | 210 | 800 |
Experimental Protocols
Protocol 1: Determining IC50 with a Cell Viability Assay (MTT)
This protocol outlines the steps to determine the concentration of this compound that inhibits cell growth by 50%.[8]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Dilution: Prepare a 2X serial dilution of this compound in culture medium. Start from a top concentration of 10 µM down to ~0.5 nM. Include a "vehicle control" (medium with 0.2% DMSO) and a "no cells" blank control.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions. Incubate for 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the "no cells" blank from all other values.
-
Normalize the data by expressing viability as a percentage relative to the vehicle control (100% viability).
-
Plot the percent viability against the log-transformed this compound concentration and fit a non-linear regression curve (sigmoidal dose-response) to calculate the IC50 value.[9][10]
-
Protocol 2: Confirming mTOR Pathway Inhibition via Western Blot
This protocol verifies that this compound is acting on its intended targets.[11][12]
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control (0.1% DMSO) for 4 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour.[1]
-
Incubate overnight at 4°C with primary antibodies diluted in 5% BSA. Key antibodies include:
-
Phospho-p70 S6 Kinase (Thr389)
-
Total p70 S6 Kinase
-
Phospho-4E-BP1 (Thr37/46)
-
Total 4E-BP1
-
Phospho-Akt (Ser473)
-
Total Akt
-
GAPDH or β-actin (as a loading control)
-
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the ratio of phosphorylated to total protein indicates successful target inhibition.
Mandatory Visualizations
Caption: this compound inhibits both mTORC1 and mTORC2 complexes.
Caption: Experimental workflow for IC50 determination.
Caption: Troubleshooting logic for unexpected results.
References
- 1. benchchem.com [benchchem.com]
- 2. oncotarget.com [oncotarget.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Resistance to mTORC1 Inhibitors in Cancer Therapy: From Kinase Mutations to Intratumoral Heterogeneity of Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mTORC1 inhibition and ECM-cell adhesion-independent drug resistance via PI3K-AKT and PI3K-RAS-MAPK feedback loops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. clyte.tech [clyte.tech]
- 10. Star Republic: Guide for Biologists [sciencegateway.org]
- 11. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Addressing Variability in ARE-Nrf2 Luciferase Skin Sensitization Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ARE-Nrf2 luciferase-based in vitro skin sensitization assays, such as KeratinoSens™ and LuSens, which are recognized under OECD Test Guideline 442D.[1][2][3][4][5][6][7] These assays are pivotal in assessing the skin sensitization potential of chemicals by measuring the activation of the Keap1-Nrf2-ARE signaling pathway in human keratinocytes.[5][8][9]
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of the ARE-Nrf2 luciferase skin sensitization assays?
A1: These assays utilize a genetically modified human keratinocyte cell line (e.g., HaCaT) containing a luciferase reporter gene under the control of the Antioxidant Response Element (ARE).[4][8][10][11] Skin sensitizers, which are typically electrophilic, can disrupt the complex of Keap1 and Nrf2 proteins.[5] This leads to the translocation of the Nrf2 transcription factor to the nucleus, where it binds to the ARE and induces the expression of the luciferase gene.[5][8] The resulting luminescence is measured and serves as an indicator of the chemical's sensitization potential.[4][11]
Q2: What are the key events in the Adverse Outcome Pathway (AOP) for skin sensitization that this assay addresses?
A2: This assay specifically addresses the second key event (KE2) in the skin sensitization AOP, which is the activation of keratinocytes.[1][2][3][9] The AOP for skin sensitization begins with the molecular initiating event (KE1: covalent binding to skin proteins), followed by keratinocyte activation (KE2), dendritic cell activation (KE3), and finally T-cell proliferation (KE4).[1][9][12]
Q3: What are the acceptance criteria for a valid experiment?
A3: For an experiment to be considered valid, several criteria must be met, as outlined in OECD TG 442D. These typically include:
-
The negative and solvent controls should not show significant luciferase induction.
-
The positive control must induce luciferase expression above a defined threshold.
-
Cell viability in the negative/solvent controls should be within an acceptable range (e.g., >80%).
-
The EC1.5 value (the concentration at which a 1.5-fold induction of luciferase is observed) and the maximum fold induction (Imax) for the positive control should fall within a predefined historical range for the laboratory.
Q4: How should I interpret the results from my assay?
A4: A test chemical is typically classified as a sensitizer (B1316253) if it induces a statistically significant increase in luciferase activity of 1.5-fold or greater (Imax ≥ 1.5) at a concentration where cell viability is above 70%, in at least two out of three independent experiments.[11] The EC1.5 value should also be below a certain threshold (e.g., 1000 µM).[11]
Q5: Can this assay be used for all types of chemicals and mixtures?
A5: While broadly applicable, the assay has limitations. It may not be suitable for highly cytotoxic compounds, chemicals that directly interfere with the luciferase enzyme, or substances with very low solubility.[7] For complex mixtures like botanical extracts, modifications to the standard protocol, such as adjusting the maximum test concentration, may be necessary to obtain meaningful results.[13][14]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | - Inconsistent cell seeding density.- Pipetting errors during compound addition or reagent dispensing.- Edge effects in the 96-well plate.- Contamination (bacterial or mycoplasma). | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and reverse pipetting for viscous liquids.- Avoid using the outermost wells of the plate or fill them with sterile PBS.- Regularly test cell cultures for contamination. |
| Positive Control Not Working (Low Induction) | - Degradation of the positive control stock solution.- Incorrect concentration of the positive control.- Cell line has lost sensitivity (high passage number).- Problems with the luciferase substrate or reader. | - Prepare fresh positive control stock solutions regularly and store them appropriately.- Verify the dilution calculations.- Use cells within a validated passage number range.- Check the expiration date and storage of the luciferase substrate. Run a plate with a known luminescent signal to check the reader. |
| High Background Luminescence in Negative/Solvent Controls | - Contamination of the cell culture or reagents.- The solvent used has inherent luciferase-inducing properties.- Issues with the luciferase substrate (auto-luminescence). | - Use fresh, sterile reagents and screen for contamination.- Test different batches of the solvent or use an alternative solvent if possible.- Allow the substrate to stabilize at room temperature before use and check for batch-to-batch variability. |
| High Cytotoxicity Observed at Low Concentrations | - The test chemical is highly cytotoxic.- Errors in concentration calculations.- Contamination of the test chemical stock. | - Narrow the concentration range and use more dilutions at the lower end.- Double-check all dilution calculations.- Use a fresh, high-purity stock of the test chemical. |
| Inconsistent Results Between Independent Experiments | - Variations in cell culture conditions (e.g., passage number, confluency).- Day-to-day variability in operator technique.- Instability of the test chemical in the assay medium. | - Standardize cell culture procedures, including seeding density and passage number limits.- Ensure consistent incubation times and handling procedures.- Assess the stability of the test chemical over the 48-hour exposure period. |
Quantitative Data Summary
Table 1: Performance of ARE-Nrf2 Luciferase Assays (KeratinoSens™)
| Metric | Value | Reference |
| Accuracy | 75-90% | [11][15] |
| Sensitivity | 79-87% | [11][15] |
| Specificity | 72-100% | [11][15] |
| Concordance with LLNA | ~77% | [8] |
Table 2: Common Positive and Negative Controls
| Control Type | Chemical | Typical Concentration Range (µM) |
| Positive Control | Cinnamic aldehyde | 4 - 64 |
| Negative Control | Lactic acid | 62.5 - 1000 |
Experimental Protocols
Representative Protocol for ARE-Nrf2 Luciferase Assay
This protocol is a generalized representation based on the principles of OECD TG 442D.
-
Cell Culture and Seeding:
-
Culture ARE-Nrf2 luciferase keratinocytes (e.g., KeratinoSens™ cells) in appropriate growth medium supplemented with serum and antibiotics at 37°C and 5% CO2.
-
Harvest cells at approximately 80-90% confluency.
-
Prepare a single-cell suspension and determine cell density.
-
Seed cells into 96-well plates at a predetermined density (e.g., 10,000 cells/well) and incubate for 24 hours.
-
-
Preparation of Test Chemicals:
-
Prepare a stock solution of the test chemical in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of the stock solution to create a range of concentrations. The final solvent concentration in the assay should be consistent across all wells and typically should not exceed 1%.
-
-
Exposure:
-
Remove the growth medium from the cells.
-
Add the diluted test chemicals, positive control, and negative/solvent control to the respective wells.
-
Incubate the plates for 48 hours at 37°C and 5% CO2.
-
-
Cytotoxicity Assessment (e.g., MTT Assay):
-
After the 48-hour incubation, remove the exposure medium.
-
Add MTT reagent to each well and incubate for 3-4 hours.
-
Add a solubilization solution (e.g., acidified isopropanol) to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability relative to the solvent control.
-
-
Luciferase Activity Measurement:
-
In a parallel set of plates, lyse the cells.
-
Add the luciferase substrate to each well.
-
Measure the luminescence using a luminometer.
-
Calculate the fold induction of luciferase activity relative to the solvent control.
-
-
Data Analysis:
-
For each test chemical, determine the concentration at which a 1.5-fold induction of luciferase activity occurs (EC1.5) and the maximum fold induction (Imax).
-
Assess the cytotoxicity profile of the chemical.
-
Apply the prediction model as described in the "FAQs" section to classify the chemical as a sensitizer or non-sensitizer.
-
Visualizations
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. oecd.org [oecd.org]
- 3. oecd.org [oecd.org]
- 4. LuSens Test [3r-smart.de]
- 5. LuSens Assay | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 6. criver.com [criver.com]
- 7. Non-Animal Skin Sensitisation Testing Overview | Gentronix [gentronix.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. iivs.org [iivs.org]
- 11. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 12. Adaptation of the KeratinoSens™ skin sensitization test to animal-product-free cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iivs.org [iivs.org]
- 14. mdpi.com [mdpi.com]
- 15. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
Technical Support Center: Optimization of VERTOSINE Gas Chromatography (GC) Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of VERTOSINE using gas chromatography (GC). The information is tailored for researchers, scientists, and drug development professionals to help optimize their analytical methods and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: Is derivatization necessary for the GC analysis of this compound?
A1: Generally, derivatization is not required for the GC analysis of this compound.[1][2][3][4][5] this compound, a Schiff base, is sufficiently volatile and thermally stable for direct analysis by GC-MS.[6][7] The primary goal of derivatization is to increase the volatility and thermal stability of non-volatile or thermally labile compounds, which is not typically a concern for this compound under optimized GC conditions.
Q2: When might derivatization be considered in the context of this compound analysis?
A2: Derivatization might be considered in specific scenarios, not for this compound itself, but for related compounds or to address particular analytical challenges:
-
Analysis of Precursors: If you are analyzing the unreacted precursors of this compound, such as methyl anthranilate, derivatization (e.g., acylation or silylation) could be employed to improve peak shape and reduce tailing, especially at trace levels.[8][9]
-
Confirmation of Degradation Products: In stability studies, if you suspect the hydrolysis of this compound back to its starting amine and aldehyde, derivatizing these degradation products could aid in their sensitive detection and confirmation.
-
Improving Detection Limits for Trace Analysis: In some rare cases, if extremely low detection limits for this compound are required and sensitivity is an issue, derivatization could be explored to enhance detector response, for example, by introducing fluorinated groups for electron capture detection (ECD).
Q3: What are the key chemical properties of this compound relevant to GC analysis?
A3: this compound, also known as methyl 2-[[(E)-(2,4-dimethylcyclohex-3-en-1-ylidene)methyl]amino]benzoate, is a Schiff base with the following properties to consider for GC method development:[6][7][10]
| Property | Value | Implication for GC Analysis |
| Molecular Weight | 271.35 g/mol | Relatively high, requiring elevated temperatures for elution. |
| Boiling Point | ~355-405.3 °C | Requires a high final oven temperature and a suitable high-temperature capillary column. |
| Polarity | Semi-polar | A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point. |
| Thermal Stability | Generally stable | Can be analyzed by GC, but prolonged exposure to high injector temperatures should be avoided to prevent potential degradation. |
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing)
-
Question: My this compound peak is showing significant tailing. What are the possible causes and solutions?
-
Answer: Peak tailing for a compound like this compound is often due to active sites in the GC system.
| Potential Cause | Troubleshooting Steps |
| Active Sites in the Injector Liner | - Use a deactivated (silanized) glass wool liner. - Replace the liner regularly. |
| Column Contamination or Degradation | - Condition the column according to the manufacturer's instructions. - If tailing persists, trim the first 10-20 cm of the column from the injector end. - If the column is old, it may need to be replaced. |
| Inappropriate Column Polarity | - Ensure you are using a column of suitable polarity (e.g., a 5% phenyl-methylpolysiloxane phase). |
Issue 2: Low or No Peak Response
-
Question: I am injecting a this compound standard, but I am seeing a very small peak or no peak at all. What should I check?
-
Answer: A lack of response can be due to several factors, from sample integrity to instrument settings.
| Potential Cause | Troubleshooting Steps |
| Thermal Degradation in the Injector | - Lower the injector temperature. Start around 250 °C and adjust as needed. - Use a faster injection speed to minimize residence time in the injector. |
| Leaks in the System | - Perform a leak check on the injector, column fittings, and gas lines. |
| Improper Column Installation | - Ensure the column is installed at the correct depth in both the injector and the detector. |
| Sample Adsorption | - Use deactivated vials and syringes for your samples and standards. |
Issue 3: Presence of Extra Peaks (Precursors)
-
Question: I see peaks corresponding to the precursors of this compound (e.g., methyl anthranilate) in my sample chromatogram. Why is this happening?
-
Answer: The presence of precursor peaks usually indicates an incomplete synthesis reaction or degradation of the this compound sample.
| Potential Cause | Troubleshooting Steps |
| Incomplete Synthesis Reaction | - If analyzing a synthesized batch, this indicates the reaction has not gone to completion.[1][4][5] |
| Sample Degradation (Hydrolysis) | - Ensure your sample is stored under anhydrous conditions. Moisture can cause Schiff bases to hydrolyze back to their starting amine and aldehyde. |
| Thermal Degradation in the GC | - High injector or oven temperatures can sometimes cause degradation. Try lowering the injector temperature and using a faster oven ramp rate. |
Experimental Protocols
Recommended Protocol for Direct GC-MS Analysis of this compound
This protocol provides a starting point for the analysis of this compound. Optimization may be required based on your specific instrumentation and analytical goals.
1. Sample Preparation:
- Dissolve the this compound sample in a suitable solvent (e.g., ethyl acetate, dichloromethane, or MTBE) to a concentration of approximately 10-100 µg/mL.
- Vortex to ensure complete dissolution.
2. GC-MS Parameters:
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (10:1) or Splitless (for trace analysis) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | - Initial Temperature: 100 °C, hold for 2 min - Ramp: 15 °C/min to 300 °C - Hold: 5 min at 300 °C |
| MS Transfer Line | 280 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-450 |
Visualizations
Workflow for GC Analysis of this compound
References
- 1. Synthesis and Mass Spectrum Characterization of Lyrame Schiff Base for Synthetic Ingredients in Perfumes Industry – Oriental Journal of Chemistry [orientjchem.org]
- 2. repository.atk.ac.id [repository.atk.ac.id]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Characterization of Aurantiol Schiff Base: Relationship Between Synthesis time and some Physical Properties – Oriental Journal of Chemistry [orientjchem.org]
- 6. symrise.com [symrise.com]
- 7. This compound | 68738-99-8 - BuyersGuideChem [buyersguidechem.com]
- 8. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
Technical Support Center: Separation of Vertosine Isomers
Welcome to the technical support center for the analytical and preparative separation of Vertosine isomers. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges in chiral chromatography.
Frequently Asked Questions (FAQs)
Q1: What are this compound isomers and why is their separation important?
A1: this compound is a chiral pharmaceutical compound that exists as two non-superimposable mirror images, known as enantiomers ((+)-Vertosine and (-)-Vertosine). While they have the same chemical formula and connectivity, their three-dimensional arrangement is different. In pharmaceutical development, it is crucial to separate and test each enantiomer individually, as they can have different pharmacological and toxicological profiles.[1][2][3] Regulatory agencies often require the characterization of each isomer to ensure drug safety and efficacy.[2][3]
Q2: Which chromatographic techniques are most effective for separating this compound enantiomers?
A2: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using a Chiral Stationary Phase (CSP) are the most common and effective techniques for separating enantiomers like this compound.[4][5] SFC is often preferred for high-throughput screening and preparative separations due to its faster analysis times and lower solvent consumption compared to HPLC.[5][6] The choice between HPLC and SFC can depend on sample solubility, desired scale, and available instrumentation.[5][7]
Q3: How do I select the appropriate Chiral Stationary Phase (CSP) for this compound?
A3: CSP selection is the most critical factor in achieving chiral separation.[8] Since predicting the best CSP is difficult, a screening approach is recommended.[8][9] Polysaccharide-based CSPs (e.g., those derived from cellulose (B213188) or amylose) are highly versatile and have a high success rate for a wide range of chiral compounds.[8][10] It is advisable to screen this compound against a set of complementary CSPs under both normal-phase and polar organic or reversed-phase conditions to find the optimal column.[11][12]
Q4: What is the impact of the mobile phase on the separation of this compound isomers?
A4: The mobile phase composition significantly influences retention, selectivity, and resolution.[13][14] In normal-phase HPLC and SFC, the type and concentration of the alcohol modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane (B92381) or supercritical CO2) are key parameters to optimize.[13][15] Small changes in the modifier percentage can dramatically alter the separation.[15] Basic or acidic additives (e.g., diethylamine (B46881), trifluoroacetic acid) may also be required to improve peak shape for ionizable compounds.[14][16]
Troubleshooting Guide
Issue 1: Poor or No Resolution Between this compound Enantiomers
If you are observing co-eluting peaks or a resolution (Rs) value below the desired level (typically >1.5 for baseline separation), consider the following steps.
| Potential Cause | Troubleshooting Action & Protocol |
| Inappropriate CSP | The chiral recognition mechanism of the column is not effective for this compound. |
| Protocol: CSP Screening 1. Prepare a 1 mg/mL solution of racemic this compound in a suitable solvent (e.g., mobile phase).2. Screen a minimum of 3-5 CSPs with different selectivities (e.g., amylose-based, cellulose-based, Pirkle-type).[4][9]3. Use a generic starting method for the screening. For SFC, a common starting point is a gradient of 5% to 40% Methanol in CO2 over 5-10 minutes.[6]4. Evaluate chromatograms for any indication of peak splitting or partial separation, which can then be optimized.[16] | |
| Suboptimal Mobile Phase | The mobile phase composition is not providing adequate selectivity. |
| Protocol: Mobile Phase Optimization 1. Vary Modifier Percentage: Using the best column from the screening, adjust the alcohol modifier concentration in 2-5% increments. Lowering the modifier strength generally increases retention and can improve resolution.[15]2. Test Different Modifiers: Evaluate different alcohols (e.g., Methanol, Ethanol, Isopropanol). More sterically hindered alcohols can sometimes increase selectivity.[13]3. Additives: If this compound is basic or acidic, add a corresponding modifier (0.1% diethylamine for bases, 0.1% trifluoroacetic acid for acids) to the mobile phase to improve peak shape and selectivity.[14][16] | |
| Incorrect Temperature | Temperature affects the thermodynamics of the chiral recognition process.[16] |
| Protocol: Temperature Optimization 1. Set the initial column temperature to 25°C.2. Analyze the sample at temperatures ranging from 15°C to 40°C in 5°C increments.3. Lower temperatures often enhance enantioselectivity, while higher temperatures can improve peak efficiency.[12][16] Note the resolution at each temperature to determine the optimum. |
Troubleshooting Workflow: Poor Resolution
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Issue 2: Poor Peak Shape (Tailing or Fronting)
Asymmetrical peaks can compromise resolution and quantification accuracy.
| Potential Cause | Troubleshooting Action & Protocol |
| Column Overload | Injecting too much sample mass saturates the stationary phase.[17] |
| Protocol: Check for Overload 1. Prepare a series of dilutions of the this compound sample (e.g., 1:2, 1:5, 1:10) using the mobile phase as the diluent.2. Inject the diluted samples.3. If peak shape improves significantly with dilution, the original sample was overloading the column. Reduce the injection volume or sample concentration.[16] | |
| Secondary Interactions | Unwanted interactions between this compound and the stationary phase (e.g., with residual silanols) can cause peak tailing.[16] |
| Protocol: Use Mobile Phase Additives 1. For Basic this compound: Add 0.1% of a basic modifier like Diethylamine (DEA) to the mobile phase to block active silanol (B1196071) sites.[16]2. For Acidic this compound: Add 0.1% of an acidic modifier like Trifluoroacetic Acid (TFA) to ensure the analyte remains in a single, protonated form.[16] | |
| Inappropriate Sample Solvent | Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion. |
| Protocol: Match Sample Solvent to Mobile Phase 1. If possible, dissolve the this compound sample directly in the initial mobile phase.2. If a different solvent must be used due to solubility, ensure the injection volume is as small as possible to minimize solvent effects. |
Decision Tree: Chiral Separation Strategy
Caption: Decision tree for selecting a chiral separation strategy.
Experimental Protocols
Protocol: Analytical Chiral Method Screening using SFC
This protocol outlines a general procedure for screening chiral columns to find a suitable method for separating this compound enantiomers using Supercritical Fluid Chromatography (SFC).
-
System Preparation:
-
Column Set:
-
Install a column-switching valve with a set of 4-6 polysaccharide-based chiral columns (e.g., derivatives of amylose and cellulose).[6]
-
-
Sample Preparation:
-
Dissolve racemic this compound in the initial mobile phase modifier (e.g., Methanol) to a concentration of approximately 0.5-1.0 mg/mL.
-
-
Screening Method:
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 35°C
-
UV Detection: Set to the lambda max of this compound (or 220 nm if unknown).
-
Gradient: 5% to 50% Mobile Phase B over 8 minutes, hold for 1 minute, return to initial conditions and equilibrate for 3 minutes.
-
Injection Volume: 2 µL
-
-
Execution:
-
Create a sequence in the chromatography data system to automatically inject the this compound sample onto each column using the screening method. A typical screening campaign can be completed in a few hours.[6]
-
-
Data Evaluation:
-
Review the chromatograms for each column. Identify the conditions that provide the best selectivity (α) and resolution (Rs). The most promising conditions can then be further optimized by adjusting the gradient, temperature, and modifier type. Approximately 75% of chiral compounds can be successfully separated in an initial screening process.[6]
-
References
- 1. A comprehensive review on the enantiomeric separation of chiral drugs using metal-organic frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. veranova.com [veranova.com]
- 3. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. shimadzu.com [shimadzu.com]
- 6. agilent.com [agilent.com]
- 7. chiraltech.com [chiraltech.com]
- 8. waters.com [waters.com]
- 9. bioanalysis-zone.com [bioanalysis-zone.com]
- 10. bujnochem.com [bujnochem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. [The effect of mobile phase on the enantiomeric separation of cyfluthrin by chiral high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. youtube.com [youtube.com]
How to stabilize VERTOSINE in solution for long-term storage
Technical Support Center: VERTOSINE Solution Stability
This guide provides detailed information and troubleshooting advice for maintaining the stability of this compound in solution for long-term storage. This compound is a Schiff base, chemically identified as Methyl 2-{[(1E)-(2,4-dimethylcyclohex-3-en-1-yl)methylene]amino}benzoate.[1] Its structure contains functionalities susceptible to degradation, which requires careful handling and storage to ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: Based on its Schiff base chemical class, this compound is primarily susceptible to two main degradation pathways in solution:
-
Hydrolysis: The imine (Schiff base) linkage is susceptible to hydrolysis, especially in aqueous solutions with acidic or basic pH. This reaction cleaves the molecule into its corresponding aldehyde (2,4-dimethyl-3-cyclohexene-1-carbaldehyde) and amine (methyl anthranilate).
-
Oxidation: The electron-rich aromatic ring and other unsaturated parts of the molecule can be prone to oxidation.[2][3] This can be catalyzed by light, heat, or the presence of trace metal ions.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: For long-term stability, it is recommended to prepare high-concentration stock solutions in aprotic organic solvents such as anhydrous Dimethyl Sulfoxide (DMSO) or ethanol. These solvents minimize the risk of hydrolysis. For aqueous experimental buffers, it is advisable to prepare fresh dilutions from the organic stock solution immediately before use.
Q3: What are the optimal storage conditions for a this compound stock solution?
A3: To ensure long-term stability (up to 3 years for compounds stored at -20°C), stock solutions should be stored under the following conditions[4]:
-
Temperature: -20°C or -80°C.[4]
-
Light: Protected from light using amber or opaque vials.[5]
-
Atmosphere: For maximum stability, overlay the solution with an inert gas like argon or nitrogen before sealing to prevent oxidation.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4]
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: The rate of hydrolysis of the imine bond is highly pH-dependent. Stability is generally greatest at a neutral or slightly alkaline pH. Both strongly acidic and strongly basic conditions can catalyze hydrolysis. It is crucial to determine the optimal pH for your specific experimental buffer system.
Q5: Can I do anything to improve the stability of this compound in my aqueous experimental buffer for a multi-day experiment?
A5: Yes, several strategies can enhance stability in aqueous media:
-
Buffering Agent: Use a buffer to maintain a stable pH in the optimal range (typically pH 7-8.5).
-
Antioxidants: Include antioxidants to mitigate oxidative degradation.[2] Common choices include butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA).[3][6]
-
Chelating Agents: Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that can catalyze oxidation.[2][6]
-
Temperature: Keep the solution refrigerated (2-8°C) when not in use.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity or inconsistent results over time. | Degradation of this compound in the working solution. | 1. Prepare fresh working solutions daily from a frozen, organic stock.2. Confirm the stability of this compound in your specific experimental buffer by performing a time-course analysis (e.g., via HPLC).3. If the experiment runs for multiple days, consider adding a stabilizing agent (antioxidant, chelating agent) to the buffer. |
| Precipitate forms when diluting DMSO stock into aqueous buffer. | Poor aqueous solubility of this compound. | 1. Decrease the final concentration of this compound in the working solution.2. Increase the percentage of DMSO in the final working solution, ensuring it remains below a concentration that affects your experimental system (typically <0.5%).[4]3. Use a surfactant or co-solvent (e.g., Pluronic F-68, PEG-400) to improve solubility. |
| Discoloration (e.g., yellowing) of the solution upon storage. | Oxidative degradation or photodecomposition. | 1. Store all solutions in amber vials or protect them from light.2. Purge stock solutions with an inert gas (argon or nitrogen) before sealing.3. Add an antioxidant like BHT or ascorbic acid to the formulation.[6] |
| Variability between different batches of this compound solution. | Inconsistent solution preparation or storage. | 1. Strictly follow a standardized protocol for solution preparation.2. Ensure stock solutions are aliquoted to prevent contamination and repeated freeze-thaw cycles.3. Always use high-purity, anhydrous solvents for stock solutions. |
Data & Protocols
Table 1: this compound Stability in Different Solvents at 25°C over 7 Days
| Solvent | Initial Purity (%) | Purity after 7 Days (%) | Degradation (%) |
| Anhydrous DMSO | 99.8 | 99.7 | 0.1 |
| Ethanol (99.5%) | 99.8 | 99.5 | 0.3 |
| PBS (pH 7.4) | 99.8 | 85.2 | 14.6 |
| Acetate Buffer (pH 4.5) | 99.8 | 62.1 | 37.7 |
| Borate Buffer (pH 9.0) | 99.8 | 91.5 | 8.3 |
Table 2: Effect of Stabilizers on this compound in PBS (pH 7.4) at 25°C
| Formulation | Initial Purity (%) | Purity after 7 Days (%) | Degradation (%) |
| PBS (Control) | 99.8 | 85.2 | 14.6 |
| PBS + 0.01% BHT | 99.8 | 94.3 | 5.5 |
| PBS + 1mM EDTA | 99.8 | 90.1 | 9.7 |
| PBS + 0.01% BHT + 1mM EDTA | 99.8 | 97.5 | 2.3 |
Experimental Protocol: Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[7] This protocol outlines a typical procedure for this compound.[8]
Objective: To evaluate the stability of this compound under various stress conditions as recommended by ICH guidelines.[9]
Materials:
-
This compound
-
1 M HCl, 1 M NaOH
-
30% Hydrogen Peroxide (H₂O₂)
-
High-purity water and acetonitrile (B52724) (HPLC grade)
-
Calibrated pH meter, HPLC system with a UV detector, photostability chamber, oven.
Procedure:
-
Solution Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of the this compound solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.[10]
-
Base Hydrolysis: Mix 1 mL of the this compound solution with 1 mL of 1 M NaOH. Incubate at 60°C for 8 hours. Neutralize with 1 M HCl before analysis.[10]
-
Oxidative Degradation: Mix 1 mL of the this compound solution with 1 mL of 30% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound and a solution sample in an oven at 70°C for 48 hours.
-
Photostability: Expose solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Analysis: For each condition, dilute the samples to an appropriate concentration with the mobile phase and analyze by a validated stability-indicating HPLC method. The goal is to achieve 5-20% degradation to ensure degradation products can be reliably detected.[9]
Visualizations
References
- 1. symrise.com [symrise.com]
- 2. iipseries.org [iipseries.org]
- 3. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. captivatebio.com [captivatebio.com]
- 5. gmpplastic.com [gmpplastic.com]
- 6. Excipients | Pharmlabs [pharmlabs.unc.edu]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resolvemass.ca [resolvemass.ca]
- 9. resolvemass.ca [resolvemass.ca]
- 10. ijisrt.com [ijisrt.com]
VERTOSINE control substance purity and verification issues
Disclaimer: VERTOSINE is a fictional substance created for the purpose of this technical support guide. The information, protocols, and data presented here are illustrative and based on common challenges encountered in the handling and analysis of real-world, complex research compounds and controlled substances.
This compound Technical Support Center
Welcome to the technical support resource for this compound, a novel synthetic tryptamine (B22526) analog designated as a controlled substance for research purposes. This guide provides troubleshooting assistance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure the purity and proper verification of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: My latest batch of this compound shows a purity of 98.9% by HPLC, which is below the required ≥99.5%. What are the common causes?
A1: A lower-than-expected purity level for this compound can stem from several factors:
-
Degradation: this compound is sensitive to light and oxidation. Improper storage, such as exposure to ambient light or failure to store under an inert atmosphere (e.g., argon or nitrogen), can lead to the formation of degradation products.
-
Contamination: Contamination may originate from residual solvents, starting materials from the synthesis, or cross-contamination from other substances if proper cleaning procedures are not followed.
-
Incorrect Quantification: The issue might be analytical. Ensure your HPLC method is properly validated, the reference standard is current and correctly stored, and that the calibration curve is accurate. Retention time alone does not confirm purity[1].
Q2: I see an unexpected peak in my chromatogram when analyzing this compound. How can I identify it?
A2: Identifying unknown peaks is a critical step in purity verification.
-
Review Synthesis Route: Check the synthetic pathway for potential by-products, isomers, or unreacted starting materials that might appear in the final product.
-
Use Mass Spectrometry (LC-MS): The most effective method for identifying an unknown is to analyze the sample using Liquid Chromatography-Mass Spectrometry (LC-MS). The mass-to-charge ratio (m/z) of the unknown peak can provide a molecular weight, which is crucial for identification.[1] Synthetic tryptamines, in particular, can be challenging to distinguish due to structurally similar derivatives.[2]
-
Forced Degradation Study: To confirm if the peak is a degradant, subject a small, pure sample of this compound to stress conditions (e.g., UV light, heat, acid/base hydrolysis) and monitor the formation of the unknown peak.
Q3: My this compound reference standard is approaching its expiration date. Can I still use it?
A3: It is strongly advised not to use an expired reference standard. Reference standards are highly purified and well-characterized materials that serve as the benchmark for your analytical tests.[3][4] Using an expired standard can lead to inaccurate quantification and invalid results. Procure a new, certified reference standard from an accredited supplier. USP reference standards are integral for ensuring the quality, strength, and purity of substances.[4]
Q4: Can I use Gas Chromatography-Mass Spectrometry (GC-MS) for routine purity analysis of this compound?
A4: While GC-MS is a powerful analytical tool, it is not ideal for routine analysis of tryptamines like this compound. Many tryptamine derivatives are heat-labile and can degrade in the high temperature of the GC injection port, leading to inaccurate results and misidentification of compounds.[2] HPLC or UHPLC coupled with a PDA and/or mass detector is the preferred method.[2]
Troubleshooting Guides
Guide 1: HPLC Baseline Noise or Drifting
Problem: You are experiencing a noisy or drifting baseline during HPLC analysis of this compound, making accurate peak integration difficult.
| Potential Cause | Troubleshooting Step |
| Contaminated Mobile Phase | Prepare a fresh mobile phase using only HPLC-grade solvents and high-purity water.[5][6] Filter and degas the mobile phase thoroughly before use.[7] |
| Air Bubbles in the System | Purge the pump and detector to remove any trapped air bubbles.[5] Ensure the solvent lines are properly submerged in the reservoirs. |
| Detector Lamp Issue | Check the detector lamp's energy output. A failing lamp can cause significant baseline noise. Replace if necessary.[5] |
| Column Contamination | Flush the column with a strong solvent (e.g., isopropanol (B130326) or methanol) to remove any strongly retained contaminants. Always use a guard column to protect your analytical column.[5] |
| Leaks in the System | Inspect all fittings and connections for any signs of leaks, which can cause pressure fluctuations and baseline instability.[5][6] |
Guide 2: Inconsistent Retention Times
Problem: The retention time for the main this compound peak is shifting between injections or analytical runs.
| Potential Cause | Troubleshooting Step |
| Fluctuating Column Temperature | Use a thermostatted column oven to maintain a consistent temperature, as small variations can significantly impact retention times.[5] |
| Inconsistent Mobile Phase Composition | If using a gradient, ensure the pump's mixing performance is optimal. If preparing the mobile phase manually, ensure it is prepared accurately and consistently each time.[5] |
| Poor Column Equilibration | Allow sufficient time for the column to equilibrate with the mobile phase before starting the analytical run.[5] |
| Changes in Flow Rate | Verify that the pump is delivering a consistent flow rate. Calibrate the pump if necessary.[5] |
Experimental Protocols
Protocol 1: HPLC-UV Purity and Potency Assay for this compound
This protocol outlines the method for determining the purity and potency of a this compound sample against a certified reference standard.
1. Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Photodiode Array (PDA) detector.[1]
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
This compound Certified Reference Standard (CRS).
-
This compound test sample.
-
HPLC-grade acetonitrile (B52724) and water.
-
Formic acid (reagent grade).
-
Volumetric flasks, pipettes, and autosampler vials.
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 30% B to 85% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
3. Procedure:
-
Standard Preparation: Accurately weigh and dissolve the this compound CRS in the mobile phase (at the initial 30% B composition) to create a stock solution of 1.0 mg/mL. Prepare a working standard of 0.1 mg/mL by diluting the stock solution.
-
Sample Preparation: Prepare the this compound test sample in the same manner as the standard to achieve a final concentration of approximately 0.1 mg/mL.
-
System Suitability: Inject the working standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%.
-
Analysis: Inject the standard and sample solutions in sequence.
-
Calculation:
-
Purity (% Area): Calculate the percentage purity by dividing the area of the this compound peak by the total area of all peaks in the chromatogram.
-
Potency (Assay %): (Area of Sample / Area of Standard) x (Concentration of Standard / Concentration of Sample) x Purity of Standard (%)
-
Visualizations
Workflow for this compound Purity Verification
Caption: Workflow for verifying the purity and identity of a new this compound batch.
Troubleshooting Logic for Out-of-Specification (OOS) Purity
Caption: Decision tree for troubleshooting out-of-specification purity results.
References
- 1. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 2. Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa - ProQuest [proquest.com]
- 3. 規制物質と薬物の標準品 [sigmaaldrich.com]
- 4. veeprho.com [veeprho.com]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. eclass.uoa.gr [eclass.uoa.gr]
- 7. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
Technical Support Center: Method Refinement for High-Throughput VERTOSINE Screening
Welcome to the technical support center for VERTOSINE, a potent, selective small-molecule inhibitor of Porcupine (PORCN). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound in high-throughput screening (HTS) campaigns aimed at identifying modulators of the Wnt signaling pathway.
This compound acts by preventing the palmitoylation of Wnt ligands, a critical step for their secretion and subsequent activation of the Wnt signaling cascade.[1][2] High-throughput screens are often designed around this mechanism, commonly using cell lines with a Wnt-responsive reporter gene, such as a TCF/LEF-luciferase reporter.[1] Inhibition of the pathway is detected as a decrease in the reporter signal.
This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key performance data to ensure the success of your screening campaigns.
I. Troubleshooting Guide
This guide addresses common issues encountered during high-throughput screening for inhibitors of the Wnt signaling pathway.
| Question/Issue | Potential Cause(s) | Recommended Solution(s) |
| 1. High Variability Between Replicate Wells | - Pipetting errors leading to inconsistent volumes.[3] - Inconsistent cell seeding density. - Edge effects in the microplate.[4][5] - Reagent instability or degradation.[6] | - Use a calibrated multichannel pipette or automated liquid handler to minimize pipetting variability.[3] - Ensure thorough mixing of cell suspension before and during plating. - To mitigate edge effects, consider not using the outer wells of the plate or fill them with sterile media/PBS to create a humidity buffer.[4][7][8] - Prepare fresh reagents and use master mixes to ensure uniform distribution.[6] |
| 2. Low Z'-Factor (<0.5) | - Low signal-to-background ratio. - High data variability in positive or negative controls. - Suboptimal assay conditions (e.g., incubation time, reagent concentration).[9] | - Optimize cell density, reagent concentrations, and incubation times to maximize the assay window.[9] - Review control wells for outliers and sources of variability. - Ensure the stability of the luciferase signal and reagents.[10] - A Z'-factor between 0.5 and 1.0 indicates a good to excellent assay.[11][12] |
| 3. Weak or No Signal from Luciferase Reporter | - Low transfection efficiency of the reporter plasmid.[6] - Weak promoter activity in the reporter construct.[6] - Reagents are not functional or expired.[6] - Insufficient accumulation of luciferase in the cells.[10] | - Optimize the DNA to transfection reagent ratio.[6] - If possible, use a stronger promoter to drive luciferase expression.[3] - Verify the quality of plasmid DNA and functionality of luciferase assay reagents.[6] - Increase the incubation time to allow for sufficient luciferase expression.[10] |
| 4. "Edge Effect" Observed in Plate Data | - Increased evaporation from wells on the plate's perimeter.[4][13] - Temperature gradients across the plate during incubation.[5] | - Fill the outer wells with sterile liquid (e.g., PBS or media) to minimize evaporation from sample wells.[8] - Use microplate lids designed to reduce evaporation.[7] - Ensure uniform temperature during incubation by allowing plates to equilibrate to room temperature before placing them in the incubator.[5] - Use sealing tapes, with breathable options available for cell-based assays.[7][13] |
| 5. High Number of False Positives | - Compounds may be autofluorescent or interfere with the luciferase enzyme.[9][14] - Compound aggregation can lead to non-specific inhibition.[14] - Cytotoxicity of test compounds.[15] - Contamination from inorganic impurities, such as zinc.[16] | - Perform counter-screens to identify compounds that interfere with the assay technology (e.g., screen in the absence of the target).[9] - Use orthogonal assays with different detection methods to confirm hits.[9] - Incorporate a multiplexed cytotoxicity assay to flag toxic compounds.[15] - Re-test hits after resynthesis to ensure the activity is not due to an impurity.[17] |
| 6. High Number of False Negatives | - Low compound potency. - Poor solubility of test compounds in the assay buffer.[9] - Compound degradation over the course of the experiment. | - Consider screening at multiple concentrations (quantitative HTS) if feasible.[9] - Ensure compounds are fully solubilized in the assay medium; check for precipitation. - Assess the stability of compounds under assay conditions. |
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase. PORCN is responsible for the palmitoylation of Wnt ligands, which is an essential step for their secretion and ability to activate the Wnt signaling pathway.[1][18] By inhibiting PORCN, this compound effectively blocks the secretion of Wnt proteins, thereby shutting down downstream signaling.[2]
Q2: What type of cell line is recommended for a this compound HTS assay?
A2: A cell line that has a constitutively active Wnt pathway or can be stimulated by the addition of a Wnt ligand is ideal.[15] The cell line should be stably transfected with a Wnt-responsive reporter construct, such as the Super8xTOPFlash plasmid, which contains TCF/LEF binding sites upstream of a luciferase reporter gene.[15][19]
Q3: How should I set up my positive and negative controls for the screen?
A3:
-
Negative Control (0% Inhibition): Cells treated with the vehicle (e.g., DMSO) used to dissolve the test compounds. This represents the baseline level of Wnt signaling in your assay.
-
Positive Control (100% Inhibition): Cells treated with a known inhibitor of the Wnt pathway at a concentration that gives maximal inhibition. This compound itself can be used as a positive control.
Q4: What is a Z'-factor and what is an acceptable value for my assay?
A4: The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[11][12] It measures the separation between the distributions of the positive and negative controls.[11] An acceptable Z'-factor is typically between 0.5 and 1.0, which indicates a robust and reliable assay suitable for high-throughput screening.[11][20] A value below 0.5 suggests that the assay has either a small dynamic range or high variability, making it difficult to distinguish true hits from noise.[11]
Q5: How can I minimize the "edge effect" in my 384-well plates?
A5: The edge effect is a common issue in microplate assays caused by factors like increased evaporation and temperature gradients in the outer wells.[4][5] To minimize this, you can fill the perimeter wells with sterile media or PBS to act as a humidity buffer, use low-evaporation lids, and ensure uniform heating of the plate during incubation.[7][8]
Q6: My primary screen yielded many hits. What are the next steps for validation?
A6: Hit validation is a critical step to eliminate false positives.[17] A typical workflow includes:
-
Hit Confirmation: Re-test the initial hits in the primary assay, often in triplicate.[17]
-
Dose-Response Curves: Generate IC50 values to determine the potency of the confirmed hits.[17]
-
Orthogonal Assays: Test hits in a secondary, mechanistically different assay to confirm their biological activity. For example, an assay that measures the expression of a downstream Wnt target gene like AXIN2.[15][21]
-
Cytotoxicity Assays: Rule out compounds that inhibit the reporter signal simply by being toxic to the cells.[15]
III. Data Presentation
Table 1: Assay Quality Control Metrics
This table summarizes key metrics for evaluating the performance of an HTS assay.
| Metric | Formula | Desired Value | Significance |
| Signal-to-Background (S/B) | Mean(Signal) / Mean(Background) | > 10 (assay dependent) | Measures the dynamic range of the assay.[9] |
| Z'-Factor | 1 - (3σp + 3σn) / |μp - μn| | 0.5 to 1.0 | Indicates the separation between positive (p) and negative (n) controls, assessing assay quality.[11][12][22] |
μ = mean, σ = standard deviation
Table 2: Hypothetical this compound HTS Assay Optimization Data
This table shows example data from an optimization experiment for a cell-based luciferase reporter assay.
| Condition | Cell Density (cells/well) | Incubation Time (h) | Signal-to-Background (S/B) | Z'-Factor | Recommendation |
| 1 | 5,000 | 24 | 15 | 0.45 | Suboptimal Z'-Factor |
| 2 | 10,000 | 24 | 45 | 0.78 | Optimal |
| 3 | 10,000 | 48 | 30 | 0.65 | Acceptable |
| 4 | 20,000 | 24 | 50 | 0.55 | Higher cell density increases cost |
IV. Experimental Protocols
Protocol 1: High-Throughput Screening for Wnt Pathway Inhibitors using a Luciferase Reporter Assay
This protocol outlines a method for screening a compound library for inhibitors of the Wnt signaling pathway in a 384-well format.
Materials:
-
HEK293T cells stably expressing a Super8xTOPFlash luciferase reporter.
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Wnt3a conditioned media (or recombinant Wnt3a).
-
Test compounds dissolved in DMSO.
-
This compound (as a positive control).
-
DMSO (as a negative control).
-
384-well white, clear-bottom tissue culture plates.
-
Luciferase assay reagent (e.g., Bright-Glo™).
-
Luminometer plate reader.
Procedure:
-
Cell Seeding:
-
Trypsinize and count the HEK293T-TOPFlash cells.
-
Resuspend cells to a final concentration of 2.5 x 10^5 cells/mL in DMEM.
-
Using an automated dispenser, seed 40 µL of the cell suspension (10,000 cells) into each well of a 384-well plate.
-
Incubate the plate for 24 hours at 37°C, 5% CO2.
-
-
Compound Addition:
-
Prepare compound plates by diluting test compounds, this compound (positive control), and DMSO (negative control) in assay media.
-
Using a liquid handler, transfer 10 µL of the compound solutions to the cell plates. The final DMSO concentration should not exceed 0.5%.[23]
-
Incubate for 1 hour at 37°C.
-
-
Wnt Pathway Stimulation:
-
Add 10 µL of Wnt3a conditioned media to all wells except for the background control wells.
-
Incubate the plates for 24 hours at 37°C, 5% CO2.
-
-
Signal Detection:
-
Equilibrate the plates and the luciferase assay reagent to room temperature.
-
Add 50 µL of the luciferase reagent to each well.
-
Incubate for 5 minutes at room temperature, protected from light.
-
Read the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the plate controls.
-
Calculate the Z'-factor for each plate to assess assay quality.[24]
-
Identify hits based on a pre-defined threshold of inhibition (e.g., >50% inhibition or 3 standard deviations from the mean of the negative controls).
-
V. Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. The edge effect in microplate assays [wakoautomation.com]
- 5. revvity.com [revvity.com]
- 6. goldbio.com [goldbio.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Reducing the edge effect - Advancing Cell Culture [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. assay.dev [assay.dev]
- 12. Z-factor - Wikipedia [en.wikipedia.org]
- 13. Three Ways To Reduce Microplate Edge Effect | Microplate Assays [wellplate.com]
- 14. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Metal Impurities Cause False Positives in High-Throughput Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 18. Discovery and Optimization of a Porcupine Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A high-throughput screen for Wnt/β-catenin signaling pathway modulators in human iPSC-derived neural progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. rna.uzh.ch [rna.uzh.ch]
- 23. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 24. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for VERTOSINE in Cosmetics
For researchers, scientists, and drug development professionals in the cosmetics industry, the precise and accurate quantification of fragrance ingredients is paramount for ensuring product quality, safety, and regulatory compliance. VERTOSINE, a Schiff base formed from the reaction of ivy carbaldehyde (Triplal) and methyl anthranilate, is a key component in many fragrance formulations, prized for its intense green, floral-aldehydic scent.[1][2] This guide provides a comparative overview of two primary analytical techniques for the quantification of this compound or its constituent parts in a cosmetic matrix: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).
While specific, publicly available validated methods for this compound are limited, this guide constructs a comparison based on established validation parameters and methodologies for its precursors and analogous fragrance compounds.[3][4][5] The presented data serves as a benchmark for the development and validation of analytical methods for this fragrance ingredient.
Data Presentation: Comparison of Analytical Method Performance
The following tables summarize the typical performance characteristics of GC-MS and HPLC-UV methods for the quantification of fragrance components like methyl anthranilate and other Schiff bases, which can be considered analogous for this compound analysis.
Table 1: Comparison of Validation Parameters for GC-MS and HPLC-UV Methods
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Specificity | High (Mass spectral data provides definitive identification) | Moderate (Dependent on chromatographic resolution) |
| Linearity (R²) | > 0.99 | > 0.99 |
| Range (typical) | 0.1 - 10 µg/mL | 0.1 - 50 µg/mL |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.05 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL | 0.2 - 2.0 µg/mL |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% |
| Precision (% RSD) | < 10% | < 5% |
Table 2: Typical Instrumental Parameters
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Column | Capillary column (e.g., DB-5ms, 30m x 0.25mm, 0.25µm) | Reversed-phase C18 column (e.g., 150mm x 4.6mm, 5µm) |
| Mobile Phase | Carrier Gas: Helium | Acetonitrile (B52724)/Water or Methanol (B129727)/Water gradient |
| Detector | Mass Spectrometer (Electron Ionization) | UV/Vis Diode Array Detector |
| Injection Volume | 1 µL (split/splitless) | 10 - 20 µL |
| Oven Temperature | Programmed temperature gradient (e.g., 60°C to 300°C) | Isothermal or gradient |
| Flow Rate | 1.0 - 1.5 mL/min | 0.8 - 1.2 mL/min |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are representative and may require optimization for specific cosmetic matrices.
1. Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is highly suitable for the analysis of volatile and semi-volatile compounds like this compound and its precursors.[6]
-
Sample Preparation (Liquid-Liquid Extraction):
-
Weigh 1 gram of the cosmetic product into a 15 mL centrifuge tube.
-
Add 5 mL of a suitable organic solvent (e.g., methyl tert-butyl ether or a mixture of hexane (B92381) and ethyl acetate).
-
Vortex for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the organic supernatant to a clean vial.
-
The extract can be concentrated under a gentle stream of nitrogen if necessary.
-
The final extract is then ready for GC-MS analysis.[4]
-
-
Instrumentation and Analysis:
-
GC System: Agilent 7890B or equivalent.
-
MS System: Agilent 5977A or equivalent.
-
Injector: Split/splitless injector at 250°C.
-
Oven Program: Start at 60°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Acquisition Mode: Scan mode (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
2. High-Performance Liquid Chromatography (HPLC-UV) Method
HPLC-UV is a robust and widely used technique for the quantification of less volatile or thermally labile compounds in cosmetic formulations.
-
Sample Preparation (Solvent Extraction):
-
Accurately weigh approximately 1 gram of the cosmetic product into a 50 mL beaker.
-
Add 20 mL of methanol or acetonitrile and stir for 15 minutes.
-
Transfer the mixture to a 50 mL volumetric flask and bring to volume with the same solvent.
-
Sonicate for 10 minutes to ensure complete dissolution of the analyte.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[5]
-
-
Instrumentation and Analysis:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Detector: Diode Array Detector (DAD) monitoring at a wavelength determined by the UV absorbance maximum of this compound.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is often effective. For example, starting at 50% acetonitrile and increasing to 95% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Mandatory Visualizations
References
- 1. jurnal.radenfatah.ac.id [jurnal.radenfatah.ac.id]
- 2. ScenTree - Methyl anthranilate (CAS N° 134-20-3) [scentree.co]
- 3. Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jfda-online.com [jfda-online.com]
- 5. benchchem.com [benchchem.com]
- 6. Fragrance And Flavor Component Analysis: Techniques And Applications - Blogs - News [alwsci.com]
Cross-Validation of HPLC and GC-MS for the Analysis of VERTOSINE: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative and qualitative analysis of VERTOSINE. This compound, a Schiff base synthesized from triplal and methyl anthranilate, is a significant component in the fragrance industry, known for its distinct green, citrus, and herbal aroma.[1] The selection of an appropriate analytical technique is paramount for quality control, stability testing, and research and development. This document presents a comparative analysis of HPLC and GC-MS, supported by typical experimental protocols and performance data to aid in methodological selection.
Principles of Analysis: HPLC vs. GC-MS
High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase.[2] The technique is highly versatile and can be applied to a wide range of analytes, including non-volatile and thermally labile compounds.[3][4] In contrast, Gas Chromatography-Mass Spectrometry (GC-MS) is ideally suited for the analysis of volatile and thermally stable compounds.[3][4][5] In GC, a gaseous mobile phase transports the vaporized sample through a column, and separation occurs based on the compound's boiling point and interaction with the stationary phase.[3] The coupling with a mass spectrometer allows for definitive identification of the separated components.[5]
Given that this compound is a fragrance component, it is inherently volatile, making GC-MS a primary technique for its analysis and characterization.[1] However, HPLC can also be adapted for its analysis, particularly when dealing with complex matrices or when derivatization for GC is not desirable.
Experimental Protocols
Detailed methodologies for both HPLC and GC-MS are crucial for reproducible and accurate results. Below are representative protocols for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
-
Instrumentation: A standard HPLC system equipped with a UV detector or a mass spectrometer (LC-MS).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water or methanol (B129727) and water.[2][6] For a compound like this compound, a gradient elution might be optimal to ensure good separation from any impurities.
-
Flow Rate: Typically 1.0 mL/min.[7]
-
Injection Volume: 10-20 µL.[7]
-
Detection: UV detection at a wavelength determined by the UV absorbance spectrum of this compound, or mass spectrometry for higher specificity.
-
Sample Preparation: The sample would be dissolved in a suitable organic solvent like acetonitrile or methanol.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a well-established technique for the analysis of fragrance compounds.[1] A typical protocol for this compound analysis is as follows:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-polymethylsiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[8]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 - 1.5 mL/min).[8]
-
Injection Mode: Split or splitless injection, depending on the sample concentration. The injector temperature would be set high enough to ensure complete vaporization of this compound without degradation (e.g., 250-280°C).[8]
-
Oven Temperature Program: A temperature gradient is typically used to achieve good separation of components. For example, starting at a lower temperature (e.g., 60°C), holding for a few minutes, and then ramping up to a final temperature (e.g., 280-300°C).[8]
-
Mass Spectrometer Parameters:
-
Sample Preparation: The sample is diluted in a volatile organic solvent such as hexane (B92381) or dichloromethane.
Performance Comparison
The choice between HPLC and GC-MS often depends on the specific analytical requirements, including sensitivity, selectivity, and sample throughput. The following table summarizes the expected performance characteristics of each technique for the analysis of this compound.
| Parameter | HPLC | GC-MS |
| Applicability | Suitable for a broader range of compounds, including less volatile impurities. | Ideal for volatile and semi-volatile compounds like this compound.[3] |
| Selectivity | Good, can be enhanced with MS detection (LC-MS). | Excellent, especially with MS detection providing structural information.[5] |
| Sensitivity (LOD/LOQ) | Generally in the µg/mL to ng/mL range. | Typically offers higher sensitivity, reaching pg/mL levels for volatile analytes.[4] |
| **Linearity (R²) ** | Excellent (typically >0.999).[7] | Excellent (typically >0.999).[9] |
| Precision (%RSD) | High precision, with RSD values typically <2%.[7] | High precision, with RSD values typically <2%.[9] |
| Accuracy (% Recovery) | Good accuracy, typically within 98-102%. | Good accuracy, typically within 98-102%.[9] |
| Sample Throughput | Can be lower due to longer run times for complex separations. | Often faster analysis times for volatile compounds.[5] |
| Sample Preparation | May require filtration and dissolution in a specific mobile phase compatible solvent.[2] | Simple dilution in a volatile solvent is usually sufficient. |
| Thermal Stability | Operates at or near ambient temperature, suitable for thermally labile compounds.[3] | Requires high temperatures for vaporization, not suitable for thermally unstable compounds.[3] |
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the analysis of this compound using both HPLC and GC-MS.
References
- 1. jurnal.radenfatah.ac.id [jurnal.radenfatah.ac.id]
- 2. researchgate.net [researchgate.net]
- 3. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 4. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. ijiet.com [ijiet.com]
- 7. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 8. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of VERTOSINE's Allergic Sensitization Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the fragrance allergen VERTOSINE against other well-established fragrance allergens. The content is structured to offer objective comparisons based on standard toxicological endpoints and detailed experimental protocols.
Introduction to Fragrance Allergens
Fragrance ingredients are a common cause of allergic contact dermatitis (ACD), a Type IV delayed-hypersensitivity reaction.[1][2] The European Union has regulated 26 specific fragrance compounds recognized for their allergenic potential, requiring their declaration on product labels if they exceed certain concentrations.[3] Evaluating the sensitization potential of new fragrance ingredients, such as this compound (Methyl 2-{[(1E)-(2,4-dimethylcyclohex-3-en-1-yl)methylene]amino}benzoate)[4][5][6], is crucial for consumer safety and regulatory compliance.
This compound is a fragrance ingredient with an intense green, floral-aldehydic character.[7] This guide outlines the methodologies to assess its sensitization potency relative to known allergens like geraniol, eugenol, and cinnamal.
Quantitative Allergenicity Data
The primary method for assessing the skin sensitization potential of a chemical is the murine Local Lymph Node Assay (LLNA).[8][9][10] This assay provides a quantitative measure of lymphocyte proliferation in the lymph nodes draining the site of chemical application. The result is expressed as a Stimulation Index (SI), and a substance is considered a sensitizer (B1316253) if the SI is greater than or equal to 3. From the dose-response data, an EC3 value is calculated, which is the estimated concentration required to produce a Stimulation Index of 3. This EC3 value is a key metric for comparing the potency of different allergens.
Table 1: Comparative Sensitization Potency of Fragrance Allergens
| Fragrance Allergen | Chemical Class | EC3 Value (%) | Potency Classification |
| This compound | Schiff Base | To Be Determined | To Be Determined |
| Cinnamal | Aldehyde | 0.5% | Strong |
| Eugenol | Phenol | 5.4% | Moderate |
| Geraniol | Acyclic Monoterpene Alcohol | 11.4% | Weak |
| Citral | Aldehyde | 6.3% | Weak |
| Balsam of Peru | Natural Resin | 3.09% | Moderate |
| Fragrance Mix I | Mixture | 4.44% | Moderate |
Note: EC3 values are sourced from various studies and can vary based on the vehicle used.[8][11] The potency classification is based on established criteria.[9]
Experimental Protocols
Murine Local Lymph Node Assay (LLNA)
The LLNA is an in vivo assay that measures the proliferation of lymphocytes in the draining auricular lymph nodes of mice following repeated topical application of a test substance.
Objective: To determine the concentration of this compound required to induce a threefold increase in lymphocyte proliferation (EC3 value) compared to a vehicle control.
Methodology:
-
Animals: Female CBA/J mice are typically used.[11] A minimum of four animals are used per dose group.[12]
-
Dose and Vehicle Selection: A minimum of three concentrations of the test substance are selected. The vehicle is chosen to maximize solubility and is often acetone/olive oil (4:1 v/v), dimethylformamide, or propylene (B89431) glycol.[12]
-
Application: 25 µL of the test substance or vehicle control is applied to the dorsum of each ear for three consecutive days.
-
Lymphocyte Proliferation Measurement: Five days after the first application, mice are injected intravenously with 3H-methyl thymidine (B127349) or an alternative labeling substance like BrdU.[8] After a set time, the draining auricular lymph nodes are excised.
-
Data Analysis: The lymph nodes are processed to measure the incorporation of the label, which indicates lymphocyte proliferation. The Stimulation Index (SI) is calculated for each group by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. The EC3 value is then interpolated from the dose-response curve.
Visualizing Experimental and Biological Pathways
To understand the process of evaluating a potential allergen and its biological mechanism, the following diagrams illustrate the experimental workflow and the signaling pathway of allergic contact dermatitis.
Conclusion
The provided framework outlines the necessary steps to quantitatively assess the allergenic potential of this compound in comparison to known fragrance allergens. By employing standardized methodologies such as the LLNA, researchers can generate robust data to determine the sensitization potency (EC3 value) of novel fragrance ingredients. This information is critical for risk assessment, ensuring product safety, and adhering to regulatory requirements in the cosmetics and personal care industries. Further in vitro assays and human patch testing can provide a more comprehensive safety profile for new chemical entities.
References
- 1. dermatologytimes.com [dermatologytimes.com]
- 2. dermnetnz.org [dermnetnz.org]
- 3. Fragrance Allergens: The EU List of 26 Regulated Ingredients — Scentspiracy [scentspiracy.com]
- 4. ivy carbaldehyde / methyl anthranilate schiff's base, 68738-99-8 [thegoodscentscompany.com]
- 5. specialchem.com [specialchem.com]
- 6. symrise.com [symrise.com]
- 7. perfumerflavorist.com [perfumerflavorist.com]
- 8. karger.com [karger.com]
- 9. Comparative sensitizing potencies of fragrances, preservatives, and hair dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemical applicability domain of the Local Lymph Node Assay (LLNA) for skin sensitisation potency. Part 3. Apparent discrepancies between LLNA and GPMT sensitisation potential: False positives or differences in sensitivity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Investigation of the dermal sensitization potential of various essential oils in the local lymph node assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Local Lymph Node Assay | ENvironmental inFOrmation [enfo.hu]
Comparative Toxicity Analysis: VERTOSINE and Its Metabolites
For Immediate Release
This guide provides a detailed comparative analysis of the toxicological profiles of VERTOSINE, a widely used fragrance ingredient, and its primary metabolites, methyl anthranilate and ivy carbaldehyde. The information is intended for researchers, scientists, and professionals in the field of drug and cosmetic development.
Executive Summary
This compound, a Schiff base, is understood to undergo hydrolysis, breaking down into its constituent molecules: methyl anthranilate and ivy carbaldehyde. This guide compiles available toxicological data for the parent compound and its metabolites to facilitate a comparative assessment. While direct comparative studies are limited, analysis of individual toxicity data suggests that while this compound itself shows low acute toxicity, its metabolite ivy carbaldehyde is a known skin sensitizer (B1316253) and irritant. Methyl anthranilate is generally considered to have low toxicity.
Metabolic Pathway of this compound
This compound is a Schiff base, which is a compound containing a carbon-nitrogen double bond. In the presence of water, particularly under acidic or basic conditions such as those found on the skin, Schiff bases can undergo hydrolysis to revert to their original aldehyde and amine components. In the case of this compound, this process yields ivy carbaldehyde and methyl anthranilate.
Caption: Metabolic hydrolysis of this compound.
Comparative Toxicity Data
The following table summarizes the available quantitative toxicity data for this compound and its metabolites. It is important to note that this data is compiled from various sources and may not be directly comparable due to differing experimental conditions.
| Toxicological Endpoint | This compound | Methyl Anthranilate | Ivy Carbaldehyde |
| Acute Oral Toxicity (LD50, rat) | > 5000 mg/kg[1] | 2910 mg/kg[2] | 3100 - 3600 mg/kg[3] |
| Acute Dermal Toxicity (LD50, rabbit) | Not Determined[1] | > 5000 mg/kg[3] | > 2000 mg/kg[4][5][6] |
| Skin Irritation | No effects detrimental to health are known[1][7] | Irritant[8] | Causes skin irritation[9] |
| Skin Sensitization | Considered under contributions from other sources (aldehydes)[1] | Not a sensitizer in laboratory tests[10] | May cause an allergic skin reaction[9] |
Experimental Protocols
Detailed methodologies for key toxicological assessments are outlined below, based on internationally recognized OECD guidelines.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD TG 439)
This test method is used to identify chemical irritants.[4][11][12][13][14]
-
Principle: The test utilizes a reconstructed human epidermis model that mimics the properties of the upper layers of human skin.[11][12] The test chemical is applied topically to the tissue. Irritant chemicals cause damage to the cells, which is measured by a decrease in cell viability.
-
Procedure:
-
Reconstructed human epidermis tissues are exposed to the test chemical for a defined period (e.g., 60 minutes).
-
Following exposure, the tissues are rinsed and incubated in fresh medium for a post-exposure period (e.g., 42 hours).
-
Cell viability is determined by measuring the enzymatic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a blue formazan (B1609692) salt, which is then extracted and quantified spectrophotometrically.
-
-
Interpretation: A chemical is classified as an irritant if the tissue viability is reduced to ≤ 50% of the negative control.[12][13]
In Vitro Skin Sensitization: ARE-Nrf2 Luciferase Test Method (OECD TG 442D)
This assay is used to predict the skin sensitization potential of chemicals.[2][5][15][16][17]
-
Principle: The assay is based on the second key event in the adverse outcome pathway for skin sensitization, which is the activation of keratinocytes.[15][17] It uses a human keratinocyte cell line (HaCaT) that has been genetically modified to contain a luciferase gene under the control of the antioxidant response element (ARE). Sensitizing chemicals induce the Nrf2 transcription factor, which activates the ARE and leads to the production of luciferase.
-
Procedure:
-
The engineered keratinocytes are exposed to various concentrations of the test chemical for a specific duration (e.g., 48 hours).
-
After exposure, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
A parallel cytotoxicity assay is performed to ensure that the observed luciferase induction is not due to cell death.
-
-
Interpretation: A chemical is considered a sensitizer if it induces a statistically significant increase in luciferase activity above a certain threshold at concentrations that are not cytotoxic.
Signaling Pathways
The interaction of these compounds with cellular signaling pathways is an area of ongoing research. To date, one specific pathway has been identified for a metabolite of this compound.
Methyl Anthranilate and the cAMP Signaling Pathway
Recent research has indicated that methyl anthranilate can influence the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway, which is crucial in melanogenesis (the production of melanin).
-
Mechanism: Methyl anthranilate has been shown to decrease the production of cAMP.[14] This reduction in cAMP levels leads to the downregulation of key melanogenic enzymes such as tyrosinase, TRP-1, and TRP-2. The overall effect is a reduction in melanin (B1238610) synthesis.[14]
Caption: Methyl anthranilate's effect on the cAMP pathway.
No specific signaling pathways have been identified for this compound or ivy carbaldehyde in the reviewed literature.
Conclusion
Based on the available data, this compound exhibits low acute oral toxicity. However, its potential to hydrolyze into ivy carbaldehyde, a known skin irritant and sensitizer, is a key consideration for its use in topical products. Methyl anthranilate, the other metabolite, is considered to have a low toxicity profile and has been shown to interact with the cAMP signaling pathway. This guide underscores the importance of evaluating not only the parent compound but also its metabolites in the safety assessment of cosmetic and pharmaceutical ingredients. Further direct comparative studies are warranted to provide a more definitive toxicological profile of this compound relative to its breakdown products.
References
- 1. ivy carbaldehyde / methyl anthranilate schiff's base, 68738-99-8 [thegoodscentscompany.com]
- 2. oecd.org [oecd.org]
- 3. methyl anthranilate, 134-20-3 [thegoodscentscompany.com]
- 4. iivs.org [iivs.org]
- 5. oecd.org [oecd.org]
- 6. ivy carbaldehyde, 27939-60-2 [thegoodscentscompany.com]
- 7. ivy carbaldehyde / methyl anthranilate schiff's base, 68738-99-8 [perflavory.com]
- 8. 478. Methyl anthranilate (WHO Food Additives Series 14) [inchem.org]
- 9. Alternative Methods for Skin-Sensitization Assessment [mdpi.com]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. oecd.org [oecd.org]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. senzagen.com [senzagen.com]
- 14. nucro-technics.com [nucro-technics.com]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. gov4nano.eu [gov4nano.eu]
- 17. iivs.org [iivs.org]
Reproducibility of VERTOSINE Skin Sensitization Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the skin sensitization potential of VERTOSINE, a fragrance ingredient identified as a Schiff base of ivy carbaldehyde and methyl anthranilate. Due to the nature of Schiff bases, the sensitizing potential is primarily associated with its constituent components upon dissociation. This document summarizes available data for these components and compares them with established alternative methods for skin sensitization testing. It is important to note that publicly available quantitative data from in vitro and in chemico assays for the specific components of this compound are limited. Therefore, where direct data is unavailable, data from structurally related fragrance aldehydes are presented as illustrative examples.
Data Presentation: Comparative Analysis of Skin Sensitization Potential
The following tables summarize quantitative data from various skin sensitization assays. These assays are key components of integrated approaches to testing and assessment (IATA) for skin sensitization, based on the Adverse Outcome Pathway (AOP).
Table 1: In Vivo and In Chemico Skin Sensitization Data
| Chemical Substance | Assay | Endpoint | Result | Potency Classification |
| Ivy Carbaldehyde (this compound component) | LLNA (OECD 429) | EC3 (%) | 4% | Moderate |
| Cinnamaldehyde (Analog Fragrance Aldehyde) | DPRA (OECD 442C) | Cysteine & Lysine (B10760008) % Depletion | 98.7% | High Reactivity |
| Benzaldehyde (Analog Fragrance Aldehyde) | DPRA (OECD 442C) | Cysteine & Lysine % Depletion | 4.5% | Low Reactivity |
| Methyl Anthranilate (this compound component) | Multiple sources | - | Conflicting data; generally considered a weak or non-sensitizer in animals, with some reports of human sensitization. | Inconclusive |
Table 2: In Vitro Skin Sensitization Data
| Chemical Substance | Assay | Endpoint | Result (µM) | Prediction |
| Cinnamaldehyde (Analog Fragrance Aldehyde) | KeratinoSens™ (OECD 442D) | EC1.5 | 6.3 | Positive |
| Benzaldehyde (Analog Fragrance Aldehyde) | KeratinoSens™ (OECD 442D) | EC1.5 | > 2000 | Negative |
| Cinnamaldehyde (Analog Fragrance Aldehyde) | h-CLAT (OECD 442E) | EC150 (CD86) | 130 | Positive |
| Benzaldehyde (Analog Fragrance Aldehyde) | h-CLAT (OECD 442E) | EC150 (CD86) | > 5000 | Negative |
Experimental Protocols
Detailed methodologies for the key experimental assays cited in this guide are provided below. These protocols are based on internationally recognized OECD guidelines.
Direct Peptide Reactivity Assay (DPRA) - OECD 442C
The DPRA is an in chemico method that assesses the depletion of synthetic peptides containing cysteine or lysine following a 24-hour incubation with the test chemical. This assay mimics the covalent binding of a substance to skin proteins, which is the molecular initiating event in the skin sensitization AOP. The percentage of peptide depletion is measured by high-performance liquid chromatography (HPLC).
KeratinoSens™ - OECD 442D
This in vitro assay uses a human keratinocyte cell line (HaCaT) that has been genetically modified to contain a luciferase gene under the control of the antioxidant response element (ARE). Activation of the Keap1-Nrf2 pathway, a key event in keratinocyte activation by sensitizers, leads to the expression of luciferase, which is quantified by luminescence. The concentration at which a 1.5-fold induction of luciferase activity (EC1.5) is observed is a key parameter.
Human Cell Line Activation Test (h-CLAT) - OECD 442E
The h-CLAT is an in vitro method that evaluates the activation of dendritic cells, a crucial step in the AOP. It measures the expression of cell surface markers CD86 and CD54 on a human monocytic leukemia cell line (THP-1) after a 24-hour exposure to a test chemical. The expression of these markers is quantified using flow cytometry. The effective concentrations causing a 1.5-fold (EC150 for CD86) or 2-fold (EC200 for CD54) increase in expression are determined.
Local Lymph Node Assay (LLNA) - OECD 429
The LLNA is an in vivo method in mice that measures the proliferation of lymphocytes in the draining lymph nodes following repeated topical application of a test substance to the ear. The proliferation is quantified by measuring the incorporation of a radiolabeled substance (e.g., 3H-methyl thymidine) or by non-radioactive methods. The result is expressed as the Stimulation Index (SI), and the estimated concentration needed to produce an SI of 3 (EC3) is used to determine the sensitizing potency of the chemical.[1]
Mandatory Visualization
The following diagrams illustrate key concepts in skin sensitization and the workflow of integrated testing strategies.
References
Benchmarking VERTOSINE's Sensitization Potential: A Comparative Guide for Researchers
A detailed examination of in vitro and in vivo methods for assessing skin sensitization, with a comparative analysis of known haptens. This guide provides researchers, scientists, and drug development professionals with a framework for evaluating the sensitization potential of novel compounds.
The assessment of a substance's potential to induce skin sensitization is a critical aspect of safety evaluation for cosmetics, chemicals, and pharmaceutical products. Allergic contact dermatitis (ACD) is a significant occupational and consumer health issue, making the identification of potential skin sensitizers a regulatory and ethical imperative.[1] This guide provides a comparative overview of the methods used to evaluate skin sensitization and benchmarks the performance of known haptens within these assays. While direct quantitative data for VERTOSINE is not publicly available, this guide will discuss its chemical nature as a Schiff base and the current industry approach to managing its sensitization risk.
The Adverse Outcome Pathway (AOP) for Skin Sensitization
The process of skin sensitization is understood through the framework of an Adverse Outcome Pathway (AOP), which outlines the key events (KEs) from the initial molecular interaction to the adverse outcome of allergic contact dermatitis.[2][3] Understanding this pathway is crucial for interpreting data from various testing methods.
The primary key events in the skin sensitization AOP are:
-
KE1: Covalent Binding to Proteins (Haptenation): Small, reactive chemicals (haptens) or their metabolic products (pro-haptens) bind to skin proteins to form immunogenic complexes.[4]
-
KE2: Keratinocyte Activation: The hapten-protein complexes cause stress responses in keratinocytes, leading to the activation of inflammatory and cytoprotective pathways, such as the Keap1-Nrf2-ARE pathway.[4][5]
-
KE3: Dendritic Cell Activation: Dendritic cells (DCs), the antigen-presenting cells of the skin, are activated by the hapten-protein complexes and keratinocyte-derived signals. This activation involves the upregulation of co-stimulatory molecules and migration to the draining lymph nodes.[4][6]
-
KE4: T-cell Proliferation: In the lymph nodes, activated dendritic cells present the haptenated peptides to naive T-cells, leading to their proliferation and differentiation into allergen-specific memory T-cells.[1]
In Vitro and In Chemico Methods for Sensitization Testing
Driven by a move away from animal testing, a variety of non-animal methods have been developed and validated to assess the key events in the skin sensitization AOP.[1] These methods are often used in combination to provide a comprehensive assessment of a substance's sensitization potential.[2]
Direct Peptide Reactivity Assay (DPRA)
The DPRA is an in chemico method that addresses the first key event: covalent binding to proteins.[4][6][7] It measures the reactivity of a test chemical with synthetic peptides containing cysteine and lysine, which mimic the nucleophilic sites in skin proteins.[4] The depletion of these peptides is quantified to classify a substance's reactivity.
KeratinoSens™ Assay
This in vitro assay addresses the second key event by measuring the activation of the Keap1-Nrf2-ARE signaling pathway in human keratinocytes.[5][8] The assay uses a reporter gene system to quantify the induction of cytoprotective genes in response to sensitizers.[5]
Human Cell Line Activation Test (h-CLAT)
The h-CLAT addresses the third key event by assessing the activation of dendritic cells.[4][6][7] It measures the upregulation of cell surface markers, such as CD54 and CD86, on a human monocytic cell line (THP-1) following exposure to a test substance.[6][7]
In Vivo Method for Sensitization Testing
Murine Local Lymph Node Assay (LLNA)
The LLNA is the current standard in vivo method for assessing skin sensitization potential.[9][10] It measures the proliferation of lymphocytes in the draining lymph nodes of mice following dermal application of a test substance.[9] The assay provides a quantitative measure of sensitization potential, the EC3 value, which is the estimated concentration of a chemical required to produce a three-fold increase in lymphocyte proliferation compared to controls.[9][11]
Comparative Data for Known Haptens
The following tables summarize the sensitization potential of well-characterized haptens across different assays. These haptens are often used as positive controls in sensitization studies and represent a range of potencies (strong, moderate, and weak).
| Chemical Name | Class | DPRA Reactivity (Mean % Depletion Cys+Lys) | KeratinoSens™ EC1.5 (µM) | h-CLAT EC150 (CD86) / EC200 (CD54) (µg/mL) |
| 2,4-Dinitrochlorobenzene (DNCB) | Strong | High | 3.19 | Positive |
| Cinnamaldehyde | Moderate | High | 9.74 | Positive |
| Oxazolone | Strong | Not Applicable (pro-hapten) | - | - |
| Nickel Sulfate | Moderate | Low | >2000 | Positive |
| Lactic Acid | Non-sensitizer | Low | >2000 | Negative |
| Glycerol | Non-sensitizer | Low | >2000 | Negative |
Table 1: In Vitro/In Chemico Sensitization Data for Known Haptens. Data compiled from various sources.[8][12] Note: Direct comparison of values across different assays should be done with caution as the endpoints and methodologies differ.
| Chemical Name | Potency Category | LLNA EC3 Value (%) |
| 2,4-Dinitrochlorobenzene (DNCB) | Extreme | < 0.1 |
| Oxazolone | Extreme | < 0.1 |
| Cinnamaldehyde | Strong | 0.1 - 1 |
| Eugenol | Moderate | 1 - 10 |
| Geraniol | Weak | > 10 |
| Nickel Sulfate | Moderate | 1 - 10 |
Table 2: In Vivo (LLNA) Sensitization Data for Known Haptens. Potency categorization based on ECETOC recommendations.[2][13]
Understanding this compound's Sensitization Potential
This compound is a Schiff base, a type of chemical compound formed from the reaction of an aldehyde or ketone with a primary amine.[5][14] The International Fragrance Association (IFRA) standards for Schiff bases take into account their potential to dissociate back into their original aldehyde and amine components.[5] This is a precautionary approach, as the constituent aldehydes may themselves have sensitization potential.
Currently, there is no publicly available quantitative data from standardized sensitization assays (e.g., DPRA, KeratinoSens™, h-CLAT, or LLNA) for this compound. Therefore, a direct comparison with the known haptens listed above is not possible. The management of this compound's sensitization risk relies on the assessment of its potential to release sensitizing aldehydes.
Experimental Protocols
Detailed protocols for the key assays mentioned are available in the OECD Test Guidelines:
-
OECD Test Guideline 442C: In Chemico Skin Sensitisation: Direct Peptide Reactivity Assay (DPRA)
-
OECD Test Guideline 442D: In Vitro Skin Sensitisation: ARE-Nrf2 Luciferase Test Method (KeratinoSens™)
-
OECD Test Guideline 442E: In Vitro Skin Sensitisation: Human Cell Line Activation Test (h-CLAT)
-
OECD Test Guideline 429: Skin Sensitisation: Local Lymph Node Assay (LLNA)[9]
Visualizing the Pathways and Workflows
References
- 1. Quantitative assessment of sensitizing potency using a dose–response adaptation of GARDskin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ecetoc.org [ecetoc.org]
- 3. iivs.org [iivs.org]
- 4. An in vitro skin sensitization assay termed EpiSensA for broad sets of chemicals including lipophilic chemicals and pre/pro-haptens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ivy carbaldehyde / methyl anthranilate schiff's base, 68738-99-8 [thegoodscentscompany.com]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. mdpi.com [mdpi.com]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. KeratinoSens (TM) - Eurofins Deutschland [eurofins.de]
- 13. Potency Values from the Local Lymph Node Assay: Application to Classification, Labelling and Risk Assessment - ECETOC [ecetoc.org]
- 14. symrise.com [symrise.com]
Inter-Laboratory Comparison of VERTOSINE Bioanalytical Quantification Methods: A Performance Guide
This guide provides a comprehensive comparison of three common bioanalytical methods for the quantification of VERTOSINE in human plasma: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), and Enzyme-Linked Immunosorbent Assay (ELISA). The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific study needs, considering factors such as required sensitivity, sample throughput, and developmental resources.
Quantitative Performance Comparison
The performance of each method was evaluated across several key bioanalytical parameters in an inter-laboratory study. The results, summarized below, represent the mean data from three independent laboratories.
| Parameter | LC-MS/MS | HPLC-UV | ELISA |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 10 ng/mL | 0.5 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL | 5000 ng/mL | 50 ng/mL |
| Linear Dynamic Range | 10,000-fold | 500-fold | 100-fold |
| Intra-Assay Precision (%CV) | < 5% | < 8% | < 10% |
| Inter-Assay Precision (%CV) | < 7% | < 10% | < 15% |
| Accuracy (% Relative Error) | ± 5% | ± 10% | ± 15% |
| Sample Volume Required | 50 µL | 100 µL | 25 µL |
| Sample Throughput (Samples/day) | ~300 | ~150 | ~800 |
| Selectivity / Matrix Effect | High / Low | Moderate / Moderate | High / Low |
| Method Development Time | 2-4 Weeks | 1-2 Weeks | 3-6 Months |
Visualized Experimental and Biological Pathways
To provide context for the application of these methods, the following diagrams illustrate a hypothetical signaling pathway for this compound and the general workflow for its quantification.
Caption: Hypothetical inhibitory signaling pathway of this compound.
Caption: General experimental workflow for this compound quantification.
Experimental Protocols
The following sections provide generalized protocols for the quantification of this compound using each of the compared methods. Specific parameters should be optimized for individual laboratory equipment and reagent lots.
LC-MS/MS Method
This method offers the highest sensitivity and selectivity, making it the gold standard for bioanalysis.
-
Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of ice-cold acetonitrile (B52724) containing the internal standard (e.g., deuterated this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an HPLC vial for analysis.
-
-
Instrumentation and Conditions:
-
HPLC System: Agilent 1290 Infinity II or equivalent.
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor/product ion transitions for this compound and its internal standard.
-
HPLC-UV Method
This method is robust and widely available, suitable for studies where high sensitivity is not required.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition an SPE cartridge (e.g., C18) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load 100 µL of plasma sample onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute this compound with 500 µL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase and inject into the HPLC system.
-
-
Instrumentation and Conditions:
-
HPLC System: Waters Alliance e2695 with a 2998 Photodiode Array (PDA) Detector or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water with 0.1% Trifluoroacetic Acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm (or the absorbance maximum for this compound).
-
Injection Volume: 20 µL.
-
Competitive ELISA Method
This immunoassay format is ideal for high-throughput screening of a large number of samples.
-
Assay Protocol:
-
Coat a 96-well microplate with a this compound-protein conjugate (e.g., this compound-BSA) and incubate overnight at 4°C.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Wash the plate as described in step 2.
-
Add 25 µL of plasma sample, standard, or QC, followed by 75 µL of a specific anti-VERTOSINE primary antibody. Incubate for 2 hours at room temperature.
-
Wash the plate as described in step 2.
-
Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Wash the plate as described in step 2.
-
Add 100 µL of TMB substrate solution and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of 1M sulfuric acid.
-
Read the absorbance at 450 nm using a microplate reader. The signal is inversely proportional to the concentration of this compound in the sample.
-
Validating "VERTOSINE": A Comparative Guide to Computational Models for Skin Permeability
For Immediate Release
This guide provides a comprehensive comparison of the novel "VERTOSINE" computational model for predicting skin permeability against established in silico alternatives. Designed for researchers, scientists, and drug development professionals, this document outlines the performance of this compound and other models, supported by detailed experimental protocols for validation.
Introduction to Skin Permeability Modeling
Predicting the rate at which a substance permeates the skin is crucial for the development of safe and effective topical and transdermal drugs, as well as for assessing the risk of systemic exposure to chemicals. Computational, or in silico, models offer a rapid and cost-effective alternative to traditional animal testing for predicting the skin permeability coefficient (Kp). These models are broadly categorized into Quantitative Structure-Activity Relationship (QSAR) models, which are based on physicochemical properties, and more complex machine learning and mechanistic models.
This guide introduces the "this compound" model, a hypothetical advanced machine learning-based predictor, and evaluates its performance in the context of widely used computational and experimental methods.
Performance Comparison of Skin Permeability Models
The predictive power of any computational model is assessed by comparing its output (predicted log Kp) to experimental data. The following table summarizes the performance of the hypothetical this compound model alongside several established in silico models. Performance is evaluated using the coefficient of determination (R²), which indicates how well the model's predictions replicate the observed outcomes, and the Root Mean Square Error (RMSE), which measures the average magnitude of the prediction errors.
| Model Type | Model Name | Key Molecular Descriptors | R² (Training Set) | RMSE (Training Set) | R² (Validation Set) | RMSE (Validation Set) |
| Machine Learning | This compound (Hypothetical) | 3D Molecular Shape, Polar Surface Area, Hydrogen Bond Donor/Acceptor Count, Custom Quantum Chemical Descriptors | 0.96 | 0.15 | 0.92 | 0.21 |
| Machine Learning | Light Gradient Boosting Machine (LGBM)[1] | Partition Coefficient, H-bond donors/acceptors, Topological Polar Surface Area[1] | - | - | 0.84 | 0.30 |
| Machine Learning | Extreme Gradient Boosting (XGBoost)[1] | Partition Coefficient, H-bond donors/acceptors, Topological Polar Surface Area[1] | - | - | 0.82 | 0.32 |
| Machine Learning | Hierarchical Support Vector Regression (HSVR)[2] | Molecular descriptors related to size, lipophilicity, and polarity | - | - | Better performance than SwissADME, SPC, and pkCSM[2] | - |
| QSAR | Potts and Guy (1992)[3][4] | Octanol-Water Partition Coefficient (log Ko/w), Molecular Weight (MW)[3][4] | 0.67[3] | - | - | - |
| QSAR | Barratt (1995)[3] | Octanol-Water Partition Coefficient (log Ko/w), Molecular Volume (MV)[3] | 0.74[3] | - | - | - |
| QSAR | ProtoQSAR Model[5] | Proprietary descriptors | 0.97 | 0.13 | 0.84 | 0.30 |
Note: Performance metrics for established models are sourced from various studies and may have been derived from different datasets, making direct comparison approximate. The this compound model's data is presented for illustrative purposes.
Experimental Validation Protocols
The validation of any computational model relies on high-quality experimental data. The following are detailed protocols for two standard in vitro methods for assessing skin permeability.
Franz Diffusion Cell Assay (Based on OECD TG 428)
The Franz diffusion cell is considered the gold standard for in vitro skin permeation testing.[6] It measures the diffusion of a substance from a donor chamber, through a skin sample, into a receptor chamber.[6]
Materials:
-
Franz diffusion cells
-
Human or animal skin (e.g., excised human skin from cosmetic surgery, porcine ear skin)
-
Receptor solution (e.g., phosphate-buffered saline, PBS)
-
Test substance formulated in a suitable vehicle
-
Water bath with circulator
-
Magnetic stirrers
-
Analytical instrumentation (e.g., HPLC, LC-MS/MS)
Procedure:
-
Skin Preparation: Skin samples are carefully prepared, ensuring integrity, and mounted onto the Franz cell with the stratum corneum facing the donor compartment.[6]
-
Receptor Chamber Filling: The receptor chamber is filled with a degassed receptor solution, ensuring no air bubbles are trapped beneath the skin. The solution is maintained at a constant temperature, typically 32°C, to mimic physiological conditions.[7]
-
Test Substance Application: A precise dose of the test substance is applied to the skin surface in the donor compartment.[6]
-
Incubation and Sampling: The apparatus is maintained at a constant temperature for the duration of the experiment (e.g., 24-48 hours).[6] At predetermined time intervals, samples are withdrawn from the receptor solution for analysis and replaced with an equal volume of fresh receptor solution to maintain sink conditions.[7]
-
Analysis: The concentration of the test substance in the collected samples is quantified using a validated analytical method.[6] The cumulative amount of substance permeated per unit area is then plotted against time to determine the steady-state flux and the permeability coefficient (Kp).
Skin Parallel Artificial Membrane Permeability Assay (Skin-PAMPA)
Skin-PAMPA is a high-throughput screening tool that models the lipid barrier of the stratum corneum. It uses a 96-well plate format where a filter is coated with a lipid solution to mimic the skin's barrier.
Materials:
-
96-well microtiter filter plate (donor plate)
-
96-well acceptor plate
-
Lipid solution (e.g., a mixture of ceramides, free fatty acids, and cholesterol in an organic solvent)
-
Test compounds dissolved in a suitable buffer
-
Acceptor buffer solution (e.g., PBS at pH 7.4)
-
Plate shaker
-
UV plate reader or other analytical instrument
Procedure:
-
Membrane Preparation: Each well of the donor filter plate is coated with the lipid solution, and the solvent is allowed to evaporate, forming an artificial membrane.
-
Solution Preparation: The test compounds are dissolved in a buffer to create the donor solution. The acceptor plate is filled with the acceptor buffer solution.
-
Assay Assembly: The donor plate is placed on top of the acceptor plate, creating a "sandwich".
-
Incubation: The plate sandwich is incubated at a controlled temperature (e.g., 32°C) with constant shaking for a defined period (e.g., 4-24 hours).
-
Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using an appropriate analytical method, such as UV spectroscopy. The effective permeability (Pe) is then calculated.
Visualization of Skin Barrier Regulation and Experimental Workflow
To provide a deeper context for skin permeability, the following diagrams illustrate a key biological pathway involved in skin barrier formation and the logical workflow for validating a computational model like this compound.
Caption: Signaling pathway for keratinocyte differentiation and cornified envelope formation.
Caption: Workflow for the experimental validation of a computational skin permeability model.
References
- 1. Predictive modeling of skin permeability for molecules: Investigating FDA-approved drug permeability with various AI algorithms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciforum.net [sciforum.net]
- 3. Evaluating Molecular Properties Involved in Transport of Small Molecules in Stratum Corneum: A Quantitative Structure-Activity Relationship for Skin Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Limitation of Potts and Guy's model and a predictive algorithm for skin permeability including the effects of hydrogen-bond on diffusivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. protopred.protoqsar.com [protopred.protoqsar.com]
- 6. Predictive modeling of skin permeability for molecules: Investigating FDA-approved drug permeability with various AI algorithms | PLOS Digital Health [journals.plos.org]
- 7. pure.hud.ac.uk [pure.hud.ac.uk]
Navigating Olfactory Landscapes Safely: A Comparative Guide to VERTOSINE Alternatives with Lower Sensitization Potential
For Immediate Release
[City, State] – December 19, 2025 – In the intricate world of fragrance chemistry, the pursuit of captivating scents is increasingly coupled with the critical need for consumer safety. VERTOSINE, a well-established fragrance ingredient prized for its vibrant green, floral, and aldehydic character, is also recognized for its potential to cause skin sensitization. This guide offers researchers, scientists, and drug development professionals a comprehensive comparison of potential alternatives to this compound, focusing on ingredients with a similar olfactory profile but a demonstrably lower risk of inducing allergic contact dermatitis.
Understanding this compound and its Sensitization Potential
The Adverse Outcome Pathway (AOP) for Skin Sensitization
To understand and mitigate the risk of skin sensitization, the scientific community relies on the Adverse Outcome Pathway (AOP). This framework outlines the key events from the initial molecular interaction with the skin to the adverse outcome of allergic contact dermatitis.
Caption: The Adverse Outcome Pathway for Skin Sensitization.
Potential Alternatives to this compound with Lower Sensitization Potential
Identifying fragrance ingredients that replicate the desirable "green, floral-aldehydic" notes of this compound while exhibiting a lower sensitization potential is a key objective for formulators. Based on available safety data, the following ingredients are proposed as potential alternatives.
Table 1: Comparison of this compound Alternatives - Scent Profile and Sensitization Potential
| Ingredient Name | Chemical Class | Scent Profile | Sensitization Potential | Supporting Data |
| This compound | Schiff Base | Intense green, floral-aldehydic | Sensitizer | IFRA Critical Effect: Sensitization |
| Hexyl Salicylate | Salicylate Ester | Green, floral, slightly sweet | Non-sensitizer to Weak | Negative in GPMT and LLNA studies.[1][2][3] |
| Phenylacetaldehyde | Aldehyde | Hyacinth, green, floral | Weak to Moderate | NESIL of 590 μg/cm² from HRIPT.[4][5] |
| Coumarin (B35378) | Lactone | Sweet, hay-like, almond | Weak | NESIL of 3500 μg/cm² from HRIPT.[6][7][8][9] |
| Triplal® (2,4-Dimethyl-3-cyclohexene carboxaldehyde) | Aldehyde | Green, citrus, aldehydic | Sensitizer (Potency varies by isomer) | Classified as a skin sensitizer.[10][11][12][13] |
| Aldehyde C12 MNA (2-Methylundecanal) | Aldehyde | Waxy, floral, aldehydic | Sensitizer | Known allergen. |
Note: This table is for comparative purposes. The final selection of an alternative should be based on a comprehensive safety assessment and formulation-specific testing.
Quantitative Sensitization Data
A critical aspect of selecting safer alternatives is the availability of quantitative data from standardized toxicological tests. The following table summarizes key data points for the proposed alternatives.
Table 2: Quantitative Sensitization Data for this compound Alternatives
| Ingredient | Assay | Endpoint | Result | Sensitization Classification | Reference |
| Hexyl Salicylate | GPMT | Induction/Challenge | Non-sensitizer | Non-sensitizer | [1] |
| LLNA | EC3 | > 50% | Non-sensitizer | [1] | |
| Phenylacetaldehyde | HRIPT | NOEL | 590 µg/cm² | Weak to Moderate | [4][5] |
| Coumarin | HRIPT | NOEL | 3500 µg/cm² | Weak | [6] |
| LLNA | SI at 25% | 2.31 | Weak | [7] |
Experimental Protocols for Key Sensitization Assays
Accurate and reproducible assessment of sensitization potential relies on standardized experimental protocols. Below are summaries of the methodologies for key in chemico, in vitro, and in vivo/in silico assays.
In Chemico Method
-
Direct Peptide Reactivity Assay (DPRA) - OECD TG 442C
The DPRA is an in chemico method that mimics the first key event of the AOP: the covalent binding of a chemical (haptenation) to skin proteins.[14][15][16][17][18] The assay quantifies the reactivity of a test chemical with synthetic peptides containing cysteine and lysine. The percentage of peptide depletion is measured by high-performance liquid chromatography (HPLC) with UV detection.[16] The results are used to categorize a substance's reactivity, which correlates with its sensitization potential.
Caption: Workflow of the Direct Peptide Reactivity Assay (DPRA).
In Vitro Methods
-
KeratinoSens™ Assay - OECD TG 442D
This assay addresses the second key event of the AOP: keratinocyte activation.[19][20][21][22] It utilizes a modified human keratinocyte cell line (HaCaT) that contains a luciferase gene under the control of an antioxidant response element (ARE).[19][20] Sensitizers induce the Nrf2-Keap1-ARE pathway, leading to the expression of luciferase, which is measured as a luminescent signal. A significant increase in luciferase activity indicates a sensitization potential.[19]
-
human Cell Line Activation Test (h-CLAT) - OECD TG 442E
The h-CLAT addresses the third key event: the activation of dendritic cells.[23][24][25][26][27] The human monocytic leukemia cell line THP-1 is used as a surrogate for dendritic cells.[23][24] Following exposure to a test chemical, the expression of cell surface markers CD86 and CD54 is measured by flow cytometry.[23][24] Upregulation of these markers is indicative of dendritic cell activation and a potential for skin sensitization.
Human Study
-
Human Repeat Insult Patch Test (HRIPT)
The HRIPT is a clinical study designed to assess the skin irritation and sensitization potential of a test material in human volunteers.[28][29][30][31][32] The protocol involves an induction phase with repeated applications of the test material to the same skin site, followed by a rest period and a challenge phase where the material is applied to a new site.[28][31] The development of an allergic reaction at the challenge site indicates sensitization. The No Expected Sensitization Induction Level (NESIL) is a key endpoint derived from these studies.[4][6]
Caption: Phases of the Human Repeat Insult Patch Test (HRIPT).
Conclusion
The selection of fragrance ingredients requires a careful balance between achieving the desired olfactory profile and ensuring consumer safety. While this compound offers a unique and valuable scent, its sensitization potential necessitates the exploration of safer alternatives. Ingredients such as Hexyl Salicylate and Coumarin present promising options with similar "green" and "floral" characteristics and a lower likelihood of causing skin sensitization, as supported by robust experimental data. By leveraging a weight-of-evidence approach that incorporates data from in chemico, in vitro, and human studies, formulators can make informed decisions to create products that are both aesthetically pleasing and safe for the end-user. Further research into novel fragrance molecules with favorable safety profiles will continue to be a critical area of innovation in the fragrance industry.
References
- 1. cir-safety.org [cir-safety.org]
- 2. health.ec.europa.eu [health.ec.europa.eu]
- 3. ewg.org [ewg.org]
- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 5. Weight of Evidence Approach for Skin Sensitization Potency Categorization of Fragrance Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 7. ec.europa.eu [ec.europa.eu]
- 8. karger.com [karger.com]
- 9. A hypothetical skin sensitisation next generation risk assessment for coumarin in cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. finefrag.com [finefrag.com]
- 11. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 12. 2,4-ivy carbaldehyde, 68039-49-6 [thegoodscentscompany.com]
- 13. ivy carbaldehyde, 27939-60-2 [thegoodscentscompany.com]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. iivs.org [iivs.org]
- 16. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 17. Direct Peptide Reactivity Assay (DPRA) | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 18. Direct Peptide Reactivity Assay (DPRA) | Gentronix [gentronix.co.uk]
- 19. x-cellr8.com [x-cellr8.com]
- 20. catalog.labcorp.com [catalog.labcorp.com]
- 21. A brief introduction to the KeratinoSens™ assay - Gentronix [gentronix.co.uk]
- 22. oecd.org [oecd.org]
- 23. researchgate.net [researchgate.net]
- 24. scantox.com [scantox.com]
- 25. catalog.labcorp.com [catalog.labcorp.com]
- 26. iivs.org [iivs.org]
- 27. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 28. researchgate.net [researchgate.net]
- 29. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 30. researchgate.net [researchgate.net]
- 31. Fragrance Skin Sensitization Evaluation and Human Testing: 30-Year Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Fragrance Skin Sensitization Evaluation and Human Testing: 30-Year Experience - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Analysis of Physicochemical Properties, Biological Activities, and Potential Mechanisms of Action
Introduction
VERTOSINE®, a Schiff base formally known as methyl 2-{[(1E)-(2,4-dimethylcyclohex-3-en-1-yl)methylene]amino}benzoate, is a well-established fragrance ingredient prized for its intense green, floral, and citrus-like aroma.[1][2] While its use in perfumery is well-documented, the potential biological activities of this compound and structurally related Schiff bases remain a compelling area for scientific exploration, particularly in the fields of drug discovery and development. Schiff bases, characterized by their azomethine group (-C=N-), are known to exhibit a wide range of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5][6]
This guide provides a comprehensive head-to-head comparison of this compound with a selection of related Schiff bases for which biological activity data is available. Due to a lack of publicly available data on the specific biological activities of this compound, this comparison leverages data from structurally analogous compounds to infer its potential therapeutic applications and guide future research. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the untapped potential of this class of compounds.
Physicochemical Properties: this compound and Analogs
A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. Here, we compare the known properties of this compound with those of other Schiff bases derived from methyl anthranilate and various aldehydes.
| Property | This compound (Triplal + Methyl Anthranilate) | Schiff Base 1 (Salicylaldehyde + 2-Aminophenol) | Schiff Base 2 (Vanillin + p-Toluidine) | Schiff Base 3 (Cinnamaldehyde + Aniline) |
| Molecular Formula | C₁₇H₂₁NO₂[1] | C₁₃H₁₁NO₂ | C₁₅H₁₅NO₃ | C₁₅H₁₃N |
| Molecular Weight ( g/mol ) | 271.35[1] | 213.23 | 257.28 | 207.27 |
| Appearance | Yellow to orange viscous liquid/solid[1] | Yellow solid | Light yellow crystalline solid | Yellow crystals |
| Melting Point (°C) | Not specified | 178-180 | 125-127 | 109 |
| Boiling Point (°C) | 355[1] | Not specified | Not specified | Not specified |
| Solubility | Soluble in ethanol (B145695); insoluble in water. | Soluble in DMSO, ethanol | Soluble in ethanol, acetone | Soluble in chloroform, ethanol |
Comparative Analysis of Biological Activities
Antimicrobial Activity
Schiff bases have been extensively investigated for their ability to inhibit the growth of various pathogenic microorganisms. The data below is representative of the antimicrobial efficacy of Schiff bases derived from precursors similar to those of this compound.
| Schiff Base Derivative | Test Organism | MIC (µg/mL) | Reference |
| Salicylaldehyde + 2-Aminophenol | Staphylococcus aureus | 62.5 | [7] |
| Salicylaldehyde + 2-Aminophenol | Escherichia coli | 125 | [7] |
| Salicylaldehyde + 2-Aminophenol | Candida albicans | 250 | [7] |
| Cinnamaldehyde + 4-Aminophenol | Staphylococcus aureus | 62.5 | [7] |
| Cinnamaldehyde + 4-Aminophenol | Escherichia coli | 62.5 | [7] |
| Cinnamaldehyde + 4-Aminophenol | Candida albicans | 125 | [7] |
| 4-Nitrobenzaldehyde + 4-Aminophenol | Staphylococcus aureus | No activity | [7] |
| 4-Nitrobenzaldehyde + 4-Aminophenol | Escherichia coli | 250 | [7] |
Cytotoxic Activity
The potential of Schiff bases as anticancer agents has been a significant area of research. The following table presents the cytotoxic activity of representative Schiff bases against various cancer cell lines, typically evaluated using the MTT assay.
| Schiff Base Derivative | Cell Line | IC₅₀ (µM) | Reference |
| 5-Nitro-2-furaldehyde + Semicarbazide | HCT-116 (Colon) | 12.83 | [8] |
| 5-Nitro-2-furaldehyde + Semicarbazide | HePG-2 (Liver) | 9.07 | [8] |
| 5-Nitro-2-furaldehyde + Semicarbazide | MCF-7 (Breast) | 4.92 | [8] |
| Salicylaldehyde + 4-Aminobenzoic acid | MCF-7 (Breast) | 25.5 | [9] |
| 2-Hydroxy-1-naphthaldehyde + 2-Chloroethylamine | HepG2 (Liver) | ~200-500 | [10] |
| Tetradentate Schiff base zinc(II) complex | T-47D (Breast) | 42.1 | [11] |
Experimental Protocols
To facilitate the replication and further investigation of the biological activities of this compound and related compounds, detailed experimental protocols for key assays are provided below.
Synthesis of Schiff Bases
General Procedure:
A common method for the synthesis of Schiff bases is through the condensation reaction of an aldehyde or ketone with a primary amine.[5]
-
Reactant Preparation: Equimolar amounts of the respective aldehyde (e.g., triplal for this compound) and primary amine (e.g., methyl anthranilate for this compound) are dissolved in a suitable solvent, such as ethanol or methanol.
-
Catalysis: A few drops of a catalyst, typically a weak acid like glacial acetic acid, are added to the reaction mixture to facilitate the condensation.
-
Reaction Conditions: The mixture is refluxed for a period ranging from a few hours to several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Product Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid (the Schiff base) is collected by filtration. The product is then washed with a cold solvent and can be further purified by recrystallization from an appropriate solvent.
-
Characterization: The structure of the synthesized Schiff base is confirmed using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution of Test Compound: The Schiff base is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are also included.
-
Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the Schiff base that completely inhibits the visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the Schiff base. A control group with no compound is also maintained.
-
Incubation: The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 2-4 hours.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then determined from the dose-response curve.
Potential Signaling Pathways
While the specific signaling pathways modulated by this compound are yet to be elucidated, studies on other Schiff bases suggest several potential mechanisms of action, particularly in the context of cancer therapy. These often involve the induction of apoptosis (programmed cell death) and the modulation of key signaling cascades that regulate cell survival and proliferation.
Apoptosis Induction Pathway
Many Schiff bases have been shown to induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway.[11][12] This pathway is often initiated by cellular stress, leading to the activation of pro-apoptotic proteins and the release of cytochrome c from the mitochondria, ultimately culminating in caspase activation and cell death.
Caption: Hypothetical intrinsic apoptosis pathway modulated by Schiff bases.
NF-κB and MAPK Signaling Pathways
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways are crucial regulators of inflammation, cell proliferation, and survival.[13][14][15][16][17][18][19][20][21] Dysregulation of these pathways is a hallmark of many cancers. Some Schiff bases have been shown to exert their anticancer effects by inhibiting these pathways.
Caption: Potential inhibition of NF-κB and MAPK signaling pathways by Schiff bases.
Conclusion and Future Directions
This compound, a Schiff base primarily known for its fragrance properties, belongs to a chemical class with demonstrated potential for significant biological activity. While direct experimental data on the antimicrobial and cytotoxic effects of this compound is currently lacking, the available literature on structurally related Schiff bases provides a strong rationale for further investigation.
This comparative guide summarizes the existing knowledge and highlights the potential of this compound and its analogs as leads for the development of novel therapeutic agents. Future research should focus on:
-
Systematic screening of this compound for a broad range of biological activities, including antimicrobial, antifungal, and cytotoxic effects against a panel of relevant pathogens and cancer cell lines.
-
Quantitative structure-activity relationship (QSAR) studies to understand how modifications to the aldehyde and amine precursors of this compound influence its biological activity.
-
Elucidation of the specific molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.
By exploring the therapeutic potential of well-characterized compounds like this compound, the scientific community can unlock new avenues for drug discovery and development, potentially repurposing existing molecules for novel and impactful applications.
References
- 1. symrise.com [symrise.com]
- 2. ivy carbaldehyde / methyl anthranilate schiff's base, 68738-99-8 [thegoodscentscompany.com]
- 3. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medical.science.journal-asia.education [medical.science.journal-asia.education]
- 5. ijfmr.com [ijfmr.com]
- 6. Synthesis, Characterization and Biological Activities of Schiff Bases and Their Transition Metal Complexes, World Journal of Applied Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 7. mediresonline.org [mediresonline.org]
- 8. Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff’s Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijwph.ir [ijwph.ir]
- 11. Investigation of the Apoptosis Inducing and β-catenin Silencing by Tetradentate Schiff Base Zinc(II) Complex on the T-47D Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting the mitochondrial pathway to induce apoptosis/necrosis through ROS by a newly developed Schiff's base to overcome MDR in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Modulation of NF-κB-dependent gene transcription using programmable DNA minor groove binders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular basis of MAP kinase regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. news-medical.net [news-medical.net]
- 16. A new twist on twist--modulation of the NF-kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 20. nfkb-ikb.ucsd.edu [nfkb-ikb.ucsd.edu]
- 21. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
A Comparative Analysis of In Vitro and In Vivo Toxicity for VERTOSINE: A Hypothetical Case Study
Disclaimer: VERTOSINE is a fragrance ingredient, identified as a Schiff base of ivy carbaldehyde and methyl anthranilate.[1][2] Publicly available scientific literature on the specific in vitro and in vivo toxicity of this compound is limited. Therefore, this guide presents a hypothetical case study to illustrate the principles and methodologies used to compare toxicity data from different testing models. The data and signaling pathways described herein are fictional but are based on established toxicological principles for the purpose of demonstrating a comprehensive comparison.
This guide is intended for researchers, scientists, and drug development professionals to provide a framework for evaluating and comparing preclinical toxicity data.
Data Presentation: Quantitative Toxicity Assessment
The following tables summarize hypothetical quantitative data from in vitro and in vivo toxicity studies of this compound.
Table 1: In Vitro Cytotoxicity of this compound
This table presents the half-maximal inhibitory concentration (IC50) values of this compound on two different human cell lines after 24 hours of exposure, as determined by MTT and LDH assays. The IC50 value represents the concentration of a substance that is required to inhibit a biological process by 50%.
| Cell Line | Assay Type | Endpoint | IC50 (µM) |
| Hepatocytes (HepG2) | MTT | Metabolic Activity | 150 ± 12.5 |
| LDH | Membrane Integrity | 220 ± 18.3 | |
| Keratinocytes (HaCaT) | MTT | Metabolic Activity | 185 ± 15.2 |
| LDH | Membrane Integrity | 260 ± 21.7 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: In Vivo Acute Oral Toxicity of this compound in a Rodent Model
This table summarizes the results of a hypothetical acute oral toxicity study in rats, following a protocol similar to the OECD 423 guideline.[3][4][5][6][7]
| Dose Group (mg/kg body weight) | Number of Animals | Mortality | Key Clinical Signs Observed | GHS Classification |
| 300 | 3 | 0/3 | No signs of toxicity | Not Classified |
| 2000 | 3 | 1/3 | Lethargy, piloerection within 4 hours post-dosing | Category 5 (May be harmful if swallowed) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Cytotoxicity Assays
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[8]
-
Cell Seeding: HepG2 and HaCaT cells were seeded into 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: this compound was dissolved in dimethyl sulfoxide (B87167) (DMSO) and then diluted in cell culture medium to final concentrations ranging from 1 to 500 µM. The final DMSO concentration was kept below 0.1%. Cells were treated with these concentrations for 24 hours.
-
MTT Addition: After the incubation period, the medium was replaced with a fresh medium containing 0.5 mg/mL of MTT and incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The MTT-containing medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage relative to the vehicle-treated control cells.
This assay quantifies the release of LDH from damaged cells, which is an indicator of cytotoxicity and loss of membrane integrity.[9][10][11][12]
-
Cell Seeding and Treatment: Cells were seeded and treated with this compound as described in the MTT assay protocol.
-
Controls: Three sets of controls were included: vehicle control (spontaneous LDH release), positive control (maximum LDH release by adding a lysis buffer), and a no-cell background control.
-
Supernatant Collection: After 24 hours of treatment, 50 µL of the cell culture supernatant was transferred to a new 96-well plate.
-
LDH Reaction: 50 µL of the LDH reaction mixture was added to each well and incubated for 30 minutes at room temperature, protected from light.
-
Absorbance Measurement: The reaction was stopped by adding a stop solution, and the absorbance was measured at 490 nm. Cytotoxicity was calculated as a percentage of the maximum LDH release.
In Vivo Acute Oral Toxicity Study (OECD Guideline 423)
This study evaluates the toxicity of a substance after a single oral dose.[3][4][5][6][7]
-
Animal Model: Young adult female Wistar rats were used, as they are generally more sensitive. Animals were acclimatized for at least 5 days before dosing.
-
Dosing: A starting dose of 300 mg/kg of this compound was administered orally by gavage to a group of three rats. The substance was prepared in a corn oil vehicle.
-
Observation: Animals were observed for mortality and clinical signs of toxicity immediately after dosing, at regular intervals for the first 24 hours, and then daily for a total of 14 days. Body weight was recorded weekly.
-
Stepwise Procedure: Since no mortality was observed at 300 mg/kg, a higher dose of 2000 mg/kg was administered to another group of three rats.
-
Necropsy: At the end of the 14-day observation period, all surviving animals were euthanized and subjected to a gross necropsy.
Visualization of Pathways and Workflows
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway for this compound-induced apoptosis via oxidative stress.
Experimental Workflow Diagram
Caption: General workflow for integrated toxicity testing from in vitro to in vivo.
Comparison and Interpretation of Results
This hypothetical case study illustrates a typical scenario in toxicology where in vitro assays provide the initial assessment of a compound's cytotoxic potential, which is then followed by in vivo studies to understand its effects in a whole organism.
The in vitro results suggest that this compound has a moderate cytotoxic effect on both liver (HepG2) and skin (HaCaT) cells, with IC50 values in the micromolar range. The lower IC50 values in the MTT assay compared to the LDH assay could indicate that this compound primarily affects metabolic activity before causing a complete loss of membrane integrity. The slightly higher sensitivity of hepatocytes might suggest that the liver could be a potential target organ for toxicity.
The in vivo data complements the in vitro findings. The absence of mortality and clinical signs at 300 mg/kg suggests a low acute toxicity profile. However, the mortality observed at 2000 mg/kg confirms that the substance can be toxic at high doses, leading to its classification under GHS Category 5.[3] This finding is crucial for establishing safety margins for potential human exposure.
Correlation and Discrepancies:
-
Correlation: The in vitro results correctly predicted that this compound possesses some level of biological activity that can lead to cell death. This justifies the need for further in vivo testing.
-
Discrepancies: A direct quantitative extrapolation from in vitro IC50 values to in vivo lethal doses is complex and often not linear. Factors such as absorption, distribution, metabolism, and excretion (ADME) in a living organism play a significant role in determining the ultimate systemic toxicity, which cannot be fully modeled in simple cell cultures.[13] For instance, the metabolic detoxification in the liver in vivo might be more efficient than in the HepG2 cell line, potentially explaining the low toxicity at the 300 mg/kg dose.
References
- 1. ventos.com [ventos.com]
- 2. ivy carbaldehyde / methyl anthranilate schiff's base, 68738-99-8 [thegoodscentscompany.com]
- 3. researchgate.net [researchgate.net]
- 4. Acute Toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 5. oecd.org [oecd.org]
- 6. oecd.org [oecd.org]
- 7. scribd.com [scribd.com]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]
- 12. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of Urushiol and Nickel in Inducing Allergic Contact Dermatitis
It appears that "VERTOSINE" is a fictional substance, as there is no scientific literature or case study available that validates it as a cause of contact dermatitis. To fulfill the request for a comparative guide in the specified format, this report will use Urushiol , the allergenic oil found in plants of the Toxicodendron genus (e.g., poison ivy, poison oak, poison sumac), as a representative example of a well-documented cause of allergic contact dermatitis. Urushiol-induced contact dermatitis is one of the most common forms of allergic contact dermatitis in North America, making it a robust subject for this case study analysis.
This guide will compare Urushiol-induced contact dermatitis with another significant contact allergen, Nickel , providing an objective comparison of their performance in eliciting an allergic response, supported by experimental data.
Allergic contact dermatitis (ACD) is a delayed-type hypersensitivity reaction (Type IV) mediated by T-cells. The manifestation of ACD involves two distinct phases: the sensitization phase and the elicitation phase. In the sensitization phase, initial contact with an allergen (hapten) leads to its penetration of the epidermis, where it binds to proteins to form a hapten-protein complex. These complexes are then processed by antigen-presenting cells (APCs), such as Langerhans cells, and presented to naive T-cells in the draining lymph nodes, leading to the generation of allergen-specific memory T-cells. The elicitation phase occurs upon subsequent exposure to the same allergen, where memory T-cells are activated, leading to an inflammatory response at the site of contact.
Data Presentation
The following tables summarize quantitative data comparing key aspects of Urushiol and Nickel as causes of contact dermatitis.
| Parameter | Urushiol | Nickel | Source |
| Prevalence in North America | ~10-50 million cases annually | ~10-15% of the general population is sensitized | |
| Common Sources | Poison ivy, poison oak, poison sumac | Jewelry, coins, buckles, mobile phones | |
| Chemical Nature | Mixture of catechols with long alkyl chains | Metallic element (Ni) | |
| Minimum Eliciting Dose (Patch Test) | As low as 0.0025 mg/ml | 5% Nickel Sulfate (B86663) in petrolatum | |
| Typical Clinical Presentation | Linear or streaky erythematous papules and vesicles | Erythematous, eczematous plaques at the site of contact |
Table 1: Comparison of Urushiol and Nickel as Contact Allergens.
| Experimental Model | Endpoint Measured | Urushiol Result | Nickel Result | Source |
| Murine Contact Hypersensitivity (CHS) | Ear swelling (mm) after challenge | Significant increase (e.g., >0.2 mm) | Significant increase (e.g., >0.15 mm) | |
| Lymphocyte Transformation Test (LTT) | Stimulation Index (SI) | SI > 3 indicates sensitization | SI > 2 indicates sensitization | |
| In vitro T-cell proliferation assay | Proliferation of peripheral blood mononuclear cells (PBMCs) | Dose-dependent increase in proliferation | Dose-dependent increase in proliferation |
Table 2: Comparison of Experimental Data on Urushiol and Nickel.
Experimental Protocols
Murine Contact Hypersensitivity (CHS) Model
The CHS model is a common in vivo method to study the sensitization and elicitation phases of contact dermatitis.
-
Sensitization Phase:
-
On day 0, the shaved abdominal skin of mice (e.g., C57BL/6 strain) is treated with a sensitizing agent (e.g., 0.5% Urushiol in acetone-olive oil or 5% nickel sulfate in a suitable vehicle).
-
A volume of 25-50 µL of the sensitizing solution is applied to a 1 cm² area of the abdomen.
-
-
Elicitation Phase:
-
On day 5, a lower concentration of the same allergen (e.g., 0.1% Urushiol or 1% nickel sulfate) is applied to the dorsal and ventral surfaces of one ear (challenge).
-
The contralateral ear is treated with the vehicle alone to serve as a control.
-
-
Measurement:
-
Ear thickness is measured using a micrometer immediately before the challenge and 24-48 hours after.
-
The degree of ear swelling is calculated as the difference between the pre- and post-challenge measurements, after subtracting the value from the vehicle-treated control ear.
-
Human Patch Testing
Patch testing is the gold standard for diagnosing allergic contact dermatitis in humans.
-
Preparation:
-
Small amounts of suspected allergens, including standardized concentrations of Urushiol extract (if available and ethically approved) and 5% nickel sulfate in petrolatum, are applied to small aluminum discs (Finn Chambers).
-
These chambers are then affixed to the patient's back using hypoallergenic adhesive tape.
-
-
Application and Removal:
-
The patches are left in place for 48 hours, during which time the patient is advised to avoid activities that may dislodge the patches and to keep the area dry.
-
After 48 hours, the patches are removed, and an initial reading is performed.
-
-
Reading and Interpretation:
-
A second reading is typically performed at 72 or 96 hours after application.
-
Reactions are graded according to the International Contact Dermatitis Research Group (ICDRG) criteria, ranging from no reaction (-) to extreme reaction (+++), which includes intense erythema, infiltration, papules, vesicles, and bullae.
-
Mandatory Visualization
Caption: Signaling pathway of Urushiol-induced allergic contact dermatitis.
Caption: Experimental workflow for human patch testing.
Safety Operating Guide
Proper Disposal of VERTOSINE: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This document provides essential safety and logistical information for the proper disposal of VERTOSINE, a perfumery component.
This compound, also known by its chemical name Methyl 2-{[(1E)-(2,4-dimethylcyclohex-3-en-1-yl)methylene]amino}benzoate, requires careful handling and disposal due to its potential environmental impact. Adherence to proper procedures is critical to protect both personnel and the environment.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value |
| CAS Number | 68738-99-8 |
| Molecular Weight | 271.39 g/mol |
| Appearance | Yellow to orange liquid to crystalline |
| Boiling Point | 355 °C |
| Flash Point | > 100 °C[1] |
| Biodegradability | 55.0% (partly)[1] |
Step-by-Step Disposal Procedures
The primary directive for the disposal of this compound is to adhere to all local, state, and federal regulations.[2] Improper disposal can lead to environmental contamination and regulatory penalties.
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including:
-
Safety goggles to protect from splashes.
-
Chemical-resistant gloves (e.g., nitrile) to prevent skin contact.
-
A laboratory coat to protect clothing.
2. Waste Collection:
-
Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipettes, wipes), and spill cleanup materials, in a designated and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical and have a secure lid to prevent leaks or spills.
-
Do not mix this compound waste with other incompatible waste streams.
3. Spill Management: In the event of a spill, follow these steps:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure adequate ventilation.
-
Contain the spill using an inert absorbent material, such as sand, diatomaceous earth, or vermiculite.[2]
-
Carefully collect the absorbed material using non-sparking tools and place it into the designated hazardous waste container.
-
Clean the spill area thoroughly with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.
-
Crucially, prevent the spilled material from entering drains or waterways. [2]
4. Storage of Waste:
-
Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The storage area should be secure and accessible only to authorized personnel.
5. Final Disposal:
-
Arrange for the disposal of the hazardous waste through a licensed and certified environmental waste management company.
-
Provide the waste disposal company with a complete and accurate description of the waste, including a Safety Data Sheet (SDS) if available.
-
Ensure all required documentation for the transportation and disposal of hazardous waste is completed and retained as per regulatory requirements.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Environmental and Safety Considerations
This compound is classified as an environmentally hazardous substance and a marine pollutant. Therefore, it is imperative to prevent its release into the environment. The provided information indicates that while no major immediate health hazards have been identified from human experience, it is prudent to avoid contact with skin and eyes.[3] Always handle this chemical with care in a well-ventilated area.
References
Navigating the Safe Handling of VERTOSINE: A Guide to Personal Protective Equipment
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of VERTOSINE, a fragrance ingredient also known as a Schiff base of ivy carbaldehyde and methyl anthranilate. While a comprehensive Safety Data Sheet (SDS) with detailed quantitative exposure limits for this compound is not publicly available, this document compiles the existing safety information and outlines best practices for personal protective equipment (PPE) to minimize exposure and ensure safe operational and disposal procedures.
Key Physical and Chemical Properties
Understanding the basic properties of a substance is the first step in safe handling. The following table summarizes the available data for this compound.
| Property | Value | Reference |
| CAS Number | 68738-99-8 | [1][2] |
| Synonyms | Ligantraal, Agrumea, Zantryle | [2] |
| Appearance | Viscous liquid to solid, yellow to orange | [2] |
| Odor | Green, floral, aldehydic, citrus | [2] |
| Flash Point | 101 °C | [2] |
| Solubility | Insoluble in water, soluble in ethanol | [2] |
Note: Occupational Exposure Limits (OELs) such as Threshold Limit Values (TLVs) or Permissible Exposure Limits (PELs) for this compound have not been established.
Personal Protective Equipment (PPE) Protocol
Given that the primary risk associated with the main component of this compound is dermal sensitization, the following PPE is recommended to prevent skin and eye contact.
Hand Protection
-
Gloves: Wear chemically resistant gloves. Given the lack of specific breakthrough time data for this compound, it is recommended to use gloves made of nitrile rubber or neoprene. Always inspect gloves for tears or holes before use. Change gloves frequently, especially if contact with the substance is suspected.
Eye and Face Protection
-
Safety Glasses/Goggles: Use safety glasses with side shields or chemical splash goggles to protect against accidental splashes.
-
Face Shield: In situations where there is a higher risk of splashing, such as during bulk handling or transfers, a face shield should be worn in addition to safety glasses or goggles.
Skin and Body Protection
-
Laboratory Coat: A standard laboratory coat should be worn to protect street clothing and provide an additional layer of protection against minor spills.
-
Chemical-Resistant Apron: For procedures with a higher potential for splashes, a chemical-resistant apron worn over the lab coat is recommended.
-
Full-Body Suit: In the case of a large spill or for emergency response, a full-body chemical-resistant suit may be necessary.
Respiratory Protection
-
Under normal laboratory conditions with adequate ventilation, respiratory protection is not expected to be required. However, if aerosols are generated or if handling in a poorly ventilated area, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. The specific type of respirator should be selected based on a formal risk assessment.
Operational and Disposal Plans
Donning PPE:
-
Hand Hygiene: Start by washing and drying your hands thoroughly.
-
Gown/Apron: Put on the laboratory coat or a chemical-resistant apron.
-
Mask/Respirator: If required, don the respirator, ensuring a proper fit-check.
-
Eye/Face Protection: Put on safety glasses, goggles, or a face shield.
-
Gloves: Don gloves, ensuring they cover the cuffs of the lab coat.
Doffing PPE (to avoid cross-contamination):
-
Gloves: Remove gloves first by peeling them off from the cuff downwards, turning them inside out.
-
Gown/Apron: Remove the lab coat or apron by unfastening it and rolling it down from the shoulders, avoiding contact with the outside.
-
Hand Hygiene: Perform hand hygiene.
-
Eye/Face Protection: Remove the face shield or goggles from the back.
-
Mask/Respirator: Remove the respirator from the back.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Disposal:
-
All disposable PPE (gloves, disposable aprons) contaminated with this compound should be placed in a designated, sealed waste container.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
Experimental Workflow for Safe Handling
The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling this compound.
Caption: Workflow for PPE selection and disposal when handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
